Product packaging for N-ethyl-1-methylpyrrolidin-3-amine(Cat. No.:CAS No. 1096325-56-2)

N-ethyl-1-methylpyrrolidin-3-amine

Cat. No.: B2759351
CAS No.: 1096325-56-2
M. Wt: 128.219
InChI Key: RPTGTAYSFGXFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-ethyl-1-methylpyrrolidin-3-amine (CAS 1096836-43-9) is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . This amine features a pyrrolidine ring structure with methyl and ethyl substituents on the nitrogen atom, and an amine functional group at the 3-position . As a building block in organic synthesis and medicinal chemistry, this amine is part of a class of substituted pyrrolidines that are valuable for constructing more complex molecules . Researchers utilize related pyrrolidine derivatives in various development phases, including the synthesis of peptide mimetics and as components in sophisticated ligation techniques like Native Chemical Ligation (NCL) . For instance, 1-methylpyrrolidine is noted for its use as a reagent in peptide deprotection steps during solid-phase synthesis . The specific research applications and biological mechanisms of this compound are areas for ongoing scientific investigation. Please note: This product is intended for research purposes and is strictly for laboratory use only. It is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B2759351 N-ethyl-1-methylpyrrolidin-3-amine CAS No. 1096325-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-methylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGTAYSFGXFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of N-ethyl-1-methylpyrrolidin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-ethyl-1-methylpyrrolidin-3-amine

Abstract

This compound is a substituted diamine featuring a core pyrrolidine scaffold, a structure of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules and its utility as a versatile chemical intermediate.[1] This technical guide provides a comprehensive overview of the principal synthetic strategies for this compound, designed for an audience of researchers, chemists, and drug development professionals. The guide focuses on two primary and highly effective synthetic methodologies: direct reductive amination and sequential N-alkylation. For each strategy, we will discuss the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations. The synthesis of key precursors is also addressed to provide a complete operational workflow.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical bond disconnections, which in turn suggest the most viable forward-synthetic strategies. The two most practical disconnections focus on the formation of the C-N bond of the ethylamino group.

G cluster_0 Primary Synthetic Strategies TM Target Molecule: This compound RA Strategy 1: Reductive Amination TM->RA NA Strategy 2: N-Alkylation TM->NA RA_precursors Precursors: 1-Methylpyrrolidin-3-one + Ethylamine RA->RA_precursors C-N bond disconnection NA_precursors Precursors: 1-Methylpyrrolidin-3-amine + Ethylating Agent NA->NA_precursors C-N bond disconnection caption Retrosynthetic analysis of this compound. G start 1-Methylpyrrolidin-3-one + Ethylamine step1 Condensation (AcOH catalyst, optional) start->step1 intermediate Iminium Ion Intermediate step1->intermediate step2 Reduction (Sodium Triacetoxyborohydride) intermediate->step2 end This compound step2->end caption Workflow for the reductive amination pathway. G start 1-Methylpyrrolidin-3-amine + Ethyl Bromide step1 SN2 Reaction (K2CO3, Acetonitrile) start->step1 end This compound + Over-alkylation byproducts step1->end caption Workflow for the N-alkylation pathway.

References

"physicochemical properties of N-ethyl-1-methylpyrrolidin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-ethyl-1-methylpyrrolidin-3-amine

This guide provides a comprehensive analysis of the essential physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It focuses on the strategic importance of each property, the authoritative experimental methods used for their determination, and the implications of these parameters on potential therapeutic applications.

Given the limited availability of public experimental data for this specific molecule, this guide emphasizes the robust, validated protocols for determining these properties in a laboratory setting. We present predicted values to guide initial assessment while providing the self-validating experimental frameworks necessary for definitive characterization.

Compound Profile and Strategic Importance

This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS) due to its structural resemblance to endogenous neurotransmitters. The molecule features two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a secondary amine in the ethylamino side chain.

The characterization of its physicochemical properties is paramount as they directly govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Properties such as lipophilicity, solubility, and ionization state at physiological pH are critical determinants of a compound's developability, influencing everything from membrane permeability and bioavailability to formulation and potential off-target effects.

Table 1: General and Predicted Physicochemical Properties

Property Value (Predicted/Calculated) Significance
IUPAC Name This compound Unambiguous chemical identifier.
Molecular Formula C₇H₁₆N₂ Defines elemental composition.
Molecular Weight 128.22 g/mol Influences diffusion and transport properties.
CAS Number Not assigned No unique registry number found.
Predicted LogP 0.8 - 1.2 Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Predicted pKa₁ ~9.5 - 10.5 (tertiary amine) The tertiary cyclic amine is expected to be protonated at physiological pH (7.4).

| Predicted pKa₂ | ~10.5 - 11.5 (secondary amine) | The secondary amine is also expected to be fully protonated at physiological pH. |

Note: LogP and pKa values are estimates based on computational models and structural analogues. Experimental determination is required for confirmation.

Lipophilicity: The Gateway to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. This value dictates a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover.

The "gold standard" for experimental determination is the Shake-Flask Method , a procedure recommended by the Organization for Economic Co-operation and Development (OECD).[1] This direct measurement technique, while labor-intensive, provides the most reliable data.[1]

Workflow for LogD₇.₄ Determination (Shake-Flask Method)

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Quantification cluster_calc Calculation p1 Saturate n-octanol with pH 7.4 buffer p2 Saturate pH 7.4 buffer with n-octanol e1 Prepare 10 mM stock of compound in DMSO e2 Add small aliquot of stock to pre-saturated phases e1->e2 e3 Shake/agitate vigorously to reach equilibrium (e.g., >16h) e2->e3 e4 Centrifuge to ensure complete phase separation e3->e4 a1 Carefully sample aqueous phase a3 Quantify compound concentration in each phase (e.g., LC-MS) a1->a3 a2 Carefully sample n-octanol phase a2->a3 c1 Calculate LogD = log₁₀([C]octanol / [C]aqueous) a3->c1 caption Fig 1: Shake-Flask Workflow for LogD Determination

Caption: Fig 1: Shake-Flask Workflow for LogD Determination

Detailed Protocol: Shake-Flask LogD Determination
  • Phase Preparation (Critical for Accuracy): Prepare a phosphate buffer solution at pH 7.4.[2] In a large vessel, combine equal volumes of n-octanol and the buffer. Shake vigorously for 24 hours and then allow the layers to separate completely.[3] This pre-saturation step is essential to prevent volume changes during the actual experiment.

  • Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[2]

  • Partitioning: In a vial, add a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each).[3] Spike a small volume of the compound stock solution into the mixture. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium.[1] This can range from a few hours to over 16 hours; sonication can initially help create an emulsion.[3]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 16,000 x g for 4 minutes) to ensure a sharp, clean separation of the two phases.[3]

  • Sampling: Carefully withdraw an aliquot from each phase. To avoid contamination of the aqueous sample with the more viscous octanol, it is good practice to aspirate a small amount of air or clean buffer into the pipette tip before entering the lower aqueous layer.[1]

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS or HPLC-UV, against a standard calibration curve.[4][5]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[6] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[6][7] For ionizable compounds like this compound, solubility is highly pH-dependent.

The most definitive measure is thermodynamic solubility , which determines the saturation concentration of a compound in a solvent at equilibrium.[8] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true value.[7]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Sample Processing & Analysis cluster_calc Result p1 Accurately weigh excess solid compound into vials p2 Add precise volume of aqueous buffer (e.g., pH 7.4 PBS) p1->p2 e1 Incubate vials with shaking (e.g., 24h at 25°C) e2 Ensure excess solid remains undissolved e1->e2 a1 Centrifuge to pellet undissolved solid a2 Filter supernatant to remove fine particles a1->a2 a3 Prepare serial dilutions of the clear filtrate a2->a3 a4 Quantify concentration via LC-MS/UV vs. calibration curve a3->a4 c1 Report solubility (µg/mL or µM) a4->c1 caption Fig 2: Thermodynamic Solubility (Shake-Flask) Workflow

Caption: Fig 2: Thermodynamic Solubility (Shake-Flask) Workflow

Detailed Protocol: Thermodynamic Solubility Assay
  • Preparation: Add an excess of the solid compound (e.g., 1 mg) to a glass vial.[8] The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8] Seal the vials and place them in a thermomixer or orbital shaker.[8]

  • Equilibration: Incubate the samples for an extended period (typically 24 hours) at a controlled temperature (e.g., 21-25°C) and constant agitation (e.g., 700 rpm) to allow the system to reach equilibrium.[7][8]

  • Separation: After incubation, separate the saturated solution from the excess solid. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter plate.[4][7]

  • Quantification: Prepare a standard calibration curve from a stock solution of the compound. The filtered supernatant is then serially diluted and analyzed by LC-MS or HPLC-UV.[4] The concentration is determined by comparing its response to the calibration curve.

  • Reporting: The final solubility is reported in units of µg/mL or µM.[4] The experiment should be run in duplicate or triplicate for statistical validity.[6]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For a basic compound like this compound with two basic nitrogens, the pKa values are critical for predicting its charge state in different biological compartments. The charge state profoundly affects solubility, membrane permeability, receptor binding, and formulation.[9] Literature suggests that the pKa for cyclic tertiary amines typically falls in the 9-11 range.[10]

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[9][13]

Ionization Equilibrium of this compound

G cluster_eq Ionization at Physiological pH (7.4) B B (Neutral Base) Negligible BH BH⁺ (Monoprotonated) Likely Dominant Species BH->B pKa₂ ~10.5-11.5 BH2 BH₂²⁺ (Diprotonated) Likely Dominant Species BH2->BH pKa₁ ~9.5-10.5 caption Fig 3: Predicted Ionization Equilibria

Caption: Fig 3: Predicted Ionization Equilibria

Detailed Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[9][13] To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[13]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[9][13]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.[13] Immerse the calibrated pH electrode.

    • For a basic compound, first, add a strong acid (e.g., 0.1 M HCl) to lower the pH to ~1.8-2.0, ensuring the compound is fully protonated.[13]

    • Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH).[13] Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. More accurately, it is identified as the inflection point in the titration curve, which can be found by analyzing the first or second derivative of the plot.[9][11]

  • Validation: Perform a minimum of three titrations to ensure reproducibility and report the average pKa with the standard deviation.[13]

Synthesis of Properties: Implications for Drug Development

Based on the predicted properties, we can infer the following strategic considerations for this compound:

  • Absorption & Permeability: With two basic centers, the compound will be predominantly dicationic at physiological pH. While the predicted LogP of the neutral form is favorable, the high degree of ionization will significantly reduce its passive permeability across the lipophilic intestinal membrane and the blood-brain barrier. Active transport mechanisms may be required for significant systemic exposure.

  • Solubility: The high degree of protonation at acidic to neutral pH suggests that the compound will exhibit good aqueous solubility as a salt form ("pH-dependent solubility"). This is advantageous for formulation, particularly for oral and intravenous routes.[6]

  • Distribution: High ionization will likely limit distribution into tissues and may lead to lower volume of distribution. Binding to acidic plasma proteins like albumin could also occur.

  • Formulation: The compound's basic nature makes it an excellent candidate for formulation as a hydrochloride or other salt to enhance stability and solubility.

General Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, related alkylated aminopyrrolidines are often classified as corrosive and require careful handling.[14][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[15][16]

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14][15] Keep away from heat, sparks, and open flames.[16][17]

  • First Aid:

    • Skin Contact: Causes skin irritation or burns. Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[14][15]

    • Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes.[14] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, potentially under an inert atmosphere.[14]

References

An In-depth Technical Guide to the Structural Information of N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethyl-1-methylpyrrolidin-3-amine is a substituted pyrrolidine, a class of saturated nitrogen-containing five-membered heterocycles. The pyrrolidine ring is a common scaffold in a vast array of natural products, pharmaceuticals, and functional materials.[1] The substitution pattern of this compound, featuring alkyl groups on both the ring nitrogen and the exocyclic amine, imparts specific physicochemical properties that are of interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the structural information, physicochemical properties, and potential synthetic routes for this compound, offering valuable insights for its application in research and development.

Chemical Identity and Molecular Structure

This compound is a chiral molecule, with the stereocenter located at the C3 position of the pyrrolidine ring. The presence of this chiral center means the compound can exist as two enantiomers, (3S)-N-ethyl-N-methylpyrrolidin-3-amine and (3R)-N-ethyl-N-methylpyrrolidin-3-amine, as well as a racemic mixture. The specific stereoisomer can significantly influence its biological activity.[2]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

IdentifierValueSource(s)
IUPAC Name This compound[3]
CAS Number 1228458-45-4[3]
Molecular Formula C₇H₁₆N₂[4]
SMILES CCN(C)C1CCNC1[4]
InChI InChI=1S/C7H16N2/c1-3-9(2)7-4-5-8-6-7/h7-8H,3-6H2,1-2H3[4]
InChIKey YVPGYPWDDYIQJP-UHFFFAOYSA-N[4]
2D and 3D Structural Representations

The two-dimensional structure of this compound illustrates the connectivity of the atoms. The three-dimensional conformation, however, is crucial for understanding its interaction with biological targets. The pyrrolidine ring typically adopts a non-planar envelope or twist conformation to relieve ring strain.

Diagram 1: 2D Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

PropertyPredicted ValueSource(s)
Molecular Weight 128.22 g/mol [4]
Monoisotopic Mass 128.13135 Da[4]
XlogP 0.4[4]
Boiling Point Not experimentally determined. Estimated to be in the range of 150-170 °C.
Melting Point Not applicable (liquid at room temperature).[3]
Solubility Expected to be soluble in water and common organic solvents.
Appearance Liquid[3]

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. In the absence of published experimental spectra for this compound, the following are predicted characteristics based on its functional groups and the known spectral data of analogous structures.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple, non-equivalent protons and potential diastereotopicity of the methylene protons on the pyrrolidine ring.

  • Ethyl group: A triplet corresponding to the methyl protons (CH3) and a quartet for the methylene protons (CH2).

  • N-Methyl group on the ring: A singlet.

  • N-Methyl group on the exocyclic amine: A singlet.

  • Pyrrolidine ring protons: A series of complex multiplets.

  • Methine proton (C3): A multiplet.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Ethyl group: Two signals for the methyl and methylene carbons.

  • N-Methyl group on the ring: One signal.

  • N-Methyl group on the exocyclic amine: One signal.

  • Pyrrolidine ring carbons: Three distinct signals.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 128. The fragmentation pattern would likely involve the loss of alkyl groups and cleavage of the pyrrolidine ring. The predicted collision cross-section for the [M+H]+ ion is 130.1 Ų.[4]

Infrared (IR) Spectroscopy (Predicted)

As a tertiary amine, this compound will not exhibit N-H stretching or bending vibrations. The IR spectrum is expected to be dominated by:

  • C-H stretching vibrations: In the 2800-3000 cm-1 region for the alkyl groups.

  • C-N stretching vibrations: In the 1020-1250 cm-1 region for the aliphatic amines.[5]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions for similar structures. A common method for the synthesis of such amines is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

A likely synthetic strategy involves the reductive amination of 1-methylpyrrolidin-3-one with ethylamine. This two-step, one-pot reaction first involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Diagram 2: Proposed Synthesis of this compound

Synthesis_Pathway ketone 1-Methylpyrrolidin-3-one product This compound ketone->product + Ethylamine ethylamine Ethylamine ethylamine->product reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->product

Reductive amination of 1-methylpyrrolidin-3-one with ethylamine.

Experimental Protocol: Reductive Amination (Proposed)

Objective: To synthesize this compound from 1-methylpyrrolidin-3-one and ethylamine via reductive amination.

Materials:

  • 1-Methylpyrrolidin-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in anhydrous DCM or DCE, add ethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Allow the reaction to stir at room temperature overnight, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.

  • Solvent Selection: Dichloromethane or dichloroethane are good solvents for this reaction as they are relatively non-polar and aprotic, and effectively dissolve the reactants.

  • Workup Procedure: The aqueous bicarbonate quench neutralizes any remaining acid and the reducing agent byproducts. The subsequent extraction and drying steps are standard procedures to isolate the organic product.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on the data for similar compounds, it should be handled with care. The dihydrochloride salt of the (3S)-enantiomer is commercially available, and a supplier provides hazard statements for the free base.[3]

  • Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in many biologically active compounds. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel pharmaceutical agents. Its tertiary amine nature can influence its basicity, solubility, and ability to cross biological membranes, all of which are important pharmacokinetic properties. The presence of a chiral center allows for the synthesis of enantiomerically pure compounds, which is often crucial for selective interaction with biological targets.

Conclusion

This compound is a chiral substituted pyrrolidine with potential applications as a building block in drug discovery and development. This guide has provided a comprehensive overview of its structural information, predicted physicochemical and spectroscopic properties, a plausible synthetic route with a detailed experimental protocol, and important safety considerations. While there is a notable lack of extensive experimental data in the public domain, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists working with this and related molecules.

References

An In-Depth Technical Guide to N-ethyl-1-methylpyrrolidin-3-amine (CAS No. 1096325-56-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-1-methylpyrrolidin-3-amine is a substituted pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. The pyrrolidine ring is a core structural motif in numerous natural products and pharmacologically active compounds.[1] The strategic placement of amine functionalities on this scaffold provides a versatile platform for the development of novel chemical entities. This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of this compound, offering a technical resource for its application in research and development.

Compound Identification and Physicochemical Properties

CAS Number: 1096325-56-2

IUPAC Name: this compound

Synonyms: 3-(Ethylamino)-1-methylpyrrolidine, Ethyl-(1-methyl-pyrrolidin-3-yl)-amine

Physicochemical Data Summary

While experimentally determined data for this specific compound is limited in publicly available literature, the following table summarizes key predicted and known properties for this and closely related compounds. These values are crucial for handling, reaction setup, and purification.

PropertyValueSource/Notes
Molecular Formula C₇H₁₆N₂-
Molecular Weight 128.22 g/mol [2]
Boiling Point 161.7 ± 8.0 °CPredicted[3]
Density 0.91 ± 0.1 g/cm³Predicted[3]
pKa 10.67 ± 0.40Predicted[3]
Storage Temperature 0-8 °CRecommended[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a reductive amination pathway. This method is a cornerstone of amine synthesis due to its high efficiency and broad applicability.[4] The logical and well-established two-step (or one-pot) process involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.

A plausible and efficient synthetic route starts from the commercially available 1-methylpyrrolidin-3-one and ethylamine.

Proposed Synthetic Pathway: Reductive Amination

The core of this synthesis is the reaction between the ketone (1-methylpyrrolidin-3-one) and the primary amine (ethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine product.

G reactant1 1-methylpyrrolidin-3-one intermediate Imine Intermediate reactant1->intermediate Condensation reactant2 Ethylamine (C2H5NH2) reactant2->intermediate product This compound intermediate->product Reduction reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->intermediate

Caption: Reductive amination of 1-methylpyrrolidin-3-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[4]

Materials:

  • 1-methylpyrrolidin-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 1-methylpyrrolidin-3-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Amine Addition: Add ethylamine solution (1.2 eq) to the stirred solution of the ketone at room temperature. Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or below room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Rationale for Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations. It is less reactive towards the starting ketone compared to other borohydrides like sodium borohydride, thus minimizing the formation of the corresponding alcohol as a byproduct.

  • Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively dissolves the reactants and intermediates.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting ketone starting material.

  • Aqueous Work-up: The use of sodium bicarbonate neutralizes any acidic byproducts and quenches the excess reducing agent. The brine wash helps to remove water from the organic layer.

Characterization and Analytical Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

The following table outlines the expected spectroscopic data for the target compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the pyrrolidine nitrogen (singlet), and the protons of the pyrrolidine ring (multiplets).
¹³C NMR Resonances for the unique carbon atoms of the ethyl group, the N-methyl group, and the pyrrolidine ring.
Mass Spec (MS) A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ consistent with the molecular weight of 128.22 g/mol .
Infrared (IR) N-H stretching and bending vibrations for the secondary amine, and C-N stretching vibrations.
Chromatographic Analysis
  • Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the progress of the reaction.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress, using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, information for structurally similar amines should be considered for safe handling.

  • General Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[5] They may also be harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3]

Potential Applications

Substituted pyrrolidines are valuable building blocks in medicinal chemistry. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a secondary amine provides a reactive site for further functionalization, such as acylation, alkylation, or arylation, to generate a library of derivatives for biological screening.

Conclusion

This technical guide provides a foundational understanding of this compound (CAS No. 1096325-56-2), with a focus on a practical synthetic approach via reductive amination. The detailed protocol and rationale offer researchers a solid starting point for the preparation and subsequent application of this versatile chemical intermediate. Adherence to appropriate safety protocols is paramount when working with this and related amine compounds.

References

An In-Depth Technical Guide to N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of novel therapeutic agents.[1][2] Its three-dimensional structure allows for a thorough exploration of chemical space, making it an invaluable component in the design of compounds with specific biological activities.[1] This guide provides a comprehensive technical overview of a specific derivative, N-ethyl-1-methylpyrrolidin-3-amine, focusing on its chemical properties, synthesis, analytical characterization, and potential applications, particularly in the realm of drug discovery.

Section 1: Core Molecular Attributes

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a methyl group and at the 3-position with an ethylamino group. The presence of a stereocenter at the 3-position means the molecule can exist as two enantiomers, (3R)- and (3S)-N-ethyl-1-methylpyrrolidin-3-amine.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The data for the (3R)-enantiomer is specifically noted where available.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[3]
Molecular Weight 128.22 g/mol
Monoisotopic Mass 128.13135 Da[3]
CAS Number 1609356-50-4 ((3R)-enantiomer)
Predicted XlogP 0.4[3]
Appearance Expected to be a liquid at room temperature
Boiling Point Not specified; lower aliphatic amines are typically liquids at room temperature
Solubility Expected to be soluble in water and organic solvents like alcohol, benzene, and ether

Note: The molecular weight was calculated based on the molecular formula. Predicted XlogP is a measure of lipophilicity.

Structural Representation

Caption: 2D structure of this compound.

Section 2: Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Potential Synthetic Routes

A common strategy involves the use of chiral starting materials to ensure stereochemical control. One plausible approach is the reductive amination of a suitable ketone precursor.

Retrosynthesis target This compound intermediate1 1-methyl-3-pyrrolidinone target->intermediate1 Reductive Amination intermediate2 ethylamine target->intermediate2 Reductive Amination precursor1 (R)-3-hydroxypyrrolidine intermediate1->precursor1 Oxidation precursor2 formaldehyde intermediate1->precursor2 Methylation

Caption: Retrosynthetic analysis for this compound.

A likely synthetic pathway involves the following steps:

  • N-methylation of a suitable 3-hydroxypyrrolidine precursor : For instance, (3R)-pyrrolidin-3-ol can be reacted with formaldehyde and hydrogen over a platinum-on-carbon catalyst to yield (R)-1-methylpyrrolidin-3-ol.

  • Oxidation of the alcohol : The resulting N-methyl-3-pyrrolidinol can be oxidized to the corresponding ketone, 1-methyl-3-pyrrolidinone.

  • Reductive amination : The ketone can then undergo reductive amination with ethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final product, this compound.

Alternative approaches could involve the nucleophilic substitution of a leaving group at the 3-position of a protected pyrrolidine ring with ethylamine.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: two tertiary amine nitrogens. These nitrogens possess lone pairs of electrons, rendering them basic and nucleophilic. The compound can undergo a variety of reactions, including:

  • Salt formation : Reaction with acids will form ammonium salts, which can be advantageous for purification and formulation due to their typically crystalline nature and increased water solubility.

  • N-Oxidation : The tertiary amine groups can be oxidized to the corresponding N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids.[4]

  • Alkylation/Acylation : The secondary amine can be further functionalized through reactions with alkyl halides or acylating agents.

Section 3: Analytical Characterization

Precise analytical characterization is crucial for confirming the identity and purity of this compound, especially in the context of drug development.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from related structures.

  • ¹H NMR : The spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons of the pyrrolidine ring (a series of multiplets). The diastereotopic nature of the methylene protons on the pyrrolidine ring and the ethyl group would likely result in complex splitting patterns.

  • ¹³C NMR : The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated heterocyclic amine.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-dialkylamino compounds typically shows fragmentation patterns involving α-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this compound, characteristic fragments would be expected from the loss of an ethyl or methyl radical from the molecular ion, as well as fragmentation of the pyrrolidine ring. Electrospray ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for assessing the purity of this compound. For the separation of enantiomers, chiral chromatography is the method of choice. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the (3R) and (3S) enantiomers, allowing for their separation and quantification.

Section 4: Applications in Research and Development

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. These include roles as enzyme inhibitors and receptor antagonists.

Role in Drug Discovery

Substituted 3-aminopyrrolidines have been investigated for a variety of therapeutic targets. For example, derivatives have been synthesized and evaluated as potent antagonists for the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases.[5] Additionally, the (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[6] The specific N-ethyl-1-methyl substitution pattern of the title compound makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[7]

Use as a Chemical Intermediate

This compound can serve as a key intermediate in the synthesis of more complex molecules. Its two nucleophilic nitrogen atoms allow for differential functionalization, enabling the construction of diverse molecular architectures. For instance, it was identified as a key intermediate in the development of premafloxacin, an antibiotic for veterinary use.[5]

Section 5: Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the general properties of alkylamines, this compound is expected to be:

  • Corrosive : May cause burns to the skin and eyes.

  • Harmful if swallowed or inhaled : Can cause irritation to the respiratory tract.

  • Flammable : The vapors may form explosive mixtures with air.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

  • Spill and Disposal : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Section 6: Conclusion

This compound, with its defined stereochemistry and versatile functional groups, represents a valuable tool for researchers and professionals in the field of drug discovery and chemical synthesis. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from closely related analogs. The synthetic accessibility and the proven pharmacological relevance of the 3-aminopyrrolidine scaffold underscore the potential of this compound as a key building block for the development of future therapeutic agents. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will undoubtedly expand its utility in the scientific community.

References

The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity of Pyrrolidine Derivatives

For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is a perpetual endeavor. Among the pantheon of heterocyclic compounds, the five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a cornerstone of medicinal chemistry.[1][2][3][4][5] Its prevalence in a multitude of natural products, from the neuroactive alkaloid nicotine to the essential amino acid proline, underscores its evolutionary selection as a biocompatible and functionally versatile chemical entity.[6] This guide provides a comprehensive exploration of the multifaceted biological activities of pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

The unique stereochemical and physicochemical properties of the pyrrolidine ring contribute significantly to its appeal in drug design.[1][4][5] The sp³-hybridized carbon atoms create a non-planar, puckered conformation, allowing for a three-dimensional exploration of pharmacophore space that is often lacking in planar aromatic systems.[1][4][5] This conformational flexibility, coupled with the potential for multiple stereocenters, enables the precise spatial orientation of substituents to optimize interactions with biological targets.[1][4][5] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents, influencing the pharmacokinetic profile of the molecule, including aqueous solubility.[7]

This guide will navigate through the diverse pharmacological landscapes where pyrrolidine derivatives have demonstrated significant promise, including oncology, infectious diseases, metabolic disorders, inflammation, and neuroscience. Each section will not only present the established biological effects but will also provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Anticancer Activity: Targeting the Engines of Malignancy

The relentless pursuit of novel anticancer agents has led to the extensive investigation of pyrrolidine-containing molecules.[8][9] Their derivatives have been shown to exert cytotoxic and antiproliferative effects against a wide array of cancer cell lines through diverse mechanisms of action.[8][9]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Pyrrolidine derivatives have been found to interfere with several key signaling pathways and cellular processes that are critical for cancer cell survival and proliferation. A significant number of these compounds function by inhibiting crucial enzymes or receptors that are often dysregulated in cancer. For instance, some derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are pivotal in controlling cell growth, differentiation, and survival. The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrrolidine-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrrolidine Pyrrolidine Derivative Pyrrolidine->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrrolidine derivative.

Other mechanisms include the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Featured Pyrrolidine Derivatives with Anticancer Activity

The following table summarizes some examples of pyrrolidine derivatives and their reported anticancer activities.

Derivative ClassExample CompoundTarget Cancer Cell LinesReported IC50 Values
Spirooxindole-pyrrolidinesVariesMCF-7 (Breast), HeLa (Cervical)17-29 µM[4]
Thiophene-containing pyrrolidinesVariesMCF-7 (Breast), HeLa (Cervical)17-30 µM[4]
Polysubstituted pyrrolidines3h and 3kVarious (10 cell lines)2.9-16 µM[10]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidinesVariesA549 (Lung)Structure-dependent activity[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test pyrrolidine derivative in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1][12]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1][12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[13][15][16] Pyrrolidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising scaffold for the development of new anti-infectives.[15][16]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial activity of pyrrolidine derivatives can be attributed to various mechanisms, including:

  • Inhibition of Essential Enzymes: Some derivatives target and inhibit bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[2]

  • Disruption of Cell Wall Synthesis: Similar to some established antibiotics, certain pyrrolidine-based compounds can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Membrane Disruption: Some derivatives may interact with and disrupt the integrity of the microbial cell membrane, causing leakage of cellular contents and cell death.

The following workflow illustrates the general process of screening for antibacterial activity.

Antibacterial_Screening Start Start: Synthesized Pyrrolidine Derivatives Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Broth_Microdilution Perform Broth Microdilution Assay (Serial Dilutions of Compounds) Prepare_Inoculum->Broth_Microdilution Incubate Incubate Plates (16-20 hours at 37°C) Broth_Microdilution->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC MBC_Test Perform Minimum Bactericidal Concentration (MBC) Test Read_MIC->MBC_Test End End: Identify Potent Antibacterial Derivatives MBC_Test->End

Caption: Workflow for antibacterial susceptibility testing of pyrrolidine derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][7][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[16]

Step-by-Step Methodology:

  • Preparation of Reagents and Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).

    • Stock solution of the test pyrrolidine derivative.

  • Serial Dilution:

    • Dispense 50 µL of sterile broth into all wells of the microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[16]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Antidiabetic Activity: Regulating Glucose Metabolism

Pyrrolidine derivatives have emerged as promising candidates for the management of type 2 diabetes, primarily through their ability to inhibit key enzymes involved in carbohydrate digestion.[12][17]

Mechanism of Action: Delaying Carbohydrate Absorption

The primary mechanism of action for many antidiabetic pyrrolidine derivatives is the inhibition of α-amylase and α-glucosidase.[12][17]

  • α-Amylase: This enzyme is responsible for the breakdown of complex carbohydrates (starch) into smaller oligosaccharides in the small intestine.

  • α-Glucosidase: This enzyme, located in the brush border of the small intestine, further breaks down oligosaccharides and disaccharides into monosaccharides (glucose) for absorption into the bloodstream.

By inhibiting these enzymes, pyrrolidine derivatives can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase.

Principle: The assay determines the amount of reducing sugars (maltose) produced from the enzymatic cleavage of starch. The reducing sugars are quantified using a colorimetric reaction with 3,5-dinitrosalicylic acid (DNSA).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (pH 6.9).

    • α-Amylase solution (e.g., from porcine pancreas).

    • Starch solution (1% w/v).

    • DNSA reagent.

    • Test pyrrolidine derivative solutions at various concentrations.

  • Assay Procedure:

    • Pre-incubate a mixture of the test compound and α-amylase solution for 10 minutes at 25°C.[12]

    • Add the starch solution to initiate the reaction and incubate for a defined period (e.g., 30 minutes) at 25°C.[12]

    • Stop the reaction by adding the DNSA reagent.

    • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the mixture to room temperature and dilute with distilled water.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution at 540 nm.

  • Data Analysis:

    • Calculate the percentage of α-amylase inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on α-glucosidase activity.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (pH 6.8).

    • α-Glucosidase solution (e.g., from Saccharomyces cerevisiae).

    • pNPG solution.

    • Sodium carbonate (Na₂CO₃) solution to stop the reaction.

    • Test pyrrolidine derivative solutions at various concentrations.

  • Assay Procedure:

    • Mix the test compound with the α-glucosidase solution and incubate for a short period (e.g., 20 minutes) at 37°C.[12]

    • Add the pNPG substrate to start the reaction and incubate for a further 30 minutes.[12]

    • Stop the reaction by adding the Na₂CO₃ solution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

Anti-inflammatory and Neuroprotective Activities

The versatility of the pyrrolidine scaffold extends to the treatment of inflammatory conditions and neurological disorders.

Anti-inflammatory Activity

Pyrrolidine derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][10][18][19][20]

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use a suitable rodent model (e.g., Wistar rats or Swiss albino mice).

    • Fast the animals overnight before the experiment.

  • Compound Administration:

    • Administer the test pyrrolidine derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema:

    • After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Neuroprotective Activity

Certain pyrrolidine derivatives have demonstrated neuroprotective effects, particularly in the context of ischemic stroke.[21] A key mechanism of action is the blockade of voltage-gated sodium channels.[21] Excessive influx of sodium ions through these channels during an ischemic event contributes to neuronal cell death.

Experimental Protocol: Patch-Clamp Assay for Sodium Channel Blockade

The patch-clamp technique is a powerful electrophysiological method for studying ion channels in living cells.

Principle: A microelectrode is used to isolate a small patch of the cell membrane containing one or more ion channels. The flow of ions through these channels can be measured as an electrical current, and the effect of a compound on this current can be determined.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a suitable cell line expressing the target sodium channel or primary neurons.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit sodium currents.

  • Compound Application:

    • Apply the test pyrrolidine derivative to the cell at various concentrations.

  • Data Acquisition and Analysis:

    • Record the sodium currents before and after the application of the compound.

    • Analyze the data to determine the inhibitory effect of the compound on the sodium channel and calculate the IC50 value.

Synthesis of Pyrrolidine Derivatives

The biological evaluation of pyrrolidine derivatives is intrinsically linked to their synthesis. Several versatile synthetic strategies are employed to construct and functionalize the pyrrolidine ring.

Key Synthetic Methodologies
  • 1,3-Dipolar Cycloaddition: This is a powerful and widely used method for the stereoselective synthesis of substituted pyrrolidines.[4][6][17][22][23][24] It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).

  • N-Alkylation/Arylation of Pyrrolidine: Pre-existing pyrrolidine rings can be readily functionalized at the nitrogen atom through reactions with alkyl or aryl halides.[2]

  • Ring-Closing Metathesis (RCM): This method can be used to form the pyrrolidine ring from acyclic precursors.

  • Reductive Amination: The reaction of a 1,4-dicarbonyl compound with an amine can lead to the formation of a pyrrolidine ring.

The following diagram illustrates the general concept of 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Cycloaddition cluster_reactants Reactants cluster_product Product Azomethine Azomethine Ylide (1,3-Dipole) Pyrrolidine Substituted Pyrrolidine Azomethine->Pyrrolidine + Alkene Alkene (Dipolarophile) Alkene->Pyrrolidine

Caption: General scheme of a 1,3-dipolar cycloaddition reaction to form a pyrrolidine ring.

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. Its inherent structural features provide a unique platform for the design of potent and selective modulators of various biological targets. The ongoing exploration of new synthetic methodologies will undoubtedly lead to the generation of even more diverse and complex pyrrolidine libraries for biological screening.

As our understanding of disease mechanisms deepens, the rational design of pyrrolidine derivatives targeting specific protein-protein interactions or allosteric sites will become increasingly important. Furthermore, the integration of computational modeling and in silico screening will accelerate the identification of promising lead compounds. The future of drug discovery will likely see the continued prominence of the pyrrolidine ring as a privileged scaffold in the development of next-generation therapeutics to address unmet medical needs.

References

An In-Depth Technical Guide to the Stereoisomerism of N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical architecture of a molecule is a critical determinant of its pharmacological and toxicological profile.[1][2] For nitrogen-containing heterocyclic compounds like N-ethyl-1-methylpyrrolidin-3-amine, a thorough understanding of its stereoisomers is paramount for researchers in drug discovery and development. This guide provides a comprehensive technical overview of the stereoisomerism of this compound, detailing its structural analysis, advanced methods for stereoisomer separation, and definitive techniques for the assignment of absolute configuration. We will explore the causality behind experimental choices in chiral chromatography, spectroscopic analysis, and computational modeling, offering field-proven insights and detailed protocols for practical application.

The Imperative of Stereochemistry in Modern Drug Development

In pharmaceutical sciences, it is a well-established principle that the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets, which are themselves chiral.[3] The two non-superimposable mirror-image forms of a chiral drug, known as enantiomers, can exhibit profound differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency, selectivity, and mechanism of action).[1][4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2] Consequently, regulatory agencies and the pharmaceutical industry place a strong emphasis on the development of single-enantiomer drugs, a process often termed a "chiral switch".[2][4] This necessitates robust and reliable methods for the separation, identification, and quantification of all stereoisomers of a drug candidate like this compound.

Molecular Structure and Stereochemical Analysis

This compound is a derivative of 3-aminopyrrolidine, a common heterocyclic scaffold in medicinal chemistry.[5][6] The structure consists of a five-membered pyrrolidine ring with a methyl group on the ring nitrogen (N1) and an ethylamino group at the C3 position.

Identifying the Stereocenter: The key to understanding the stereoisomerism of this molecule lies in identifying its stereogenic centers.

  • Carbon-3 (C3): This carbon atom is bonded to four different substituents: (1) the ring nitrogen (via C2), (2) a methylene group (C4), (3) a hydrogen atom, and (4) the N-ethylamino group. This makes C3 a stable chiral center.

  • Nitrogen-1 (N1): This tertiary amine is bonded to a methyl group, the C2 ring carbon, and the C5 ring carbon. While tertiary amines can be chiral, they typically undergo rapid pyramidal inversion at room temperature, meaning they do not represent a stable, isolable stereocenter.

Therefore, this compound possesses one stable chiral center at the C3 position. This gives rise to a pair of enantiomers:

  • (R)-N-ethyl-1-methylpyrrolidin-3-amine

  • (S)-N-ethyl-1-methylpyrrolidin-3-amine

G racemate Racemic Mixture of This compound screen_csp 1. Primary Screen: Chiral Stationary Phases (CSPs) - Test 4-6 columns (e.g., polysaccharide, cyclofructan based) - Use a generic gradient. racemate->screen_csp eval1 Evaluate Results: Is there any separation (α > 1.05)? screen_csp->eval1 screen_mp 2. Secondary Screen: Mobile Phase - Test different alcohol modifiers (MeOH, EtOH, IPA). - Test acidic/basic additives (e.g., TFA, DEA). eval1->screen_mp Yes no_sep No Separation: Return to CSP screen with different column chemistries. eval1->no_sep No eval2 Evaluate Results: Is baseline separation achieved (Rs > 1.5)? screen_mp->eval2 eval2->screen_csp No, try new columns optimize 3. Optimization - Isocratic vs. Gradient elution - Flow rate - Column Temperature - Back pressure eval2->optimize Yes final Validated Chiral SFC Method (Pure Enantiomers Resolved) optimize->final G Figure 3: Workflow for Absolute Configuration Assignment using VCD cluster_exp Experimental Path cluster_comp Computational Path enantiomer Purified Enantiomer (e.g., from SFC) vcd_exp Measure Experimental VCD Spectrum enantiomer->vcd_exp compare Compare Spectra: Does the experimental spectrum match the calculated (R) spectrum? vcd_exp->compare model Build 3D Model of (R)-enantiomer dft Quantum Mechanics (DFT) - Conformer Search - Geometry Optimization - VCD Spectrum Calculation model->dft vcd_calc Predicted VCD Spectrum for (R)-configuration dft->vcd_calc vcd_calc->compare assign_R Assignment: Absolute Configuration is (R) compare->assign_R Yes assign_S Assignment: Absolute Configuration is (S) compare->assign_S No

References

An In-depth Technical Guide to the Safe Handling of N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling information for N-ethyl-1-methylpyrrolidin-3-amine, a substituted pyrrolidine derivative. Given the limited specific toxicological data for this compound, this document synthesizes information from safety data sheets (SDS) of structurally similar amines and pyrrolidines to provide a robust framework for its safe use in research and development settings. The principles of chemical safety, risk assessment, and emergency preparedness are paramount when working with this and any related chemical.

Understanding the Compound: Chemical and Physical Properties

This compound belongs to the class of aliphatic tertiary amines. Its structure, featuring a pyrrolidine ring, suggests it is likely a colorless to light yellow liquid with a characteristic amine odor.[1] While specific data for this compound is sparse, related compounds like 1-methylpyrrolidine are highly flammable liquids with low flash points.[2] It is crucial to handle this compound as a flammable and potentially corrosive substance.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C7H16N2--INVALID-LINK--[3]
Molecular Weight 128.22 g/mol --INVALID-LINK--[4]
Appearance Colorless to light yellow liquidBased on similar compounds like 1-methylpyrrolidine.[1]
Odor Amine-likeGeneral characteristic of aliphatic amines.[5]
Flammability Assumed to be a flammable liquidBased on the low flash point of 1-methylpyrrolidine (-21°C / -5.8°F).[1][2]
Reactivity Incompatible with strong oxidizing agents and strong acids.Common reactivity for tertiary amines.[1][2]
Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from related compounds and are likely to include:

  • Flammability: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][2]

  • Corrosivity: Amines can be corrosive and cause severe skin burns and eye damage.[1]

  • Toxicity: Harmful if swallowed or inhaled, and may be harmful if absorbed through the skin.[1][6] May cause respiratory irritation.[6][7]

A thorough risk assessment should be conducted before any new procedure involving this chemical. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a hierarchy of controls must be implemented. This approach prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical risks.

3.1. Engineering Controls

  • Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment due to the flammability hazard.[2]

3.2. Administrative Controls

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before commencing work.

  • Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.

3.3. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[1][8]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[1]

Experimental Protocols: Safe Handling and Use

4.1. General Handling Protocol

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in section 3.3.

  • Dispensing: Use spark-proof tools and ground all equipment to prevent static discharge.[2] Dispense the required amount of this compound slowly and carefully to avoid splashing.

  • Reaction Setup: Keep the reaction vessel closed as much as possible. If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.[2]

  • Work-up and Purification: Conduct all work-up and purification steps within the fume hood.

  • Decontamination: After use, decontaminate all equipment and the work area.

  • Waste Disposal: Dispose of all waste in appropriately labeled, sealed containers.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency_Response_Workflow Start Emergency Event Assess Assess the Situation (Spill, Fire, Exposure) Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate FirstAid Administer First Aid (if trained and safe) Assess->FirstAid Exposure SpillControl Control Small Spill (if trained and equipped) Assess->SpillControl Small Spill FireControl Use Fire Extinguisher (if safe) Assess->FireControl Small Fire Alert Alert Supervisor & Emergency Services Evacuate->Alert Secure Secure the Area Await Professionals Alert->Secure FirstAid->Alert SpillControl->Secure FireControl->Secure

Caption: Workflow for emergency response to a chemical incident.

5.1. First Aid Measures

  • Inhalation: If inhaled, remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Call a physician or poison control center immediately.[1][2]

5.2. Spill Response

For a small spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact emergency services.

5.3. Fire Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2] Water spray may be used to cool closed containers but may not be effective for extinguishing the fire.[1]

  • Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to an ignition source and flash back.[1] Containers may explode when heated.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Storage and Disposal

6.1. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store in a flammables-area.[1] Keep away from heat, sparks, and open flames.[2]

6.2. Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated containers should be treated as hazardous waste.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

Spectroscopic Characterization of N-ethyl-1-methylpyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-ethyl-1-methylpyrrolidin-3-amine, a substituted pyrrolidine, represents a class of heterocyclic amines with significant potential in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in a wide array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS 1228458-45-4) and outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectral data based on analogous structures and established spectroscopic principles, alongside practical, field-proven protocols for experimental data acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.5 - 2.8m1HH3 (pyrrolidine ring CH)The methine proton at the 3-position is expected to be deshielded by the adjacent amine group.
~2.2 - 2.5m4HH2, H5 (pyrrolidine ring CH₂)Protons on the carbons adjacent to the ring nitrogen will be deshielded.
~1.6 - 1.9m2HH4 (pyrrolidine ring CH₂)The remaining pyrrolidine ring protons are expected in the aliphatic region.
~2.4q2HN-CH₂CH₃The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons.
~2.2s3HN-CH₃The methyl group on the pyrrolidine nitrogen will appear as a singlet.
~1.1t3HN-CH₂CH₃The terminal methyl of the ethyl group will be a triplet.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~55 - 65C3 (pyrrolidine ring CH)The carbon bearing the amine group will be significantly deshielded.
~50 - 60C2, C5 (pyrrolidine ring CH₂)Carbons adjacent to the ring nitrogen are deshielded.
~45 - 55N-CH₂CH₃The ethyl methylene carbon.
~40 - 50N-CH₃The N-methyl carbon.
~25 - 35C4 (pyrrolidine ring CH₂)The remaining pyrrolidine ring carbon.
~10 - 15N-CH₂CH₃The terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. As a tertiary amine, this compound will lack the characteristic N-H stretching vibrations seen in primary and secondary amines.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2960 - 2850StrongC-H stretch (aliphatic)Characteristic of sp³ C-H bonds in the pyrrolidine ring and ethyl/methyl groups.
1250 - 1020Medium-WeakC-N stretch (aliphatic amine)Typical for the stretching vibration of the carbon-nitrogen bond in aliphatic amines.[1][2]
No absorption ~3300-3500N/ANo N-H stretchThe absence of a band in this region is indicative of a tertiary amine.[1][3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data

m/zIonRationale
128[M]⁺Molecular ion peak corresponding to the molecular weight of C₇H₁₆N₂.
113[M-CH₃]⁺Loss of a methyl group.
99[M-C₂H₅]⁺Loss of an ethyl group.
84[C₅H₁₀N]⁺A common fragment for N-methylpyrrolidine derivatives resulting from cleavage of the side chain.

Experimental Protocols

The following sections detail the step-by-step methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 100 ppm).

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts and multiplicities.

    • Assign the chemical shifts in the ¹³C spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim & Tune Probe D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correct H->I J Calibrate & Assign I->J

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Acquire Background A->B C Apply Sample B->C D Acquire Spectrum C->D E Co-add Scans D->E F Background Subtraction E->F G Peak Identification F->G MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare Dilute Solution B Inject into GC-MS A->B C Acquire Full Scan Data B->C D Analyze Chromatogram C->D E Extract Mass Spectrum D->E F Identify Molecular & Fragment Ions E->F

References

Methodological & Application

Application Notes & Protocols: N-ethyl-1-methylpyrrolidin-3-amine as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in designing molecules that interact with biological targets. Specifically, chiral 3-aminopyrrolidine derivatives are critical intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial agents like quinolones, neurological drugs, and agrochemicals.[3][4][5][6] N-ethyl-1-methylpyrrolidin-3-amine, a tertiary amine built on this scaffold, offers a unique combination of steric and electronic properties, making it a valuable building block for drug discovery programs aiming to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed with scientific integrity, emphasizing not just the procedural steps but the underlying chemical principles that ensure reproducibility and success.

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of a chemical's properties and hazards is paramount before any laboratory work. This compound is a chiral tertiary amine. The data presented below is a composite based on structurally similar compounds and predictive models.

PropertyValueSource/Note
Molecular Formula C₇H₁₆N₂[7]
Molecular Weight 128.22 g/mol [7][8]
Appearance Colorless to light brown liquid (predicted)[9]
Boiling Point ~165-175 °C (predicted at atm. pressure)Based on similar structures[9]
Density ~0.8-0.9 g/mL (predicted)[9]
pKa ~9.5 - 10.5 (predicted for pyrrolidine nitrogen)General value for tertiary amines
Solubility Soluble in water and common organic solventsExpected for a small polar amine

Safety & Handling: this compound should be handled with care in a well-ventilated chemical fume hood.[10][11][12] As with similar amines, it is expected to be corrosive and can cause severe skin burns and eye damage.[13] Inhalation may be harmful.[13] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12][14] All metal equipment should be grounded to prevent static discharge, as related compounds can be flammable.[10][13]

Section 2: Synthetic Strategy & Mechanistic Insights

The most efficient and widely adopted method for synthesizing N-substituted amines from ketones is reductive amination .[15] This one-pot reaction involves the condensation of a ketone with an amine to form an iminium ion intermediate, which is then reduced in situ to the target amine.[15][16]

For the synthesis of this compound, the logical precursors are 1-methylpyrrolidin-3-one and ethylamine . The choice of reducing agent is critical; it must selectively reduce the protonated imine (iminium ion) much faster than the starting ketone.[17][18] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mild nature, remarkable selectivity, and excellent functional group tolerance.[18][19][20] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not generate hazardous cyanide byproducts.[16][18]

The reaction proceeds as follows:

  • Iminium Ion Formation: The ketone (1-methylpyrrolidin-3-one) reacts with the primary amine (ethylamine) under mildly acidic conditions to form a hemiaminal, which then dehydrates to form a transient iminium ion.

  • Hydride Reduction: The selective hydride donor, NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

G Figure 1: Reductive Amination Pathway ketone 1-Methylpyrrolidin-3-one iminium Iminium Ion Intermediate ketone->iminium + Ethylamine - H₂O amine Ethylamine product N-ethyl-1-methyl- pyrrolidin-3-amine iminium->product + [H⁻] reagent NaBH(OAc)₃ (Hydride Source) reagent->iminium

Caption: Figure 1: Reductive Amination Pathway

Section 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis via Reductive Amination

This protocol details the synthesis of racemic this compound on a 10 mmol scale.

Materials:

  • 1-Methylpyrrolidin-3-one (1.00 g, ~10.1 mmol, 1.0 equiv)

  • Ethylamine solution (2.0 M in THF, 6.1 mL, 12.2 mmol, 1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.56 g, 12.1 mmol, 1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (40 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

  • Round-bottom flask (100 mL), magnetic stirrer, nitrogen inlet, separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpyrrolidin-3-one (1.00 g). Dissolve it in 40 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality Note: DCE is an excellent aprotic solvent for this reaction as it does not react with the borohydride reagent.[20] Anhydrous conditions are crucial to prevent quenching the reducing agent and hydrolysis of the iminium intermediate.

  • Amine Addition: Add the ethylamine solution (6.1 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere for 20-30 minutes to allow for iminium ion formation.

    • Causality Note: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. A slight excess of the amine pushes the equilibrium towards the iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (2.56 g) to the reaction mixture in portions over 5-10 minutes.

    • Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution. NaBH(OAc)₃ is a mild and selective reducing agent, which is key to avoiding reduction of the starting ketone.[17][18]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Causality Note: The basic NaHCO₃ solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted NaBH(OAc)₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Washing & Drying: Combine all organic layers and wash with saturated aqueous brine (1 x 40 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient) to yield the pure this compound.

Protocol 3.2: Quality Control & Characterization

Validation of the final product's identity and purity is a non-negotiable step.

TechniqueExpected ResultPurpose
¹H NMR Peaks corresponding to N-CH₂CH₃, N-CH₃, and pyrrolidine ring protons with appropriate integrations and splitting patterns.Confirms chemical structure and assesses purity.
¹³C NMR Signals for all 7 unique carbon atoms in the molecule.Confirms carbon skeleton.
Mass Spec (ESI+) [M+H]⁺ ion at m/z = 129.14Confirms molecular weight.[7]
Chiral HPLC For enantiomerically pure starting materials, a single peak should be observed. For racemic product, two peaks of equal area.Determines enantiomeric purity (ee%).

Section 4: Application in Pharmaceutical Synthesis & Chiral Resolution

This compound is a chiral intermediate. For many pharmaceutical applications, a single enantiomer is required. If the synthesis starts from racemic materials, a chiral resolution step is necessary.

Workflow: From Racemic Intermediate to Enantiopure Drug Precursor

G Figure 2: Chiral Resolution Workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_isolation Isolation & Use racemate Racemic N-ethyl-1- methylpyrrolidin-3-amine resolution Diastereomeric Salt Formation with Chiral Acid (e.g., Tartaric Acid) racemate->resolution separation Fractional Crystallization resolution->separation salt_R (R)-Amine-(S,S)-Tartrate Salt separation->salt_R Separation based on solubility salt_S (S)-Amine-(S,S)-Tartrate Salt separation->salt_S Separation based on solubility liberation_R Base Treatment (e.g., NaOH) salt_R->liberation_R product_R Enantiopure (R)-Amine liberation_R->product_R next_step Use in API Synthesis product_R->next_step

Caption: Figure 2: Chiral Resolution Workflow

Principle of Chiral Resolution: The most common method for resolving amines is the formation of diastereomeric salts using a chiral acid, such as tartaric acid or dibenzoyltartaric acid.[21] Enantiomers have identical physical properties, but diastereomers do not.[22] This difference in properties, particularly solubility, allows for their separation by fractional crystallization.[21][22]

Illustrative Protocol Outline (Resolution):

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of one enantiomer of a chiral acid (e.g., L-(+)-tartaric acid).

  • Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.

  • Isolation: Collect the crystals by filtration. The purity can be enhanced by recrystallization.

  • Liberation of Free Amine: Treat the isolated diastereomeric salt with a strong base (e.g., NaOH) and extract the liberated, now enantiomerically enriched, free amine into an organic solvent.

  • Analysis: Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical development. Its synthesis via reductive amination using sodium triacetoxyborohydride is a reliable, safe, and high-yielding method suitable for laboratory and scale-up operations. The subsequent chiral resolution provides access to enantiomerically pure building blocks, which are essential for the development of modern, stereospecific therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical entity in their drug discovery endeavors.

References

Unlocking Synthetic Possibilities: N-ethyl-1-methylpyrrolidin-3-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Pyrrolidine Scaffold

In the landscape of organic synthesis, the pyrrolidine ring system stands as a cornerstone, embedded in the architecture of numerous natural products, pharmaceuticals, and functional materials. Within this class of heterocycles, N-ethyl-1-methylpyrrolidin-3-amine emerges as a compound of significant, yet underexplored, potential. This technical guide delves into the prospective applications of this unique trifunctional building block, offering insights into its synthesis and its role as a versatile scaffold in the development of novel chemical entities, particularly within the realm of medicinal chemistry.

While specific, documented applications of this compound are not abundant in current literature, its structural motifs—a chiral pyrrolidine core, a tertiary amine at the 1-position, and a secondary or tertiary amine at the 3-position—are hallmarks of molecules with profound biological activity. The 3-aminopyrrolidine framework is a well-established pharmacophore, appearing in a variety of drug candidates.[1][2][3] This guide, therefore, aims to bridge the existing information gap by providing detailed, plausible synthetic protocols and exploring the compound's potential applications, drawing logical inferences from the established utility of structurally related molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆N₂PubChem
Molecular Weight128.22 g/mol PubChem
XLogP3-AA0.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Synthetic Protocols: Accessing and Utilizing this compound

A key aspect of leveraging a novel building block is the accessibility of a reliable synthetic route. Herein, we propose a robust and scalable protocol for the preparation of this compound, followed by an exemplary protocol illustrating its potential application in the synthesis of a bioactive scaffold.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a two-step process starting from the commercially available 1-methylpyrrolidin-3-one, proceeding through a reductive amination with ethylamine. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][5][6]

Workflow for the Synthesis of this compound

A 1-Methylpyrrolidin-3-one B Intermediate Imine/Enamine A->B Ethylamine, Ti(OiPr)4 (cat.) C This compound B->C Sodium borohydride (NaBH4)

A schematic overview of the synthetic workflow.

Materials and Reagents:

  • 1-Methylpyrrolidin-3-one

  • Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 1-methylpyrrolidin-3-one (1.0 eq).

    • Dissolve the ketone in anhydrous dichloromethane (DCM).

    • Add titanium(IV) isopropoxide (0.1-0.2 eq) as a Lewis acid catalyst to activate the carbonyl group.

    • Slowly add a solution of ethylamine (1.1-1.5 eq) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS to confirm the formation of the intermediate imine/enamine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-6 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol to destroy any excess sodium borohydride.

    • Add saturated aqueous sodium bicarbonate solution and stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a Lewis acid like titanium(IV) isopropoxide facilitates the formation of the imine intermediate by activating the carbonyl group of the ketone.

  • Sodium borohydride is a mild reducing agent suitable for the reduction of the imine in the presence of other functional groups. Using it at 0 °C helps to control the reaction rate and minimize side reactions.

  • The aqueous work-up with sodium bicarbonate is necessary to neutralize any acidic species and to facilitate the separation of the product into the organic phase.

Protocol 2: Exemplary Application in the Synthesis of a Substituted Amide Scaffold

The 3-amino group of this compound serves as a key nucleophilic handle for further functionalization. This exemplary protocol demonstrates its potential use in the synthesis of an amide, a common linkage in pharmacologically active molecules.[7][8]

Reaction Scheme for Amide Synthesis

cluster_0 This compound + Acyl Chloride -> Amide A This compound C N-(1-ethyl-1-methylpyrrolidin-3-yl)acetamide (Exemplary Product) A->C + B R-COCl (Acyl Chloride) B->C Base (e.g., Triethylamine)

A general scheme for the acylation of this compound.

Materials and Reagents:

  • This compound

  • Acetyl chloride (or another acyl chloride of interest)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add triethylamine (1.2-1.5 eq) to the solution to act as an acid scavenger.

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Expert Insights:

  • The choice of base is crucial to prevent side reactions. A non-nucleophilic base like triethylamine is preferred to avoid competition with the amine substrate.

  • This acylation can be extended to a wide range of acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt), making this compound a versatile building block for creating amide libraries for high-throughput screening.

Applications in Medicinal Chemistry and Drug Discovery

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The incorporation of N-ethyl and N-methyl groups on the exocyclic and endocyclic nitrogens, respectively, can fine-tune the pharmacological profile of molecules derived from this compound.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The (S)-3-aminopyrrolidine scaffold has been identified as a promising core for the development of dual Abl and PI3K inhibitors for cancer therapy.[3] The N-substituents can be tailored to optimize binding affinity and selectivity.

  • Chemokine Receptor Antagonists: Derivatives of 3-aminopyrrolidine have shown potent antagonist activity at the human chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.

  • Antibacterial Agents: The structural similarity to intermediates used in the synthesis of quinolone antibiotics suggests that this compound could be a valuable precursor for novel antibacterial agents.[1]

The Role of N-Alkylation:

The ethyl and methyl groups on the nitrogen atoms of this compound can significantly impact the following properties of a drug candidate:

  • Solubility and Lipophilicity: The alkyl groups can modulate the molecule's partition coefficient (logP), which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The tertiary amine at the 1-position may influence the metabolic profile of the molecule.

  • Target Binding: The size and conformation of the N-alkyl groups can affect the binding affinity and selectivity of the molecule for its biological target.

Conclusion: A Building Block with a Bright Future

While direct, extensive literature on the applications of this compound is currently limited, its structural features strongly suggest its utility as a versatile building block in organic synthesis, particularly for the construction of compound libraries for drug discovery. The synthetic protocols provided in this guide offer a practical means for its preparation and functionalization. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, it is anticipated that the application of this compound and its derivatives will expand, leading to the discovery of new and improved therapeutic agents. Further research into the specific applications of this promising compound is highly encouraged.

References

Application Notes and Protocols for N-ethyl-1-methylpyrrolidin-3-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural alkaloids.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[3] N-ethyl-1-methylpyrrolidin-3-amine is a versatile chiral building block that embodies this principle. It features two key points of chemical diversity: a secondary amine at the 3-position, which serves as a prime handle for derivatization, and a tertiary amine within the ring at the 1-position. This dual-amine structure makes it an exceptionally valuable intermediate for constructing libraries of novel compounds, particularly in the development of kinase inhibitors and central nervous system agents.[4]

This guide provides a comprehensive overview of the essential experimental protocols for utilizing this compound. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations behind each protocol. The methodologies described are designed to be robust and self-validating, providing researchers in drug discovery and organic synthesis with a reliable toolkit for leveraging this powerful synthetic intermediate.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

Compound Data

The following table summarizes the key physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[5]
Molecular Weight 128.22 g/mol PubChem[6]
CAS Number 1096836-43-9BLDpharm[7]
Predicted XlogP 0.4PubChem[5]
Appearance Liquid (Predicted)
Boiling Point ~81 °C (Predicted, similar to N-methylpyrrolidine)Koei Chemical Co., Ltd[8]
Safety and Handling

Substituted pyrrolidines, as a class, require careful handling due to their potential for flammability, corrosivity, and toxicity.[9][10]

  • General Handling: All manipulations should be conducted within a certified chemical fume hood.[9] Use only non-sparking tools and work in a well-ventilated area.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[11]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids.[10][12]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[9]

    • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

    • In all cases of exposure, seek immediate medical attention.[9]

Proposed Synthesis of this compound

A robust and common method for synthesizing this target molecule is via reductive amination. This protocol outlines the synthesis starting from the commercially available 1-methylpyrrolidin-3-one.

Principle of Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It proceeds in a one-pot fashion where an amine first condenses with a carbonyl compound (a ketone in this case) to form an intermediate iminium ion. This ion is then reduced in situ by a mild hydride-donating reagent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the final amine product. This method is highly efficient and avoids the over-alkylation issues often associated with direct alkylation methods.[13]

G cluster_workflow Synthesis Workflow start 1. Dissolve 1-methylpyrrolidin-3-one and ethylamine in solvent (DCM) add_reagent 2. Add NaBH(OAc)₃ portionwise at 0°C to room temperature start->add_reagent stir 3. Stir reaction mixture overnight at RT add_reagent->stir monitor 4. Monitor reaction by TLC/GC-MS stir->monitor quench 5. Quench with saturated aqueous NaHCO₃ monitor->quench extract 6. Extract with organic solvent and wash with brine quench->extract dry 7. Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify 8. Purify by distillation or column chromatography dry->purify

Caption: Workflow for the synthesis of this compound.

Detailed Protocol
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-methylpyrrolidin-3-one (1.0 eq.). Dissolve it in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.2-0.5 M.

  • Amine Addition: Add ethylamine (1.2-1.5 eq., often as a solution in THF or ethanol) to the mixture.

  • Reducing Agent Addition: Cool the flask to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portionwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Core Application: Derivatization Protocols

The synthetic utility of this compound lies in the reactivity of its secondary amine. The following protocols detail two of the most fundamental and powerful transformations: N-acylation and N-alkylation.

Protocol: N-Acylation for Amide Synthesis

N-acylation is a cornerstone reaction in organic synthesis, essential for creating the amide bond—a linkage present in approximately 25% of all pharmaceutical drugs.[14] This protocol provides a reliable method for acylating the secondary amine of the title compound.

Causality: This reaction is chosen to introduce a wide variety of acyl groups, enabling the exploration of structure-activity relationships (SAR) by modifying the substituent attached to the amine. The use of a base like triethylamine or pyridine is critical to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion.[15][16]

G cluster_workflow N-Acylation Protocol Workflow start 1. Dissolve amine (1.0 eq.) and base (1.2 eq.) in DCM cool 2. Cool mixture to 0°C start->cool add_acyl 3. Add acylating agent (1.1 eq.) dropwise cool->add_acyl react 4. Stir at RT until completion (TLC) add_acyl->react workup 5. Quench (NaHCO₃), extract, wash, and dry react->workup purify 6. Purify via column chromatography workup->purify

Caption: General experimental workflow for N-acylation.

Detailed Protocol:

  • Materials:

    • This compound

    • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride)

    • Anhydrous Dichloromethane (DCM)

    • Base (e.g., Triethylamine (Et₃N) or Pyridine)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (0.1-0.5 M).

    • Cool the stirred solution to 0 °C using an ice bath.[15][16]

    • Slowly add the acylating agent (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise over 15-30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor for completion by TLC.[15]

    • Once the starting amine is consumed, quench the reaction with saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by flash column chromatography on silica gel.

Example Data:

SubstrateAcylating AgentBaseYield (%)
This compoundAcetyl ChlorideEt₃N>90%
This compoundBenzoyl ChlorideEt₃N>92%
This compoundAcetic AnhydridePyridine>95%
Protocol: N-Alkylation via Reductive Amination

To further elaborate the structure, a second alkyl group can be introduced at the secondary amine, converting it to a tertiary amine. Reductive amination is the method of choice for this transformation, offering high selectivity and yield.

Causality: This protocol is used to couple the amine with a diverse range of aldehydes and ketones. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is strategic; it is mild enough not to reduce the starting carbonyl compound but is reactive enough to efficiently reduce the intermediate iminium ion formed in situ. This selectivity is key to the success and high yield of the reaction.[13]

G Amine R¹R²NH (Our Substrate) Iminium [R¹R²N=CR³R⁴]⁺ (Iminium Ion Intermediate) Amine->Iminium + Carbonyl, -H₂O Carbonyl R³(CO)R⁴ (Aldehyde/Ketone) Carbonyl->Iminium Product R¹R²N-CHR³R⁴ (Final Product) Iminium->Product Reduction Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Iminium

Caption: The pathway of reductive amination.

Detailed Protocol:

  • Materials:

    • This compound

    • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • Acetic Acid (optional, catalytic)

  • Procedure:

    • To a dry flask under an inert atmosphere, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).

    • Dissolve the components in anhydrous DCE (0.1-0.5 M). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add NaBH(OAc)₃ (1.5 eq.) portionwise. The reaction may be mildly exothermic.

    • Continue stirring at room temperature for 3-12 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting tertiary amine by flash column chromatography.

Characterization of Products

All synthesized products must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the successful addition of the new acyl or alkyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected transformation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹ is a key diagnostic indicator.

Conclusion

This compound is a high-value building block for synthetic and medicinal chemistry. Its strategic utility is unlocked through well-established and reliable protocols targeting its secondary amine functionality. The N-acylation and reductive amination procedures detailed in this guide provide researchers with a robust foundation for creating diverse molecular libraries. By understanding the principles behind these transformations, scientists can effectively harness the synthetic potential of this versatile pyrrolidine scaffold to advance their drug discovery programs.

References

Application Notes and Protocols for the Analytical Determination of N-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate N-Methylpyrrolidine (NMP) Quantification

N-methylpyrrolidine (NMP), a highly versatile aprotic solvent, is integral to numerous industrial processes, including pharmaceutical manufacturing, petrochemical refining, and electronics production.[1][2] Its utility in dissolving a wide array of polymers makes it a crucial component in the formulation of various drug products, from oral medications to transdermal patches.[3][4] However, the toxicological profile of NMP, which includes developmental and reproductive toxicity, necessitates stringent control and monitoring of its residual levels in final products.[3][5] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Medicines Agency (EMA) have established strict limits on NMP exposure, underscoring the importance of precise and reliable analytical methods for its determination.[2][5]

This comprehensive guide provides detailed application notes and validated protocols for the determination of N-methylpyrrolidine. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the most effective analytical techniques. The methodologies presented herein are grounded in established scientific principles and have been selected for their robustness, sensitivity, and applicability in a quality control environment.

Gas Chromatography (GC)-Based Methods: The Workhorse for Volatile Impurity Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like NMP.[1] Its high resolving power and sensitivity make it an ideal choice for purity assessment and residual solvent analysis.

Principle of GC for NMP Analysis

In GC, a sample containing NMP is vaporized and injected into a heated column. An inert carrier gas (the mobile phase) transports the vaporized sample through the column, which contains a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity. Compounds with a higher affinity for the stationary phase or a higher boiling point will travel through the column more slowly. Upon exiting the column, the separated components are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

Protocol 1: Headspace GC-FID for Residual NMP in Pharmaceuticals

This protocol is particularly useful for determining residual NMP in solid or liquid pharmaceutical samples without dissolving the entire matrix, thereby minimizing potential interferences.

Instrumentation:

  • Gas Chromatograph equipped with a Headspace Autosampler and a Flame Ionization Detector (FID).

  • Capillary Column: A polar column, such as one with a polyethylene glycol (PEG) stationary phase, is often suitable. An Agilent J&W DB-23 column (30 m x 0.25 mm ID, 0.25 µm film thickness) has also been shown to be effective.[1][6]

Reagents and Materials:

  • N-Methylpyrrolidine (NMP), reference standard grade.

  • Diluent: A high-boiling point, NMP-free solvent such as Dimethyl sulfoxide (DMSO) or Benzyl alcohol.

  • Headspace Vials: 20 mL, with PTFE-lined septa and aluminum caps.

Experimental Workflow Diagram:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Incubation & Injection cluster_gc GC Separation & Detection cluster_data Data Analysis Sample Weigh Sample into Headspace Vial Add_Diluent_Sample Add_Diluent_Sample Sample->Add_Diluent_Sample Add Diluent Standard Prepare NMP Standard Solutions in Diluent Add_Diluent_Standard Add_Diluent_Standard Standard->Add_Diluent_Standard Serial Dilution Spike Prepare Spiked Matrix Samples Add_Diluent_Spike Add_Diluent_Spike Spike->Add_Diluent_Spike Add NMP & Diluent Incubate Incubate Vials at Elevated Temperature Add_Diluent_Sample->Incubate Add_Diluent_Standard->Incubate Add_Diluent_Spike->Incubate Pressurize Pressurize Vial Incubate->Pressurize Equilibration Inject Inject Headspace Vapor into GC Inlet Pressurize->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify NMP Concentration Calibrate->Quantify

Caption: Headspace GC-FID workflow for NMP analysis.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of NMP in the chosen diluent. From this stock, create a series of calibration standards covering the expected concentration range of NMP in the samples.

  • Sample Preparation: Accurately weigh a known amount of the pharmaceutical sample into a headspace vial. Add a precise volume of the diluent. For method validation, prepare spiked samples by adding known amounts of NMP to the sample matrix.

  • Headspace Parameters:

    • Incubation Temperature: Set to a temperature that ensures efficient partitioning of NMP into the headspace without degrading the sample matrix (e.g., 80-120 °C).

    • Incubation Time: Allow sufficient time for equilibrium to be reached between the sample and the headspace (e.g., 15-30 minutes).

    • Injection Volume: Typically 1 mL of the headspace vapor.

  • GC Conditions:

    • Injector Temperature: 250 °C.[7]

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure good separation of NMP from other volatile components.[6]

    • Detector Temperature: 250-300 °C.[7][8]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[6]

  • Data Analysis: Integrate the peak area of NMP in the chromatograms. Construct a calibration curve by plotting the peak areas of the standards against their known concentrations. Determine the concentration of NMP in the samples by interpolating their peak areas on the calibration curve.

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique is chosen to avoid injecting non-volatile matrix components into the GC system, which could lead to column contamination and analytical variability.

  • Flame Ionization Detector (FID): FID is a robust and universally responsive detector for organic compounds, providing excellent sensitivity for NMP.[9]

  • Polar GC Column: A polar column is selected to achieve good peak shape and resolution for the polar NMP molecule.

Protocol 2: Direct Injection GC-NPD for Enhanced Sensitivity

For applications requiring higher sensitivity, a Nitrogen-Phosphorus Detector (NPD) can be employed. The NPD is highly selective for nitrogen-containing compounds, significantly reducing background noise and improving detection limits.[10]

Key Modifications from GC-FID Protocol:

  • Detector: Replace the FID with an NPD.

  • Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., a mixture of methylene chloride and methanol) and injected directly into the GC.[8][10] Solid-phase microextraction (SPME) can also be used as a sample preparation technique to concentrate the analyte before injection.[11]

  • Internal Standard: The use of an internal standard, such as pyridine, is recommended to improve the precision and accuracy of the method.[7]

Data Comparison Table:

ParameterHeadspace GC-FIDDirect Injection GC-NPD
Limit of Detection (LOD) ~0.3 µ g/sample [8]~0.02 µ g/sample [8]
Limit of Quantitation (LOQ) Typically in the low ppm rangeTypically in the sub-ppm range
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Selectivity GoodExcellent for nitrogen compounds

High-Performance Liquid Chromatography (HPLC)-Based Methods: Versatility for Diverse Matrices

HPLC is a powerful alternative to GC, particularly for samples that are not amenable to volatilization or for the simultaneous analysis of NMP and its non-volatile metabolites.

Principle of HPLC for NMP Analysis

In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid mobile phase is then pumped through the column at high pressure. Separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. NMP, being a polar compound, is well-suited for analysis by reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used.

Protocol 3: Reversed-Phase HPLC with UV Detection

This is a widely applicable and robust method for the quantification of NMP in various samples, including drug substances and formulations.[12]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Reversed-Phase Column: A C18 or a specialized reverse-phase column like Newcrom R1 is commonly used.[13]

Reagents and Materials:

  • N-Methylpyrrolidine (NMP), reference standard grade.

  • Mobile Phase A: Water, often with a modifier like 0.05% trifluoroacetic acid (TFA) to improve peak shape.[12]

  • Mobile Phase B: Acetonitrile or Methanol.[12]

  • Sample Diluent: Typically a mixture of the mobile phase components.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Diluent Filter_Sample Filter_Sample Sample->Filter_Sample Filter through 0.45 µm syringe filter Standard Prepare NMP Standard Solutions in Diluent Filter_Standard Filter_Standard Standard->Filter_Standard Filter through 0.45 µm syringe filter Inject Inject into HPLC System Filter_Sample->Inject Filter_Standard->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV Detection at low wavelength Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify NMP Concentration Calibrate->Quantify

Caption: Reversed-Phase HPLC-UV workflow for NMP analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly before use.

  • Standard Preparation: Prepare a stock solution of NMP in the sample diluent. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar).

    • Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic mobile phase of acetonitrile and water can be employed.[13]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength: NMP has a UV absorbance at low wavelengths, typically around 210 nm.[6]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Similar to the GC method, integrate the peak area of NMP, create a calibration curve, and determine the sample concentration.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating a wide range of organic molecules, including the polar NMP.

  • UV Detection: UV detection is a simple, robust, and cost-effective detection method. While not as selective as mass spectrometry, it is often sufficient for quality control purposes where the sample matrix is well-characterized.

  • Mobile Phase Modifier: The addition of an acid like TFA can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[12]

Protocol 4: HPLC-Tandem Mass Spectrometry (MS/MS) for High Specificity and Sensitivity

For complex matrices or when very low detection limits are required, coupling HPLC with tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity.[14]

Key Modifications from HPLC-UV Protocol:

  • Detector: A tandem mass spectrometer is used in place of the UV detector.

  • Mobile Phase: The mobile phase must be compatible with mass spectrometry, meaning non-volatile buffers should be avoided. Formic acid is a common replacement for TFA.[13][14]

  • Internal Standard: A deuterated internal standard (e.g., d9-NMP) is highly recommended for the most accurate quantification, as it co-elutes with the analyte and corrects for any matrix effects or variations in instrument response.[14]

  • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for NMP are monitored, providing very high selectivity.[14]

Data Comparison Table:

ParameterHPLC-UVHPLC-MS/MS
Limit of Detection (LOD) ~0.1 µg/mL[12]As low as 0.0001 mg/L in diluted urine[15][16]
Limit of Quantitation (LOQ) In the low ppm rangeIn the ppb to ppt range
Linearity (R²) > 0.999[12]> 0.995
Precision (%RSD) < 5%< 10%[16]
Specificity ModerateExcellent

Method Validation: Ensuring Trustworthiness and Reliability

Regardless of the chosen analytical technique, a thorough method validation is essential to demonstrate its suitability for the intended purpose. The core validation parameters, as outlined by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[6]

  • Linearity: The proportionality of the analytical signal to the concentration of the analyte over a defined range.[6]

  • Range: The concentration interval over which the method is precise, accurate, and linear.[6]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix.[6]

  • Precision: The degree of agreement between repeated measurements of the same homogeneous sample, evaluated at different levels (repeatability, intermediate precision).[6]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The selection of an appropriate analytical method for the determination of N-methylpyrrolidine is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography, particularly with headspace sampling, offers a robust and reliable approach for residual solvent analysis. High-performance liquid chromatography provides versatility for a broader range of sample types and can be coupled with mass spectrometry for ultimate sensitivity and specificity. By following the detailed protocols and understanding the principles behind the experimental choices outlined in this guide, researchers and scientists can confidently and accurately quantify N-methylpyrrolidine, ensuring product quality and regulatory compliance.

References

"N-ethyl-1-methylpyrrolidin-3-amine in the synthesis of antibiotics"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-ethyl-1-methylpyrrolidin-3-amine in the Synthesis of Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The substituted pyrrolidine moiety is a cornerstone in modern medicinal chemistry, particularly in the development of potent antibacterial agents.[1][2] This document provides a detailed guide on the strategic application of N-substituted pyrrolidin-3-amines, with a focus on structures analogous to this compound, in the synthesis of fourth-generation fluoroquinolone antibiotics. We will explore the critical role of this scaffold in defining the pharmacological profile of the final drug substance and provide a representative, detailed protocol for its incorporation into a quinolone core.

The Strategic Importance of the C-7 Pyrrolidinyl Moiety in Fluoroquinolones

The clinical success and pharmacological properties of fluoroquinolone antibiotics are critically dictated by the substituent at the C-7 position of the core quinolone or naphthyridine ring.[3] The introduction of a substituted pyrrolidine ring at this position has been a highly successful strategy for enhancing antibacterial potency, particularly against Gram-positive bacteria, and for modulating the safety profile of the drug.

Expertise & Experience: Causality Behind the Design

The choice of the C-7 side chain is a deliberate act of molecular engineering aimed at optimizing the drug's interaction with its bacterial targets—DNA gyrase and topoisomerase IV.

  • Potency and Spectrum: The basic nitrogen of the pyrrolidine ring is crucial for binding to the enzyme-DNA complex. Further substitution on the ring, such as the this compound scaffold, allows for fine-tuning of steric and electronic properties. This can lead to a dramatic increase in in-vivo potency and an expanded spectrum of activity.[4][5]

  • Stereochemistry: The stereochemical configuration of substituents on the pyrrolidine ring is paramount. For instance, studies have shown that for certain derivatives, the (R)-isomer can display a 2- to 20-fold advantage in in-vitro activity and a 2- to 15-fold advantage in in-vivo efficacy over the (S)-isomer.[4] This highlights the necessity for stereoselective synthesis of these building blocks.[6]

  • Safety and Pharmacokinetics: Thoughtful design of the side chain can mitigate common liabilities associated with the fluoroquinolone class. For example, specific substitutions can reduce the risk of phototoxicity and cytotoxicity, leading to a superior overall blend of safety and efficacy.[5]

Below is a diagram illustrating the core structure of a fluoroquinolone antibiotic, highlighting the critical C-7 position where the this compound building block is introduced.

Synthesis_Workflow start Start Materials: - Fluoroquinolone Core (C-7 Fluoro) - this compound reaction S_N_Ar Reaction Solvent: Aprotic Polar (e.g., DMSO, ACN) Base: Organic (e.g., DIPEA, Et3N) Temperature: 80-140 °C start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up - Quench Reaction - Extraction with Organic Solvent monitoring->workup Upon Completion purification Purification - Column Chromatography - Recrystallization / Salt Formation workup->purification characterization Final Product Characterization (NMR, MS, HPLC, Elemental Analysis) purification->characterization product Final Antibiotic Product characterization->product

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The five-membered pyrrolidine ring is a saturated nitrogen-containing heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its remarkable prevalence in numerous FDA-approved drugs and a wide array of natural products, such as nicotine, is a testament to its significance.[1][2][3][4][5] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to enhance biological activity, optimize pharmacokinetic profiles, and explore chemical space in three dimensions.[1][2][6]

This guide offers a comprehensive overview of the pyrrolidine scaffold, detailing its fundamental properties, its role in marketed therapeutics, diverse biological activities, and key synthetic strategies. It is designed to serve as a practical resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Section 1: Core Physicochemical and Structural Advantages

The success of the pyrrolidine scaffold is rooted in a combination of inherent properties that make it exceptionally suitable for interacting with biological targets. These advantages allow for a high degree of molecular diversity and complexity, which are critical for the clinical success of new bioactive molecules.[2]

  • Three-Dimensionality and sp³ Hybridization : Unlike flat aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a distinct three-dimensional and globular shape.[1][2][6] This increased 3D coverage, a phenomenon known as "pseudorotation," allows for a more efficient and comprehensive exploration of the target's pharmacophore space.[2][6][7]

  • Stereochemical Richness : The pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a multitude of distinct stereoisomers.[2] This stereochemical complexity is a crucial asset in drug design, as different stereoisomers and the spatial orientation of substituents can result in vastly different biological profiles due to their unique binding modes with enantioselective proteins like enzymes and receptors.[2][8]

  • Modulation of Physicochemical Properties : The pyrrolidine motif can significantly enhance aqueous solubility and other key physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted pyrrolidines) can serve as a hydrogen bond donor, facilitating critical interactions with biological targets.

  • Tunable Basicity and Privileged Substitution : The secondary amine nitrogen atom confers basicity to the scaffold, a property that can be finely tuned by the electronic nature of its substituents.[2] This nitrogen also represents a privileged position for chemical modification, with an overwhelming majority (92%) of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[2]

Caption: Key structural advantages of the pyrrolidine scaffold.

Section 2: Therapeutic Applications and Marketed Drugs

The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs across a wide spectrum of therapeutic areas.[3][4] Its ability to impart favorable properties has led to the development of numerous successful therapeutic agents.

Drug Name(s)Therapeutic AreaTarget/Mechanism of Action (MOA)Role of Pyrrolidine Scaffold
Captopril , Enalapril AntihypertensiveAngiotensin-Converting Enzyme (ACE) InhibitorThe proline (pyrrolidine-2-carboxylic acid) moiety mimics the C-terminal of angiotensin I, enabling potent binding to the ACE active site.[3][4]
Levetiracetam Anticonvulsant (Epilepsy)Binds to Synaptic Vesicle Protein 2A (SV2A)The 2-pyrrolidinone core is essential for its unique mechanism, modulating neurotransmitter release.[9]
Rolipram Antidepressant (Investigational)Phosphodiesterase-4 (PDE4) InhibitorThe substituted pyrrolidinone structure is key to its inhibitory activity against PDE4.[3][4]
Glecaprevir Antiviral (Hepatitis C)NS3/4A Protease InhibitorThe pyrrolidine group is an integral part of the pharmacophore that binds to the viral protease active site.
Clindamycin AntibacterialInhibits bacterial protein synthesis by binding to the 50S ribosomal subunitThe N-methyl-4-propyl-L-proline component is crucial for its antibacterial activity.[3][4]
Vildagliptin AntidiabeticDipeptidyl Peptidase-4 (DPP-4) InhibitorThe cyanopyrrolidine moiety forms a covalent but reversible bond with a serine residue in the DPP-4 active site, leading to potent inhibition.[3]
Aniracetam Nootropic (Cognitive Enhancer)Modulates AMPA receptors; Anti-Alzheimer agentThe pyrrolidinone structure is characteristic of the racetam class of cognitive enhancers.[3][4]

Section 3: Protocols for Synthesis and Analysis

The successful application of pyrrolidine scaffolds in drug discovery relies on robust and efficient synthetic methodologies and reliable biological evaluation.

Protocol 1: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

Rationale : The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a powerful and highly convergent method for constructing substituted pyrrolidine rings.[10] This approach allows for the creation of multiple stereocenters in a single step and offers broad substrate scope, making it ideal for generating libraries of compounds for screening.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Analysis start Start: Amino Acid Ester + Aldehyde reaction In situ generation of Azomethine Ylide start->reaction cycloaddition [3+2] Cycloaddition with Alkene (e.g., Maleimide) reaction->cycloaddition product Crude Pyrrolidine Product cycloaddition->product workup Aqueous Workup product->workup purify Column Chromatography workup->purify characterization Characterization: ¹H NMR, ¹³C NMR, HRMS purify->characterization final_product Pure Substituted Pyrrolidine characterization->final_product

Caption: Workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Materials and Reagents :

  • Amino acid ester (e.g., methyl sarcosinate)

  • Aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde)

  • Alkene dipolarophile (e.g., N-phenylmaleimide)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Reagents for workup (e.g., saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure :

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the amino acid ester (1.0 eq), the aldehyde (1.1 eq), and the alkene (1.0 eq) in anhydrous toluene.

  • Reaction Execution : Heat the mixture to reflux (approx. 110 °C for toluene) and stir vigorously. The reaction progression is monitored by Thin Layer Chromatography (TLC). The azomethine ylide is generated in situ and immediately trapped by the alkene.

  • Reaction Quench & Workup : Once the starting materials are consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyrrolidine.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Rationale : Many pyrrolidine derivatives, particularly polyhydroxylated versions known as aza-sugars, are potent inhibitors of glycosidase enzymes, making them attractive candidates for antidiabetic drugs.[2][11] This protocol describes a standard colorimetric assay to determine the inhibitory potential of synthesized compounds against α-glucosidase.

Principle : The assay measures the enzymatic activity of α-glucosidase by monitoring the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this color development.

Materials and Reagents :

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (synthesized pyrrolidines) dissolved in DMSO

  • Positive control inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Procedure :

  • Preparation : In a 96-well plate, add 10 µL of the test compound solution at various concentrations (e.g., ranging from 1 to 100 µg/mL).[11] For the control wells, add 10 µL of DMSO.

  • Enzyme Incubation : To each well, add 10 µL of α-glucosidase enzyme solution (1 U/mL) and incubate the plate at 37 °C for 20 minutes.[11]

  • Substrate Addition : Initiate the reaction by adding 20 µL of 1 M pNPG substrate to all wells. Add 125 µL of 0.1 M phosphate buffer.[11]

  • Reaction Incubation : Incubate the plate for an additional 30 minutes at 37 °C.

  • Stopping the Reaction : Terminate the reaction by adding 50 µL of 0.1 N Na₂CO₃ solution to each well.[11]

  • Measurement : Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For the pyrrolidine scaffold, SAR studies have revealed key principles for enhancing potency and selectivity.[7][12][13]

  • N-1 Substitution : As the most common point of diversification, substituents on the pyrrolidine nitrogen can profoundly influence a compound's properties. Large, lipophilic groups can enhance binding to hydrophobic pockets, while polar or basic groups can improve solubility or form specific hydrogen bonds.

  • C-2 and C-5 Substitution : Modifications at these positions, adjacent to the nitrogen, can strongly influence stereochemistry and interaction with chiral pockets in a target. For example, in ACE inhibitors, the C-2 carboxylate is essential for zinc binding in the enzyme's active site.

  • C-3 and C-4 Substitution : These positions allow for the introduction of diverse functional groups that can project into different regions of a binding site. Substituents at C-4 can also significantly affect the puckering of the ring, locking it into a specific conformation that may be more favorable for binding.[2]

  • Stereochemistry : The absolute configuration of the chiral centers is often critical. One enantiomer may be highly active while the other is inactive or even toxic. Elucidating the optimal stereochemistry early in the design process is crucial for success.[2]

Caption: General SAR map for the pyrrolidine scaffold.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents. Its inherent three-dimensionality, stereochemical richness, and tunable physicochemical properties provide a robust framework for achieving high potency and selectivity across a diverse range of biological targets. The synthetic and analytical protocols provided herein offer a practical starting point for researchers aiming to harness the power of this privileged scaffold in their own drug discovery programs. A thorough understanding of its structural benefits and established SAR principles will undoubtedly continue to fuel the development of innovative medicines for years to come.

References

Application Notes and Protocols: Chiral Synthesis of (S)-N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-ethyl-1-methylpyrrolidin-3-amine is a chiral substituted pyrrolidine, a structural motif of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent nitrogen heterocycle in pharmaceuticals approved by the U.S. FDA.[1] The stereochemistry at the C3 position is crucial for the biological activity and pharmacological profile of many compounds. Consequently, robust and efficient methods for the enantioselective synthesis of this and related chiral pyrrolidines are in high demand.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the chiral synthesis of (S)-N-ethyl-1-methylpyrrolidin-3-amine, exploring various strategic approaches with in-depth protocols.

Strategic Approaches to Chiral Pyrrolidine Synthesis

The synthesis of enantiomerically pure substituted pyrrolidines can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: This approach involves the creation of the chiral center during the reaction sequence using chiral catalysts, auxiliaries, or reagents.

  • Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive enantiopure starting materials, such as amino acids, to construct the target molecule.[4]

  • Resolution of Racemates: This method involves the synthesis of a racemic mixture of the target compound, followed by separation of the desired enantiomer.[5]

This guide will delve into practical protocols for each of these strategies, providing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Strategy 1: Asymmetric Synthesis via Reductive Amination of a Prochiral Ketone

This strategy focuses on the asymmetric reduction of an intermediate imine formed from a prochiral ketone. The use of a chiral catalyst or reagent guides the addition of the hydride to one face of the imine, leading to the desired stereoisomer.

Conceptual Workflow

cluster_0 Asymmetric Synthesis Workflow N-methyl-3-pyrrolidinone N-methyl-3-pyrrolidinone Intermediate_Imine Intermediate_Imine N-methyl-3-pyrrolidinone->Intermediate_Imine + Ethylamine (S)-N-ethyl-1-methylpyrrolidin-3-amine (S)-N-ethyl-1-methylpyrrolidin-3-amine Intermediate_Imine->(S)-N-ethyl-1-methylpyrrolidin-3-amine Asymmetric Reduction

Caption: Asymmetric synthesis workflow.

Detailed Protocol: Asymmetric Reductive Amination

Materials:

  • N-methyl-3-pyrrolidinone

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with borane) or a transition metal catalyst with a chiral ligand (e.g., [Ir(cod)Cl]₂ with (S)-xyl-P-Phos) and a hydrogen source (H₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Imine Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methyl-3-pyrrolidinone (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of ethylamine (1.1 eq) in THF.

    • Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the corresponding enamine/imine tautomers. The progress can be monitored by TLC or GC-MS.

  • Asymmetric Reduction (Example with a Chiral Iridium Catalyst):

    • In a separate flask, prepare the active catalyst by dissolving the iridium precursor (e.g., [Ir(cod)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., (S)-xyl-P-Phos, 1.1 mol%) in anhydrous DCM. Stir for 30 minutes under an inert atmosphere.

    • Transfer the imine solution to a high-pressure reactor.

    • Add the prepared catalyst solution to the reactor.

    • Pressurize the reactor with hydrogen gas (5-10 bar) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Carefully depressurize the reactor and quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-N-ethyl-1-methylpyrrolidin-3-amine.

  • Enantiomeric Purity Determination:

    • The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or GC analysis. Derivatization with a chiral agent like Mosher's acid chloride may be necessary to resolve the enantiomers.

Strategy 2: Chiral Pool Synthesis from (S)-Malic Acid

This approach leverages the inherent chirality of (S)-malic acid, an inexpensive and readily available starting material. The synthesis involves a series of transformations to construct the pyrrolidine ring with the desired stereochemistry.

Conceptual Workflow

cluster_1 Chiral Pool Synthesis Workflow (S)-Malic_Acid (S)-Malic_Acid Chiral_Lactone Chiral_Lactone (S)-Malic_Acid->Chiral_Lactone Reduction & Lactonization Hydroxy_Amide Hydroxy_Amide Chiral_Lactone->Hydroxy_Amide Aminolysis Mesylate_Intermediate Mesylate_Intermediate Hydroxy_Amide->Mesylate_Intermediate Mesylation Cyclization_to_Pyrrolidinone Cyclization_to_Pyrrolidinone Mesylate_Intermediate->Cyclization_to_Pyrrolidinone Intramolecular Cyclization Reduction_to_Amine Reduction_to_Amine Cyclization_to_Pyrrolidinone->Reduction_to_Amine Reduction (S)-N-ethyl-1-methylpyrrolidin-3-amine (S)-N-ethyl-1-methylpyrrolidin-3-amine Reduction_to_Amine->(S)-N-ethyl-1-methylpyrrolidin-3-amine N-Methylation

Caption: Chiral pool synthesis workflow.

Detailed Protocol: Multi-step Synthesis from (S)-Malic Acid

Materials:

  • (S)-Malic acid

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Ethylamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Lithium aluminum hydride (LAH)

  • Formaldehyde

  • Sodium triacetoxyborohydride

  • Appropriate solvents (THF, DCM, etc.)

Procedure:

  • Synthesis of (S)-3-hydroxydihydrofuran-2(3H)-one:

    • To a solution of (S)-malic acid (1.0 eq) in anhydrous THF, add BH₃·THF (2.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction with methanol, followed by acidic workup (e.g., 1M HCl).

    • Extract the product with ethyl acetate, dry, and concentrate to yield the crude lactone, which can be purified by distillation or chromatography.

  • Synthesis of (S)-N-ethyl-3,4-dihydroxybutanamide:

    • Dissolve the lactone (1.0 eq) in methanol and cool to 0 °C.

    • Bubble ethylamine gas through the solution or add a solution of ethylamine in methanol (2.0 eq).

    • Stir at room temperature for 6 hours.

    • Remove the solvent under reduced pressure to obtain the crude amide.

  • Mesylation and In-situ Cyclization to (S)-1-ethylpyrrolidin-3-one:

    • Dissolve the dihydroxy amide (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).

    • Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

    • The reaction will proceed through a dimesylate intermediate, which will undergo in-situ cyclization.

    • Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry, and concentrate. Purify the resulting pyrrolidinone by column chromatography.

  • Reductive Amination to (S)-N-ethyl-1-methylpyrrolidin-3-amine:

    • This step involves a one-pot reductive amination. Dissolve the pyrrolidinone (1.0 eq) in dichloroethane.

    • Add an aqueous solution of formaldehyde (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry, and concentrate. Purify by column chromatography to yield the final product.

Strategy 3: Resolution of Racemic N-ethyl-1-methylpyrrolidin-3-amine

This classical approach involves the preparation of the racemic amine followed by separation using a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[5]

Conceptual Workflow

cluster_2 Chiral Resolution Workflow Racemic_Amine Racemic_Amine Diastereomeric_Salts Diastereomeric_Salts Racemic_Amine->Diastereomeric_Salts + Chiral Acid (e.g., Tartaric Acid) Separation Separation Diastereomeric_Salts->Separation Fractional Crystallization Desired_Diastereomer Desired_Diastereomer Separation->Desired_Diastereomer (S)-N-ethyl-1-methylpyrrolidin-3-amine (S)-N-ethyl-1-methylpyrrolidin-3-amine Desired_Diastereomer->(S)-N-ethyl-1-methylpyrrolidin-3-amine Basification

Caption: Chiral resolution workflow.

Detailed Protocol: Resolution with a Chiral Acid

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Dibenzoyltartaric acid)[6]

  • Suitable solvent for crystallization (e.g., methanol, ethanol, isopropanol, or mixtures with water)

  • Base (e.g., NaOH, K₂CO₃)

Procedure:

  • Synthesis of Racemic this compound:

    • The racemic amine can be synthesized by the reductive amination of N-methyl-3-pyrrolidinone with ethylamine using a non-chiral reducing agent like sodium borohydride or catalytic hydrogenation with a non-chiral catalyst (e.g., Pd/C).

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic amine (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq for a kinetic resolution, or 1.0 eq) in the same hot solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Desired Diastereomer:

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric purity of the salt can be checked by measuring its specific rotation and comparing it to the literature value, or by liberating the amine and analyzing it by chiral HPLC.

    • Recrystallization of the salt may be necessary to improve the diastereomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong base (e.g., 2M NaOH) until the pH is >12.

    • Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or DCM).

    • Dry the organic extracts over an anhydrous drying agent, filter, and carefully remove the solvent under reduced pressure to obtain the enantiomerically pure (S)-N-ethyl-1-methylpyrrolidin-3-amine.

Data Summary and Comparison of Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldsTypical Enantiomeric Excess (ee)
Asymmetric Synthesis Direct access to the desired enantiomer, potentially high atom economy.Requires expensive chiral catalysts/ligands, optimization of reaction conditions can be extensive.40-80%>90%
Chiral Pool Synthesis Utilizes inexpensive and readily available chiral starting materials, well-established transformations.[4]Can involve multiple synthetic steps, potentially lowering the overall yield.20-50% (overall)>98%
Chiral Resolution Technically simpler to implement for initial small-scale synthesis, uses well-known resolving agents.[5][6]Theoretical maximum yield is 50% for the desired enantiomer, can be labor-intensive to find optimal crystallization conditions.<50%>99% (after recrystallization)

Conclusion

The choice of synthetic strategy for (S)-N-ethyl-1-methylpyrrolidin-3-amine depends on various factors, including the scale of the synthesis, cost considerations, and available expertise. Asymmetric synthesis offers an elegant and direct route, while chiral pool synthesis provides a reliable path from inexpensive starting materials. Chiral resolution, though less atom-economical, remains a viable and practical option, particularly for obtaining high enantiopurity on a smaller scale. Each described protocol provides a robust starting point for researchers to develop a process tailored to their specific needs.

References

The Pyrrolidine Scaffold in Agrochemical Synthesis: Application Notes on N-Substituted-1-methylpyrrolidin-3-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Privileged Pyrrolidine Scaffold in Bioactive Compound Design

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged scaffold."[1] The conformational rigidity of the pyrrolidine ring, coupled with the stereochemical possibilities arising from substitution, allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. In the realm of agrochemicals, the pyrrolidine moiety is incorporated into the structures of fungicides, herbicides, and insecticides to enhance their efficacy, selectivity, and systemic properties. While a broad range of substituted pyrrolidines are utilized, this guide will focus on the synthetic utility of N-substituted-1-methylpyrrolidin-3-amines as versatile intermediates in the discovery of novel agrochemicals.

N-ethyl-1-methylpyrrolidin-3-amine in Agrochemical Synthesis: An Evaluation of Current Literature

A comprehensive review of current scientific and patent literature does not reveal specific, named agrochemical products that utilize this compound as a direct precursor or intermediate in their synthesis. However, the broader class of 3-aminopyrrolidine derivatives is frequently cited as being important for the synthesis of agrochemicals and pharmaceuticals.[2][3][4] This suggests that while this compound itself may not be a key component of a major commercial agrochemical, its structural motifs are of significant interest in the ongoing research and development of new crop protection agents.

The following sections will, therefore, provide a representative application of a closely related and synthetically accessible analogue, N-aryl-1-methylpyrrolidin-3-amine, to illustrate the potential role of this class of compounds as intermediates in agrochemical synthesis. This detailed protocol is designed to be a valuable resource for researchers exploring the chemical space of pyrrolidine-based agrochemicals.

Representative Application: Synthesis of N-(4-chlorophenyl)-1-methylpyrrolidin-3-amine as a Potential Fungicide Intermediate

This section details the synthesis of an N-aryl-1-methylpyrrolidin-3-amine, a compound class with potential applications in the development of novel fungicides. The rationale for this synthetic target lies in the prevalence of the N-aryl amine linkage in many existing agrochemicals, where it often contributes to the molecule's bioactivity and target specificity.

Reaction Scheme

The synthesis of N-(4-chlorophenyl)-1-methylpyrrolidin-3-amine can be achieved via a reductive amination reaction between 1-methylpyrrolidin-3-one and 4-chloroaniline.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-methylpyrrolidin-3-one 1-methylpyrrolidin-3-one Intermediate Imine Intermediate (in situ) 1-methylpyrrolidin-3-one->Intermediate + 4-chloroaniline 4-chloroaniline 4-chloroaniline NaBH(OAc)3 Sodium triacetoxyborohydride NaBH(OAc)3->Intermediate DCE Dichloroethane (solvent) DCE->Intermediate N-(4-chlorophenyl)-1-methylpyrrolidin-3-amine N-(4-chlorophenyl)-1-methylpyrrolidin-3-amine Intermediate->N-(4-chlorophenyl)-1-methylpyrrolidin-3-amine [Reduction]

Caption: Reductive amination of 1-methylpyrrolidin-3-one with 4-chloroaniline.

Detailed Step-by-Step Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
1-methylpyrrolidin-3-one99.131.0 g10.09
4-chloroaniline127.571.29 g10.09
Sodium triacetoxyborohydride (STAB)211.943.21 g15.14
Dichloroethane (DCE)98.9650 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Dichloromethane (DCM)84.93100 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpyrrolidin-3-one (1.0 g, 10.09 mmol) and 4-chloroaniline (1.29 g, 10.09 mmol).

  • Dissolution: Add 50 mL of dichloroethane (DCE) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (3.21 g, 15.14 mmol) to the reaction mixture in portions over 15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.

  • Quenching: Upon completion of the reaction, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane to afford the pure N-(4-chlorophenyl)-1-methylpyrrolidin-3-amine.

Data Summary
ParameterValue
Product Name N-(4-chlorophenyl)-1-methylpyrrolidin-3-amine
Molecular Formula C₁₁H₁₅ClN₂
Molecular Weight 210.70 g/mol
Appearance Pale yellow oil
Yield 75-85%
Purity (by HPLC) >95%
¹H NMR Consistent with the expected structure
Mass Spec (ESI+) m/z = 211.1 [M+H]⁺

Experimental Workflow and Mechanistic Overview

G cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A 1. Reactant Dissolution B 2. Addition of Reducing Agent A->B C 3. Reaction at Room Temperature B->C D 4. Aqueous Workup C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Purification F->G R1 Ketone + Amine R2 Iminium Ion Formation R1->R2 R3 Hydride Attack R2->R3 R4 Final Product R3->R4

Caption: Workflow for the synthesis and a simplified mechanistic pathway.

Conclusion

While a direct and specific application of this compound in the synthesis of a commercial agrochemical is not evident from the available literature, the broader class of 3-aminopyrrolidine derivatives remains a field of active investigation in agrochemical research. The synthetic versatility of the pyrrolidine scaffold, as demonstrated by the representative protocol for the synthesis of an N-aryl-1-methylpyrrolidin-3-amine, allows for the creation of diverse molecular architectures. Researchers in the field are encouraged to explore the incorporation of this and related scaffolds into novel molecular designs in the quest for more effective and environmentally benign crop protection solutions. The principles and procedures outlined in this guide provide a solid foundation for such exploratory synthetic work.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of N-ethyl-1-methylpyrrolidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-ethyl-1-methylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and provide troubleshooting for common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and efficient method is the one-pot reductive amination of 1-methylpyrrolidin-3-one with ethylamine. This approach involves the in-situ formation of an imine or iminium ion, which is then reduced to the target amine.[1][2][3] The choice of reducing agent is critical for the success of this reaction.

Q2: Which reducing agent is recommended for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended.[1][4][5] It is a mild and selective reducing agent, particularly effective for reductive aminations.[1][4][6] Its key advantage is that it rapidly reduces the iminium ion intermediate while only slowly reducing the starting ketone, which minimizes the formation of the 1-methylpyrrolidin-3-ol byproduct.[1][5] Unlike the more potent sodium borohydride (NaBH₄), STAB can be used in a one-pot procedure where all reactants are mixed from the start.[3][5]

Q3: Can I use sodium cyanoborohydride (NaBH₃CN)?

A3: While NaBH₃CN is also effective for reductive aminations and selective for iminium ions over ketones, it has a significant drawback: the potential to generate toxic hydrogen cyanide (HCN) gas, especially during acidic workup.[7] Sodium triacetoxyborohydride offers a comparable reactivity profile with a much-improved safety profile, making it the preferred reagent.[1][5]

Q4: What are the critical parameters that influence the reaction yield?

A4: The key parameters to control for optimal yield are:

  • Stoichiometry: A slight excess of the amine (ethylamine) is often used to drive the imine formation equilibrium forward.

  • pH: The reaction is typically performed under mildly acidic conditions (pH 4-6). This protonates the carbonyl group, activating it for nucleophilic attack, but does not excessively protonate the amine, which would render it non-nucleophilic.[3] Acetic acid is a common additive for this purpose.[8]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred as STAB is water-sensitive.[1][6]

  • Temperature: The reaction is typically run at room temperature.

  • Water Content: The presence of water can hydrolyze the reducing agent and shift the equilibrium away from imine formation.[6][7] Therefore, using anhydrous solvents and reagents is crucial.

Reductive Amination: Mechanism Overview

The synthesis proceeds via a two-step mechanism within a single pot. First, the ethylamine attacks the carbonyl carbon of 1-methylpyrrolidin-3-one to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to yield the final product, this compound.

G ketone 1-methylpyrrolidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Ethylamine amine Ethylamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product This compound iminium->product reductant NaBH(OAc)3 reductant->product Reduction

Caption: General mechanism for the reductive amination synthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine/Iminium Formation: The equilibrium may not favor the imine intermediate.[7]2. Decomposition of Reducing Agent: STAB is moisture-sensitive.[1][6]3. Incorrect pH: If the medium is too acidic, the ethylamine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be activated.1. Add a catalytic amount of acetic acid (1-1.1 eq.) to facilitate imine formation.[8] Consider adding a dehydrating agent like 4Å molecular sieves.[8]2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).3. Buffer the reaction or add acetic acid to maintain a pH between 4 and 6.
Significant Byproduct Formation (1-methylpyrrolidin-3-ol) 1. Non-selective Reducing Agent: Using a strong reducing agent like NaBH₄ can reduce the ketone starting material.[2]2. Slow Imine Formation: If imine formation is slow, the reducing agent has more opportunity to react with the ketone.1. Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1][4]2. Pre-stir the ketone, amine, and acetic acid for 30-60 minutes to allow for imine formation before adding the reducing agent.[8]
Difficulty in Product Isolation/Purification 1. Product is Water-Soluble: As a small amine, the product may have significant solubility in water, leading to losses during aqueous workup.[9]2. Emulsion Formation during Workup: Amines can act as surfactants, causing emulsions during extraction.[8]3. Streaking on Silica Gel Chromatography: The basic amine product can interact strongly with acidic silica gel, leading to poor separation.[10]1. During workup, make the aqueous layer strongly basic (pH > 12) with NaOH to ensure the amine is in its freebase form. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. Perform multiple extractions with an organic solvent (e.g., 3-4 times).2. Add brine to the separatory funnel to help break the emulsion. If it persists, filter the mixture through a pad of Celite.3. Use a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or use an alternative stationary phase like basic alumina.[11]

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low synthesis yield.

Optimized Experimental Protocol

This protocol is designed for a one-pot synthesis and has been optimized for high yield and purity.

Materials:

  • 1-methylpyrrolidin-3-one (1.0 eq.)

  • Ethylamine (2.0 M solution in THF, 1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Glacial Acetic Acid (1.1 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-methylpyrrolidin-3-one (1.0 eq.) and anhydrous DCE (to make a 0.2 M solution).

  • Imine Formation: Add ethylamine solution (1.2 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 45 minutes. This pre-stirring step is crucial to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10 minutes. Caution: The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with dichloromethane (DCM).

  • Workup - Washing: Combine the organic layers and wash with brine. This helps to remove residual water and break any emulsions.[12]

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or by flash chromatography on basic alumina to yield this compound as a clear oil.

References

Technical Support Center: Purification of N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-ethyl-1-methylpyrrolidin-3-amine. Recognizing the unique challenges associated with purifying chiral amines, this document provides in-depth troubleshooting guides and frequently asked questions to navigate potential experimental hurdles. The methodologies and explanations are grounded in established chemical principles to ensure both success and reproducibility in your work.

Section 1: Compound Properties & Purity Assessment

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₁₆N₂PubChem[1]
Molecular Weight 128.22 g/mol PubChem[2]
Predicted XlogP 0.4PubChem[1]
Structure N-ethyl-N-methylpyrrolidin-3-aminePubChem[1]
Chirality Contains one stereocenterN/A
Q1: How can I assess the purity of my this compound sample?

A1: A multi-faceted approach is recommended for accurate purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing the purity of volatile and semi-volatile amines. It can effectively separate the target compound from residual solvents, starting materials, and many byproducts, providing both a percentage purity (from the GC-FID trace) and structural confirmation of impurities (from the MS fragmentation). A simple and rapid GC method has been developed for the related compound N-methylpyrrolidine, demonstrating the utility of this technique.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying impurities. The presence of unexpected signals can indicate contamination. Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or potential degradation products, LC-MS is highly effective. It offers high sensitivity and selectivity, making it a powerful tool for detecting trace contaminants.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): If the stereochemical purity is critical, chiral HPLC is essential. This technique can separate the two enantiomers, allowing for the determination of the enantiomeric excess (e.e.).[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q2: What are the primary recommended purification techniques for this compound?

A2: The two most effective methods for purifying this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is the ideal method for large-scale purification and for removing non-volatile impurities or solvents with significantly different boiling points. Given the likely high boiling point of the amine, performing the distillation under reduced pressure is crucial to prevent thermal degradation. Patents for structurally similar compounds, like 1-methylpyrrolidin-3-ol, frequently cite distillation as the final purification step to achieve high purity.[7][8]

  • Column Chromatography: This technique is best suited for removing impurities with similar boiling points or for smaller-scale purifications where high purity is paramount. Due to the basic nature of the amine, special considerations are required to prevent poor separation.

Q3: What are the most likely impurities I will encounter?

A3: Impurities will largely depend on the synthetic route employed. However, common contaminants can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 1-methylpyrrolidin-3-one, ethylamine, or other precursors.

  • Reaction Byproducts: Products from side reactions, such as over-alkylation or elimination.

  • Residual Solvents: Solvents used in the synthesis or workup (e.g., THF, methanol, toluene).

  • Degradation Products: Amines can be susceptible to oxidation or thermal degradation, especially at elevated temperatures.[9]

  • Water: Due to the hygroscopic nature of many amines.

Q4: What specific safety precautions should I take during purification?

A4: Amines as a class require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Structurally related amines are known skin and eye irritants.[2]

  • Ventilation: All procedures, especially distillation and solvent evaporation, must be performed in a well-ventilated fume hood.

  • Alkalinity: this compound is a basic compound. Avoid contact with acids, as this will cause an exothermic reaction. The related compound 1-methylpyrrolidine is strongly alkaline and corrosive.[10]

Section 3: Troubleshooting Guide: Standard Purification Techniques

This guide provides solutions to specific problems you may encounter during purification.

Vacuum Distillation

start Start Vacuum Distillation problem Problem Encountered? start->problem bumping Bumping or Unstable Boiling problem->bumping Yes decomp Product Decomposing (Darkening, Low Yield) problem->decomp:w Yes separation Poor Separation of Impurities problem->separation:w Yes success Successful Purification problem->success No cause_bumping Cause: - Uneven heating - Lack of nucleation sites - High viscosity bumping->cause_bumping cause_decomp Cause: - Distillation temperature is too high - Presence of oxygen - Extended heating time decomp->cause_decomp cause_sep Cause: - Boiling points are too close - Inefficient column separation->cause_sep sol_bumping Solution: 1. Use a magnetic stir bar or   capillary bubbler. 2. Ensure uniform heating with a   well-fitted mantle. 3. Heat slowly and steadily. cause_bumping->sol_bumping sol_decomp Solution: 1. Increase the vacuum (lower the pressure)   to reduce the boiling point. 2. Ensure all joints are well-sealed. 3. Distill as quickly as feasible. cause_decomp->sol_decomp sol_sep Solution: 1. Use a fractional distillation column   (e.g., Vigreux or packed). 2. Optimize the reflux ratio. 3. Consider chromatography instead. cause_sep->sol_sep

Caption: Troubleshooting logic for vacuum distillation.

Q5: My distillation is "bumping" violently. How can I fix this?

  • Possible Cause: Uneven heating or a lack of nucleation sites for smooth boiling. This is common with viscous liquids under vacuum.

  • Solution: The most effective solution is to introduce a steady stream of fine bubbles using a nitrogen-fed capillary bubbler. Alternatively, vigorous stirring with a magnetic stir bar can help. Ensure the heating mantle is properly sized for the flask and that heat is applied gradually.

Q6: The compound is turning dark in the distillation flask, and my yield is low. What's happening?

  • Possible Cause: Thermal decomposition. Amines can be sensitive to high temperatures, especially over prolonged periods.

  • Solution: The primary goal is to lower the boiling point. This is achieved by using a better vacuum pump to reach a lower pressure. Ensure all glassware joints are securely sealed to maintain the vacuum. A shorter distillation path, like in a Kugelrohr apparatus, can also minimize the time the compound spends at high temperatures.

Column Chromatography

start Start Chromatography problem Problem Encountered? start->problem tailing Significant Peak Tailing problem->tailing Yes no_elution Compound Stuck on Column problem->no_elution:w Yes co_elution Impurities Co-elute with Product problem->co_elution:w Yes success Successful Separation problem->success No cause_tailing Cause: - Strong interaction of the basic amine  with acidic silanol groups on silica. tailing->cause_tailing cause_no_elution Cause: - Irreversible binding to silica. - Eluent is not polar enough. no_elution->cause_no_elution cause_co_elution Cause: - Insufficient selectivity of the  eluent/stationary phase system. co_elution->cause_co_elution sol_tailing Solution: 1. Add a basic modifier (e.g., 0.5-2% triethylamine   or ammonia in methanol) to your eluent. 2. Use a deactivated stationary phase like   basic alumina or amine-functionalized silica. cause_tailing->sol_tailing sol_no_elution Solution: 1. Switch to a more polar eluent system   (e.g., higher % of methanol in DCM). 2. Add a basic modifier (see above). 3. Use a less acidic stationary phase   like basic alumina. cause_no_elution->sol_no_elution sol_co_elution Solution: 1. Use a shallower polarity gradient or run   isocratically with a fine-tuned solvent mixture. 2. Try a different solvent system (e.g., ethyl   acetate/heptane vs. DCM/methanol). 3. Ensure proper column packing and loading. cause_co_elution->sol_co_elution

Caption: Troubleshooting logic for amine column chromatography.

Q7: My purified fractions from a silica gel column show significant peak tailing on TLC and GC analysis. Why?

  • Possible Cause: This is a classic issue with amines on standard silica gel. The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to a "drag" effect and tailed peaks.

  • Solution: Neutralize the acidic sites. The most common method is to add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol. Alternatively, using a different stationary phase like basic alumina or specially prepared amine-functionalized silica gel can prevent this interaction altogether.

Q8: My compound won't elute from the silica column, even with a highly polar solvent system like 20% methanol in dichloromethane.

  • Possible Cause: The amine has likely bound irreversibly to the acidic silica gel. This is an extreme case of the interaction described in Q7.

  • Solution: In this case, the run may be unsalvageable. For the next attempt, do not use standard silica gel. Switch to a basic stationary phase like alumina. A small-scale test on a TLC plate of both silica and alumina will quickly tell you which stationary phase is appropriate. If the compound moves on an alumina TLC plate but not on a silica one, alumina is the correct choice.

Section 4: Troubleshooting Guide: Chiral Purification

If your synthesis is not stereospecific, you will obtain a racemic mixture of (R)- and (S)-N-ethyl-1-methylpyrrolidin-3-amine. Separating these enantiomers is a common requirement in pharmaceutical development.

Q9: How can I separate the enantiomers of my compound?

  • Possible Cause: Enantiomers have identical physical properties (boiling point, polarity) and cannot be separated by standard distillation or chromatography.

  • Solution: You must use a chiral separation technique. The two primary industrial methods are:

    • Diastereomeric Salt Crystallization: React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid). This forms two diastereomeric salts. Diastereomers have different physical properties, including solubility. With careful selection of the resolving agent and solvent, one diastereomer will selectively crystallize, allowing for separation by filtration.[11]

    • Preparative Chiral HPLC/SFC: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. This is a highly effective but often more expensive method, suitable for producing highly pure enantiomers.[5][6]

Q10: I'm trying diastereomeric salt crystallization, but nothing is crashing out, or I'm getting an oil.

  • Possible Cause: The solvent system is not optimal. The salts may be too soluble in the chosen solvent, or not soluble enough to allow for the selective crystallization of one diastereomer.

  • Solution: This process is highly empirical and requires screening.

    • Solvent Screening: Try a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water).

    • Temperature Control: Slow cooling is critical. Try cooling the solution slowly to room temperature, then to 4°C, and finally to -20°C if necessary. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Concentration: The concentration of the salt in the solution is crucial. If it's too dilute, nothing will crystallize. If it's too concentrated, both diastereomers may crash out together. Experiment with different concentrations.

Q11: My chiral HPLC separation shows poor resolution between the two enantiomer peaks.

  • Possible Cause: The chosen chiral stationary phase or mobile phase is not providing enough selectivity for this specific compound. Chiral separations are highly specific.[12]

  • Solution:

    • Optimize Mobile Phase: Small changes to the mobile phase can have a large impact. If using normal phase (e.g., hexane/isopropanol), slightly vary the ratio of the alcohol modifier. Adding a basic additive (like diethylamine) can sometimes improve peak shape and resolution for basic analytes.

    • Lower the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.[5]

    • Screen Other Columns: There is no universal chiral column. If optimization fails, you must screen different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) to find one that provides adequate separation.[6]

Section 5: Experimental Protocols

Protocol 1: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus (e.g., with a 10-20 cm Vigreux column) with a vacuum adapter. Ensure all glassware is dry and free of cracks.

  • Seal Joints: Lightly grease all ground-glass joints with vacuum grease to ensure a tight seal.

  • Charge Flask: Charge the distillation flask with the crude amine and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly apply vacuum. Monitor the pressure with a manometer. The crude material may bubble as residual solvents are removed.

  • Heating: Once the pressure is stable, begin to heat the distillation flask gently with a heating mantle.

  • Collect Fractions: Collect any low-boiling forerun in a separate receiving flask. When the temperature at the still head stabilizes, switch to a new receiving flask to collect the main product fraction.

  • Monitor: Record the stable head temperature and the corresponding pressure. A stable boiling point is indicative of a pure compound.

  • Completion: Stop the distillation when the temperature begins to drop or rise sharply, indicating the main fraction is finished. Release the vacuum before turning off the cooling water.

Protocol 2: Flash Column Chromatography on Basic Alumina
  • Stationary Phase Selection: Use activated, basic alumina (Brockmann I).

  • Eluent Preparation: Prepare a suitable eluent system. For this amine, a good starting point would be a mixture of ethyl acetate and heptane, or dichloromethane and methanol. Determine the optimal ratio using TLC.

  • Column Packing: Pack the column with a slurry of the basic alumina in the least polar eluent you will use.

  • Sample Loading: Pre-adsorb the crude amine onto a small amount of alumina. To do this, dissolve the amine in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of alumina, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture, applying positive pressure.

  • Gradient (Optional): If needed, gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

"common side reactions in pyrrolidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows and enhance your synthetic success.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section addresses specific issues you may encounter during your pyrrolidine synthesis experiments in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reductive amination of a 1,4-dicarbonyl compound is giving me a significant amount of a pyrrole byproduct. What's happening and how can I prevent it?

Answer:

This is a classic case of a competing reaction pathway, specifically the Paal-Knorr pyrrole synthesis, which is favored under acidic conditions.[1][2] The key to preventing this side reaction is to carefully control the pH of your reaction medium.

Causality:

  • Reductive Amination for Pyrrolidine: This pathway requires the formation of an iminium intermediate, which is then reduced to the saturated pyrrolidine ring. This process is typically carried out under neutral or weakly acidic conditions.

  • Paal-Knorr Pyrrole Synthesis: Under more strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed intramolecular cyclization and subsequent dehydration to form a furan byproduct.[1][2] If an amine is present, the reaction proceeds via a similar cyclization and dehydration mechanism to yield a pyrrole.[3][4]

Troubleshooting Protocol:

  • pH Control: Maintain a neutral to weakly acidic pH. If using an amine salt (e.g., ammonium acetate), be mindful of the overall acidity. The use of amine/ammonium hydrochloride salts should be avoided as they can lower the pH sufficiently to promote pyrrole formation.[5]

  • Choice of Reducing Agent: Employ a reducing agent that is effective under neutral or mildly acidic conditions, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and detect the formation of the aromatic pyrrole byproduct early on.[5]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also favor the elimination reactions that lead to aromatization. Optimize the temperature to favor the desired reductive amination pathway.[1]

Question 2: I'm attempting a [3+2] cycloaddition to form a polysubstituted pyrrolidine, but I'm observing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Regioselectivity in 1,3-dipolar cycloadditions of azomethine ylides is a well-documented challenge and is governed by a combination of electronic and steric factors.[6] Achieving high regioselectivity often requires careful consideration of the substituents on both the 1,3-dipole and the dipolarophile.

Causality:

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity of the cycloaddition is often predicted by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa). The reaction will favor the regioisomer that results from the larger HOMO-LUMO overlap.[6]

  • Steric Hindrance: Bulky substituents on either the azomethine ylide or the dipolarophile can sterically disfavor certain orientations, thereby influencing the regiochemical outcome.[6]

Troubleshooting Protocol:

  • Substituent Effects:

    • On the Dipolarophile: Electron-withdrawing groups on the alkene or alkyne dipolarophile can significantly influence the energy of the LUMO and thus the regioselectivity.[7] Experiment with different electron-withdrawing groups to find the optimal directing effect.

    • On the Azomethine Ylide: The substitution pattern on the azomethine ylide also plays a crucial role. The generation of stabilized vs. non-stabilized ylides can lead to different regiochemical outcomes.[8]

  • Catalyst Selection: For metal-catalyzed 1,3-dipolar cycloadditions, the choice of the metal and the ligand can have a profound impact on regioselectivity by altering the electronics and sterics of the reactive intermediates.[9]

  • Solvent Effects: The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. A systematic screen of solvents is recommended.

Question 3: My intramolecular cyclization to form a pyrrolidine is resulting in low yields and the formation of oligomers/polymers. What are the likely causes and solutions?

Answer:

Low yields and polymerization in intramolecular cyclizations often point to unfavorable reaction kinetics for the desired ring-closing step compared to intermolecular side reactions.

Causality:

  • Concentration Effects: At high concentrations, the probability of intermolecular reactions (leading to polymers) increases relative to the desired intramolecular cyclization.

  • Ring Strain: The ease of formation of the five-membered pyrrolidine ring can be influenced by the substitution pattern of the starting material, which may introduce ring strain in the transition state.

  • Reactivity of the Nucleophile and Electrophile: The rate of the intramolecular reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the carbon being attacked.

Troubleshooting Protocol:

  • High Dilution Conditions: Perform the reaction under high dilution to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Choice of Reagents: For intramolecular reductive amination, ensure the chosen reducing agent is sufficiently reactive to trap the iminium ion intermediate before it can participate in side reactions.

  • Protecting Groups: If the starting material contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[5]

  • Catalyst Optimization: In catalyzed reactions, such as transition-metal-catalyzed C-H amination, the catalyst loading and nature of the catalyst can significantly impact the efficiency of the cyclization.[10]

FAQs: Pyrrolidine Synthesis

This section provides answers to frequently asked questions regarding various aspects of pyrrolidine synthesis.

Q1: What are the most common methods for synthesizing the pyrrolidine ring?

There are several robust methods for the synthesis of pyrrolidines, each with its own advantages and limitations:

  • Reductive Amination of 1,4-Dicarbonyl Compounds: This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction of the resulting iminium intermediate.[11][12]

  • [3+2] Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne (a dipolarophile) to directly form the five-membered ring.[6][13][14] This approach allows for the creation of multiple stereocenters in a single step.[9]

  • Intramolecular Cyclization: This strategy involves the ring closure of a linear precursor containing an amine and a suitable electrophilic center. Examples include intramolecular hydroamination and C-H amination reactions.[10][15]

  • Industrial Synthesis: On an industrial scale, pyrrolidine is often produced by the reaction of 1,4-butanediol with ammonia at high temperatures and pressures over a metal oxide catalyst.[16]

Q2: How can I purify my pyrrolidine product from unreacted starting materials and side products?

The purification strategy will depend on the physical and chemical properties of your desired pyrrolidine and the impurities present. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[5]

  • Distillation: For volatile pyrrolidines, distillation can be an effective purification method. Azeotropic distillation can be used to remove water.[17]

  • Acid-Base Extraction: Since pyrrolidines are basic, they can be separated from non-basic impurities by extraction into an acidic aqueous solution. The pyrrolidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[18]

  • Crystallization/Recrystallization: If your pyrrolidine product is a solid, recrystallization can be a highly effective method for achieving high purity.

Q3: I am observing imine-enamine tautomerism in my reaction. How does this affect my synthesis and how can I control it?

Imine-enamine tautomerism is an equilibrium between an imine and its corresponding enamine form.[19][20] This can be a significant factor in reactions involving imine intermediates.

  • Impact on Reactivity: Enamines are nucleophilic at the α-carbon, while imines are electrophilic at the carbon of the C=N bond.[19] The presence of the enamine tautomer can lead to unexpected side reactions where the α-carbon acts as a nucleophile.[21][22]

  • Control Measures:

    • Choice of Amine: The nature of the amine used to form the imine can influence the position of the equilibrium. Secondary amines react with ketones and aldehydes to form enamines directly.[19]

    • Reaction Conditions: The equilibrium can be influenced by the solvent and the presence of acidic or basic catalysts.

    • Trapping the Intermediate: In many cases, the desired outcome relies on the rapid trapping of either the imine or enamine form before equilibration or side reactions can occur.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the complexities of pyrrolidine synthesis, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Paal_Knorr_Side_Reaction 1,4-Dicarbonyl + Primary Amine 1,4-Dicarbonyl + Primary Amine Iminium Intermediate Iminium Intermediate 1,4-Dicarbonyl + Primary Amine->Iminium Intermediate Condensation Desired Pyrrolidine Desired Pyrrolidine Iminium Intermediate->Desired Pyrrolidine Reductive Amination (e.g., NaBH(OAc)₃) Neutral/Weakly Acidic pH Pyrrole Byproduct Pyrrole Byproduct Iminium Intermediate->Pyrrole Byproduct Dehydration/Aromatization (Paal-Knorr) Strongly Acidic pH (pH < 3) Troubleshooting_Workflow Start Low Yield or Purity in Pyrrolidine Synthesis Check_Reaction Identify Primary Synthetic Route Start->Check_Reaction Reductive_Amination Reductive Amination Check_Reaction->Reductive_Amination 1,4-Dicarbonyl Cycloaddition [3+2] Cycloaddition Check_Reaction->Cycloaddition Azomethine Ylide Intramolecular_Cyclization Intramolecular Cyclization Check_Reaction->Intramolecular_Cyclization Linear Precursor Check_Pyrrole Pyrrole byproduct observed? Reductive_Amination->Check_Pyrrole Check_Regioisomers Mixture of regioisomers? Cycloaddition->Check_Regioisomers Check_Polymer Oligomer/Polymer formation? Intramolecular_Cyclization->Check_Polymer Solution_pH Action: Control pH to neutral/ weakly acidic. Avoid strong acids. Check_Pyrrole->Solution_pH Yes Success Improved Synthesis Check_Pyrrole->Success No Solution_FMO Action: Modify substituents on dipole/dipolarophile. Screen catalysts. Check_Regioisomers->Solution_FMO Yes Check_Regioisomers->Success No Solution_Dilution Action: Use high dilution conditions. Optimize catalyst/reagents. Check_Polymer->Solution_Dilution Yes Check_Polymer->Success No Solution_pH->Success Solution_FMO->Success Solution_Dilution->Success

References

"stability issues of N-ethyl-1-methylpyrrolidin-3-amine under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide on the stability of N-ethyl-1-methylpyrrolidin-3-amine under acidic conditions.

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

This guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth technical support, troubleshooting advice, and validated protocols to address stability challenges encountered under acidic conditions. Our goal is to equip you with the expertise to anticipate, identify, and resolve degradation-related issues in your experiments.

Frequently Asked Questions (FAQs): Core Stability Profile

Q1: What is the expected stability of this compound in an acidic environment?

A1: this compound, as a tertiary amine, is expected to be relatively stable under mild acidic conditions due to the formation of a protonated and water-soluble ammonium salt. However, under more strenuous conditions, such as elevated temperatures or strongly acidic pH, the molecule can be susceptible to degradation.[1] The pyrrolidine ring itself is generally stable, but the N-alkyl substituents can be targets for degradation.[2] Forced degradation studies are essential to determine the molecule's specific stability profile.[3][4]

Q2: What are the most probable degradation pathways for this compound under acidic stress?

A2: While specific literature on this exact molecule is limited, we can infer potential degradation pathways based on its structure—a tertiary amine with both ethyl and methyl groups on the pyrrolidine nitrogen. The primary pathways are likely to be:

  • N-Dealkylation: This is a common degradation route for tertiary amines.[5] The process can lead to the removal of either the ethyl or the methyl group, resulting in the formation of N-methylpyrrolidin-3-amine or N-ethylpyrrolidin-3-amine, respectively.

  • Ring Opening: Although the pyrrolidine ring is generally robust, extreme acidic conditions (high acid concentration and high temperature) could potentially lead to hydrolytic cleavage of the ring, though this is considered a less likely pathway under typical experimental conditions.[2]

Below is a diagram illustrating these proposed degradation pathways.

G Parent This compound Dealkylation N-Dealkylation Parent->Dealkylation Acid, ΔT RingOpening Ring Opening (Harsh Conditions) Parent->RingOpening Strong Acid, High ΔT Product1 N-methylpyrrolidin-3-amine (De-ethylation) Dealkylation->Product1 Product2 N-ethylpyrrolidin-3-amine (De-methylation) Dealkylation->Product2 Product3 Ring-Opened Products RingOpening->Product3

Caption: Proposed degradation pathways for this compound.

Q3: What factors can accelerate the degradation of this compound in acid?

A3: Several factors can influence the rate of degradation:

  • Acid Strength and Concentration: Higher concentrations of strong acids (e.g., HCl, H₂SO₄) will accelerate hydrolysis and dealkylation reactions.[1]

  • Temperature: Increased temperature provides the activation energy needed to overcome reaction barriers, significantly increasing the degradation rate. This principle is the basis of forced degradation studies.[3]

  • Presence of Oxidizing Agents: Although not a direct result of acidic conditions, the presence of oxidative impurities can lead to complex degradation profiles, including the formation of N-oxides.[2]

  • Exposure Time: The extent of degradation is directly proportional to the duration of exposure to stress conditions.

Troubleshooting Guide: Experimental Observations

Problem: I'm seeing new, unidentified peaks in my HPLC chromatogram after treating my sample with acid. What should I do?

Answer: The appearance of new peaks is a classic indicator of degradation. This is the primary goal of a forced degradation study—to generate and identify potential impurities that could form during the product's shelf life.[4][6]

Causality & Recommended Actions:

  • Confirm Peak Identity: The new peaks are likely the degradation products discussed in FAQ #2 (dealkylated species). The first step is to characterize them. A stability-indicating analytical method, typically HPLC coupled with a mass spectrometer (LC-MS), is essential for this.[2] The mass-to-charge ratio (m/z) will help you identify the molecular weights of the degradants and confirm their structures.

  • Evaluate Method Specificity: Ensure your HPLC method can resolve the parent peak from all new degradation peaks. This is a critical requirement for a "stability-indicating" method as per ICH guidelines. If peaks are co-eluting, you will need to optimize your method (e.g., change the mobile phase gradient, column, or temperature).

  • Perform a Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of your parent peak at different time points. This helps confirm that no degradants are co-eluting under the main peak.

Problem: My assay shows a significant loss of this compound after an acidic workup. How can I be sure it's degradation and not experimental loss?

Answer: This is a valid concern. Distinguishing between chemical degradation and physical loss (e.g., due to volatility, adsorption to surfaces) is crucial. A controlled forced degradation study is the definitive way to confirm chemical instability.

Causality & Recommended Actions:

  • Run a Control Sample: Prepare a control sample in a neutral, non-stressful solvent (e.g., water or mobile phase) and subject it to the same experimental procedures (heating, stirring) but without the acid. If the loss is minimal in the control, it strongly points to acid-catalyzed degradation.

  • Perform a Mass Balance Calculation: A good stability-indicating method allows you to perform a mass balance analysis. The initial amount of your active pharmaceutical ingredient (API) should be accounted for by the sum of the remaining API and all the degradation products formed. A mass balance close to 100% confirms that the loss is due to conversion into the observed degradants.

  • Systematically Vary Conditions: If you suspect degradation, systematically reduce the stress. Lower the acid concentration or the temperature and observe if the loss of the parent compound decreases. This provides direct evidence of the compound's sensitivity to those factors.

Validated Experimental Protocol: Acidic Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under acidic conditions, in line with pharmaceutical industry standards.[3][4]

Objective:

To intentionally degrade the compound under controlled acidic conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:
  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade Acetonitrile and Water

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl. This will result in a final acid concentration of approximately 0.05 M.

    • Rationale: 0.1 M HCl is a standard starting point for acid hydrolysis studies.[3] It is strong enough to induce degradation without being overly aggressive, which could lead to unrealistic degradation pathways.

  • Control Sample Preparation:

    • Prepare a control sample by diluting the stock solution with the same volume of water instead of HCl.

  • Incubation:

    • Place both the stress and control samples in a temperature-controlled oven or water bath set to 60°C.

    • Rationale: Elevated temperature is used to accelerate the degradation process, allowing for the observation of potential degradants in a shorter timeframe (e.g., hours to days) rather than months or years.[1]

  • Time-Point Sampling:

    • Withdraw aliquots from both the stress and control samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the withdrawn stress samples with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

    • Record the peak areas for the parent compound and any new peaks that appear in the chromatograms.

Workflow Visualization

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution prep_stress Prepare Stress Sample (with 0.1 M HCl) prep_stock->prep_stress prep_control Prepare Control Sample (with Water) prep_stock->prep_control incubate Incubate Samples at 60°C prep_stress->incubate prep_control->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Stress Samples with NaOH sampling->neutralize analyze Analyze via HPLC-UV/MS neutralize->analyze interpret Calculate % Degradation Identify Degradants Assess Mass Balance analyze->interpret

Caption: General workflow for an acidic forced degradation study.

Data Interpretation and Summary

After analysis, all quantitative data should be summarized for clear interpretation.

Table 1: Example Degradation Profile of this compound at 60°C in 0.05 M HCl
Time Point (Hours)Parent Compound (%)Degradant 1 (%) (N-methylpyrrolidin-3-amine)Degradant 2 (%) (N-ethylpyrrolidin-3-amine)Mass Balance (%)
0100.00.00.0100.0
297.51.50.899.8
495.22.91.699.7
890.15.83.599.4
2475.615.28.999.7

Note: This is illustrative data. Actual results will vary based on experimental conditions.

References

Technical Support Center: Troubleshooting Amine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with N-alkylation reactions. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these transformations. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve clean, high-yielding results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during amine alkylation. For a more detailed analysis, follow the links to the in-depth guides.

Q1: My primary amine alkylation is giving me a mixture of secondary, tertiary, and even quaternary ammonium salts, leading to a low yield of my desired product. What's happening and how can I fix it?

This is a classic problem known as over-alkylation or polyalkylation.[1][2] The root cause is that the product of the initial alkylation (e.g., a secondary amine) is often more nucleophilic and reactive than the starting amine.[3][4] This creates a "runaway" reaction where the product competes for the alkylating agent, leading to a complex mixture.[5]

Quick Solutions:

  • Stoichiometry Control: Use a large excess of the starting amine relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the intended starting material.

  • Alternative Methods: For clean mono-alkylation, direct alkylation is often a poor choice.[5] A far more reliable method is Reductive Amination , which involves reacting the amine with an aldehyde or ketone to form an imine, followed by reduction.[4][6] This process is not prone to over-alkylation.[7]

For a detailed breakdown of strategies, see the In-Depth Guide: "Controlling Over-alkylation".

Q2: My reaction is incredibly slow or isn't working at all. What are the first things I should check?

Low reactivity can stem from several factors related to your substrates or conditions.

Initial Checks:

  • Alkylating Agent: Is your leaving group good enough? The reactivity order for alkyl halides is I > Br > Cl >> F.[8] If you are using an alkyl chloride, switching to a bromide or iodide can dramatically increase the rate. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[9]

  • Base Strength: The base must be strong enough to neutralize the acid generated during the reaction.[10] For many simple alkylations, potassium or cesium carbonate is sufficient.[11] However, for less nucleophilic amines (like anilines) or less reactive alkylating agents, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be necessary.[10][12]

  • Temperature: Many N-alkylations require heat to proceed at a reasonable rate. If there is no reaction at room temperature, gradually increasing the temperature to 80-120°C is a common strategy.[12]

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are generally best for SN2 reactions as they solvate the cation but not the amine nucleophile, increasing its effective reactivity.[12]

See the In-Depth Guide: "Diagnosing and Overcoming Low Reactivity".

Q3: I'm having a terrible time purifying my product. The workup is messy and column chromatography gives poor separation.

Purifying amines can be challenging due to their basicity and the complex mixtures that can result from the reaction.

Purification Strategies:

  • Acid-Base Extraction: This is the most powerful tool for separating amines. By washing your organic layer with a dilute acid (e.g., 1M HCl), your amine product will become protonated and move into the aqueous layer, leaving non-basic impurities behind.[13] You can then basify the aqueous layer and re-extract your pure amine. This is also effective for separating tertiary, secondary, and primary amines by carefully selecting the pH.[14]

  • Chromatography on Silica Gel: Amines are notorious for "tailing" or streaking on acidic silica gel. To counter this, add a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to your eluent.[15] This neutralizes the acidic silanol groups, leading to sharper peaks and better separation.

  • Copper Sulfate Wash: If your product is acid-sensitive, an alternative for removing unreacted primary or secondary amine impurities is to wash the organic layer with an aqueous solution of copper(II) sulfate. The copper complexes with the amines, turning the aqueous layer purple and pulling them out of the organic phase.[13][16]

Explore detailed protocols in the In-Depth Guide: "Strategies for Amine Purification".

In-Depth Troubleshooting Guides

Guide 1: Controlling Over-alkylation

Over-alkylation is the most frequent pitfall in direct N-alkylation. The fundamental issue is that alkyl groups are electron-donating, making the newly formed amine more nucleophilic than its precursor.

The reaction proceeds via a cascade of SN2 steps. Each product is a nucleophile that can react further.

Caption: The cycle of over-alkylation in amine synthesis.

For selective synthesis of secondary or tertiary amines, reductive amination is the superior method.[6][17] It avoids the use of alkyl halides and is not susceptible to over-alkylation.[7]

Mechanism Overview:

  • Imine/Iminium Formation: The amine reacts with an aldehyde or ketone to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine).[18]

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the C=N double bond to form the new C-N single bond.[6][18] These reagents are mild enough that they do not reduce the starting aldehyde or ketone.

Reductive_Amination_Workflow Start Primary Amine (R-NH₂) + Aldehyde (R'-CHO) Imine Imine Formation (Intermediate) Start->Imine - H₂O Reduction Reduction [NaBH(OAc)₃] Imine->Reduction Product Secondary Amine (R-NH-CH₂R') Reduction->Product

Caption: Workflow for selective mono-alkylation via reductive amination.

  • Dissolve: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir: Stir the mixture at room temperature for 20-60 minutes.

  • Reduce: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise. Caution: Gas evolution may occur.

  • Monitor: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

For cases where reductive amination is not feasible, one can temporarily "block" the amine's reactivity using a protecting group. A common strategy is sulfonamide formation.

  • Protection: React the primary amine with a sulfonyl chloride (e.g., tosyl chloride, Ts-Cl) to form a stable sulfonamide.

  • Alkylation: The sulfonamide can be deprotonated with a strong base (e.g., NaH) and then alkylated once. The second proton is much less acidic, preventing a second alkylation.

  • Deprotection: The protecting group is removed under harsh reducing conditions to reveal the desired secondary amine.

This method is robust but adds two steps to the synthesis (protection/deprotection), reducing overall efficiency.

Guide 2: Diagnosing and Overcoming Low Reactivity

When an alkylation reaction stalls, a systematic approach is needed to identify the bottleneck.

Caption: A decision tree for troubleshooting low-yielding N-alkylation reactions.

The choice of reagents and conditions is interdependent. Use these tables as a guide.

Table 1: Leaving Group Ability A good leaving group is a weak base.[9][19] It must be stable on its own after departing with the electron pair from the C-X bond.[9]

Leaving GroupConjugate AcidpKa of Conj. AcidRelative Rate (Approx.)
I⁻ (Iodide)HI-10~30,000
Br⁻ (Bromide)HBr-9~10,000
H₂O (Water)†H₃O⁺-1.7~100
Cl⁻ (Chloride)HCl-7~200
TsO⁻ (Tosylate)TsOH-2.8~60,000

†Note: Alcohols are poor alkylating agents unless the -OH group is first converted into a better leaving group, such as by protonation with acid to form -OH₂⁺.[20]

Table 2: Common Bases for N-Alkylation The base's role is to deprotonate the ammonium salt formed after the SN2 reaction, regenerating a neutral (and nucleophilic) amine.[1] The base should be strong enough to accomplish this but should not cause side reactions.

BaseAbbreviationpKa of Conj. Acid (in H₂O)Typical Use Case
TriethylamineTEA, Et₃N~10.7Mild, organic-soluble base. Used as an acid scavenger.
Potassium CarbonateK₂CO₃~10.3 (for HCO₃⁻)Inexpensive, common inorganic base for reactive halides.[11]
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)More soluble in organic solvents than K₂CO₃, can accelerate reactions.
DiisopropylethylamineDIPEA, Hünig's base~11Sterically hindered, non-nucleophilic base.
Sodium HydrideNaH~35 (for H₂)Very strong, non-nucleophilic base for deprotonating less reactive amines.[10]
Potassium tert-butoxideKOtBu, tBuOK~17 (for tBuOH)Strong, sterically hindered base.[21]

pKa values are approximate and can vary by solvent.[22][23][24][25]

Guide 3: Strategies for Amine Purification

Effective purification relies on exploiting the unique chemical properties of amines.

This protocol assumes your desired product is an amine and the impurities are neutral or acidic.

  • Dissolution: After the reaction is complete, concentrate the reaction mixture and re-dissolve it in an organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aqueous). The amine product will be protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer. Repeat the wash 1-2 times.

  • Combine & Wash: Combine all aqueous layers in a clean flask. Wash this combined aqueous layer once with fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 3M NaOH) with stirring until the pH is >10. This deprotonates the ammonium salt (R₃NH⁺ → R₃N), making the amine insoluble in water.

  • Re-extraction: Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate) 2-3 times.

  • Final Steps: Combine the organic layers from the re-extraction, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified amine.

This self-validating system ensures that only basic compounds are carried through the process, providing a high degree of purification from non-basic materials.

References

Technical Support Center: Stereoselective Synthesis of N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the stereoselective synthesis of N-ethyl-1-methylpyrrolidin-3-amine and related 3-substituted pyrrolidine structures. The stereochemical purity of such compounds is often critical for their pharmacological activity and safety profile. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of stereocontrol in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My synthesis is producing this compound as a racemic mixture or with very low enantiomeric excess (ee). What is the most common reason for this?

A: Achieving high enantioselectivity is a frequent challenge in pyrrolidine synthesis.[1] If you are obtaining a racemic or near-racemic product, the primary issue is likely an ineffective transfer of chirality during the reaction. This can stem from several factors:

  • Inactive or Inappropriate Catalyst: The chosen chiral catalyst or ligand may not be suitable for your specific substrate or reaction conditions.

  • Racemization: The desired product or a key intermediate might be racemizing under the reaction or workup conditions (e.g., harsh pH, elevated temperatures).

  • Background (Uncatalyzed) Reaction: A non-stereoselective background reaction may be competing with the desired catalytic asymmetric pathway, effectively diluting the enantiomeric excess.

Q2: I am observing the formation of multiple diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

A: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Key strategies to address this include:

  • Modifying Substrate Sterics: Increasing the steric bulk of substituents on the nitrogen atom or other parts of the substrate can enhance facial selectivity and improve diastereocontrol.[1]

  • Changing the Catalyst or Auxiliary: The choice of catalyst or chiral auxiliary is crucial. For instance, in 1,3-dipolar cycloadditions, different metal catalysts can favor the formation of specific diastereomers.[1] Similarly, a well-chosen chiral auxiliary, such as an N-tert-butanesulfinyl group, can effectively direct the approach of reagents.[2][3]

  • Optimizing Reaction Conditions: Lowering the reaction temperature often increases selectivity by better differentiating the activation energies of the competing diastereomeric transition states. Solvent choice can also play a significant role by differentially solvating the transition states.

Q3: What are the principal strategies for establishing the stereocenter at the C3 position of the pyrrolidine ring?

A: There are three primary approaches to induce stereoselectivity in pyrrolidine synthesis:

  • Chiral Pool Synthesis: This involves starting with an enantiopure precursor that already contains some of the required stereocenters, such as L-proline or 4-hydroxyproline.[4][5]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step. The use of N-tert-butanesulfinyl imines is a powerful example of this approach.[2][3]

  • Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based or organocatalyst) is used to generate the product stereoselectively. This is often the most atom-economical method. Examples include cobalt-catalyzed hydromethylation of pyrrolines or palladium-catalyzed cycloadditions.[6][7]

Q4: How critical is the choice of the N-protecting group on the pyrrolidine precursor?

A: The N-protecting group is extremely important and influences not only reactivity but also stereoselectivity. For instance, in cycloaddition reactions, bulky N-substituents can significantly improve diastereocontrol.[1] In palladium-catalyzed reactions, N-Boc protected imines have been shown to provide excellent yields and selectivities. The protecting group can influence the conformation of key intermediates and transition states, thereby dictating the stereochemical outcome.

Troubleshooting Guide: Improving Stereoselectivity

This section addresses specific experimental issues and provides actionable solutions grounded in mechanistic principles.

Problem 1: Poor Enantioselectivity (Low ee) in Catalytic Reactions
Potential Cause Underlying Rationale & Troubleshooting Steps
Ineffective Catalyst/Ligand System The "lock and key" interaction between the substrate and the chiral catalyst's environment is suboptimal. Solutions: 1. Screen Ligands: Test a panel of ligands with different steric and electronic properties. For instance, in cobalt-catalyzed hydroalkylation, modified bisoxazoline (BOX) ligands are critical for high ee.[6][7] For gold-catalyzed reactions, BINOL-derived phosphoramidites have shown success.[8] 2. Vary Metal Precursor: The counter-ion or oxidation state of the metal can impact catalyst activity and selectivity. 3. Optimize Catalyst Loading: Ensure catalyst loading is sufficient for the catalytic cycle to outcompete any non-selective background reaction.
Suboptimal Reaction Conditions Temperature, solvent, and concentration directly affect reaction kinetics and the stability of stereodetermining transition states. Solutions: 1. Temperature: Lowering the reaction temperature is often the first step to improve ee, as it amplifies small energy differences between enantiomeric transition states. 2. Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst structure and substrate binding. Test a range of solvents (e.g., toluene, THF, CH2Cl2, MeNO2).[8] 3. Concentration: In some cases, higher concentrations can favor the catalytic pathway over decomposition or background reactions.
Poor Substrate Quality Impurities in the starting material can poison the catalyst or interfere with the reaction, leading to a loss of selectivity. Solutions: 1. Purify Starting Materials: Ensure all substrates and reagents are of high purity. Recrystallization or column chromatography may be necessary. 2. Use of Additives: Sometimes, additives are required to activate the catalyst or suppress side reactions. For example, cesium fluoride (CsF) is used as an additive in some cobalt-catalyzed reactions.[6]
Problem 2: Poor Diastereoselectivity (Low dr) in Cycloaddition or Addition Reactions
Potential Cause Underlying Rationale & Troubleshooting Steps
Unfavorable Facial Selectivity The approach of a reagent to the two faces of a prochiral substrate (e.g., an imine or alkene) is not sufficiently differentiated. Solutions: 1. Increase Steric Hindrance: Introduce a bulkier substituent on the nitrogen atom or on the dipolarophile/dipole in a cycloaddition reaction. This can create a stronger steric bias, favoring one approach.[1][2] 2. Utilize a Chiral Auxiliary: Employ a chiral auxiliary, such as a sulfinyl group, which can chelate to a metal catalyst or use its own steric bulk to block one face of the molecule effectively.[2][3]
Flexible Transition State If the transition state is conformationally flexible, multiple pathways with similar activation energies can lead to different diastereomers. Solutions: 1. Change Catalyst: Switch to a more rigid catalyst system that pre-organizes the substrate more effectively. For example, silver(I) catalysts with specific ferrocenyl-based ligands can enforce high diastereoselectivity in 1,3-dipolar cycloadditions.[1] 2. Solvent Effects: Use a less coordinating solvent to promote tighter binding between the substrate and catalyst, leading to a more ordered transition state.
Thermodynamic vs. Kinetic Control The observed product ratio may be the result of thermodynamic equilibration rather than kinetic control. The initially formed kinetic product could be isomerizing to a more stable thermodynamic mixture. Solutions: 1. Lower Reaction Temperature: This favors the kinetic product. 2. Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent post-reaction epimerization.

Visualized Workflows and Mechanisms

Workflow for Strategy Selection

The following diagram outlines a decision-making process for choosing an appropriate stereoselective strategy.

G start Goal: Synthesize Stereopure This compound chiral_pool Is a suitable chiral precursor (e.g., hydroxyproline) readily available? start->chiral_pool catalysis Is a catalytic asymmetric route desirable for atom economy? chiral_pool->catalysis No use_pool Strategy: Chiral Pool Synthesis chiral_pool->use_pool Yes use_catalysis Strategy: Asymmetric Catalysis catalysis->use_catalysis Yes use_auxiliary Strategy: Chiral Auxiliary catalysis->use_auxiliary No pool_protocol Modify existing chiral scaffold. Protecting group manipulations, functional group interconversions. use_pool->pool_protocol catalysis_type Choose Catalyst Type use_catalysis->catalysis_type organo Organocatalysis (e.g., Proline-based) catalysis_type->organo metal Transition Metal Catalysis (Co, Pd, Ag, Au) catalysis_type->metal aux_protocol 1. Attach auxiliary (e.g., sulfinamide). 2. Diastereoselective reaction. 3. Remove auxiliary. use_auxiliary->aux_protocol

Caption: Decision tree for selecting a stereoselective synthesis strategy.

Mechanism: Ligand-Controlled [3+2] Cycloaddition

This diagram illustrates how a chiral ligand on a metal catalyst directs the facial approach of a dipolarophile to an azomethine ylide, controlling the stereochemistry of the resulting pyrrolidine ring.

G cluster_0 Metal-Catalyzed [3+2] Cycloaddition Ylide Azomethine Ylide Complex Ternary Complex [Ylide-Catalyst-Dipolarophile] Ylide->Complex Dipolarophile Dipolarophile (Alkene) Dipolarophile->Complex Catalyst [M-L*] Chiral Catalyst Catalyst->Complex binds & orients TS_Favored Favored Transition State (Low Energy) Complex->TS_Favored Sterically favored approach directed by L* TS_Disfavored Disfavored Transition State (High Energy) Complex->TS_Disfavored Sterically hindered approach Product_Major Major Enantiomer TS_Favored->Product_Major Product_Minor Minor Enantiomer TS_Disfavored->Product_Minor

Caption: Chiral ligand control in an asymmetric cycloaddition reaction.

Exemplary Protocol: Diastereoselective Synthesis of a Pyrrolidine Precursor via [3+2] Cycloaddition

This protocol is adapted from methodologies employing N-tert-butanesulfinyl groups to achieve high diastereoselectivity in 1,3-dipolar cycloadditions, which is a robust method for constructing densely substituted pyrrolidines.[2][3]

Objective: To synthesize a 3-substituted pyrrolidine precursor with high diastereoselectivity.

Materials:

  • N-tert-butanesulfinyl imine (1.0 equiv)

  • Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (1.2 equiv)

  • Aldehyde/Ketone for ylide formation (1.2 equiv)

  • Silver Carbonate (Ag₂CO₃) or other suitable catalyst (10 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Standard workup and purification reagents (Saturated aq. NH₄Cl, brine, Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tert-butanesulfinyl imine (1.0 equiv), amino ester hydrochloride (1.2 equiv), and the catalyst (e.g., Ag₂CO₃, 0.1 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the suspension for 5 minutes at room temperature.

  • Base and Ylide Formation: Add triethylamine (1.5 equiv) to the mixture, followed by the aldehyde or ketone (1.2 equiv) for in-situ generation of the azomethine ylide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. The reaction can take several hours to complete.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the major diastereomer.

  • Characterization: Determine the yield and diastereomeric ratio (dr) of the purified product using ¹H NMR spectroscopy. The stereochemical outcome can be confirmed by X-ray crystallography if suitable crystals are obtained. The sulfinyl group can later be removed under mild acidic conditions.[2]

References

"challenges in the scale-up of N-ethyl-1-methylpyrrolidin-3-amine production"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of N-ethyl-1-methylpyrrolidin-3-amine. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during production. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound is via the reductive amination of a suitable precursor. The pathway typically involves the reaction of 1-methylpyrrolidin-3-one with ethylamine in the presence of a reducing agent. This two-step, one-pot process first involves the formation of an imine intermediate, which is then reduced to the target secondary amine.

The choice of reducing agent is critical and depends on scale, safety, and cost considerations. Common choices include catalytic hydrogenation (e.g., H₂ gas with a Palladium or Platinum catalyst) or chemical hydride reagents (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).[1][2]

G ketone 1-Methylpyrrolidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + EtNH2 ethylamine Ethylamine (EtNH2) ethylamine->hemiaminal imine Imine Intermediate hemiaminal->imine - H2O (pH dependent equilibrium) product This compound imine->product + [H] reagents Reducing Agent (e.g., H2/Pd-C, NaBH(OAc)3) + Acid Catalyst (optional) reagents->imine

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and purification of this compound in a question-and-answer format.

Reaction Stage

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Low yield in a reductive amination process is a common scale-up challenge and typically points to issues with the imine formation equilibrium or the reduction step.

  • Causality: The formation of the imine from the ketone and ethylamine is a reversible, pH-sensitive equilibrium.[1]

    • If the pH is too high (basic): The acid-catalyzed dehydration of the hemiaminal intermediate to the imine is inefficient.

    • If the pH is too low (acidic): The ethylamine starting material becomes protonated to form an ammonium salt (EtNH₃⁺), which is not nucleophilic and cannot react with the ketone.

  • Troubleshooting Protocol:

    • pH Optimization: The optimal pH is typically weakly acidic (pH 4-6). Use a non-interfering acid like acetic acid to catalyze the reaction. Monitor the pH of the reaction mixture before adding the reducing agent.

    • Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. On a larger scale, using a Dean-Stark trap with a suitable solvent (like toluene) can effectively remove water and drive the reaction forward.

    • Reducing Agent Selection: Ensure your reducing agent is suitable. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium borohydride, reducing the chance of reducing the starting ketone.[1] If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

    • Temperature Control: While gentle heating can favor imine formation, excessive temperatures can lead to side reactions or degradation. Maintain a moderate temperature (e.g., 25-50 °C).

Question 2: I'm observing a significant byproduct with a higher molecular weight. What is it and how can it be avoided?

Answer: This is likely due to over-alkylation, where the desired product, a secondary amine, reacts with another molecule of the ketone starting material, eventually leading to a tertiary amine byproduct.

  • Mechanism: The product, this compound, is still nucleophilic and can compete with ethylamine to react with the remaining 1-methylpyrrolidin-3-one. This forms a new, larger iminium ion which is then reduced.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of ethylamine (e.g., 1.1 to 1.5 equivalents). This statistically favors the reaction of the ketone with the primary amine.

    • Slow Reagent Addition: On a larger scale, add the reducing agent slowly to the mixture of the ketone and ethylamine. This keeps the concentration of the product low during the reaction, minimizing its chance to react further.

    • One-Pot vs. Two-Step: While less efficient, you can perform the reaction in two distinct steps. First, form the imine and remove all water. Then, in a separate step, add the reducing agent. This can improve selectivity.

G cluster_main Troubleshooting: Low Yield Start Low Yield Observed Check_pH Is pH 4-6? Start->Check_pH Check_Water Is water being removed? Check_pH->Check_Water Yes Adjust_pH Adjust pH with Acetic Acid Check_pH->Adjust_pH No Check_Catalyst Is catalyst active? Check_Water->Check_Catalyst Yes Implement_Water_Removal Use Dean-Stark or Molecular Sieves Check_Water->Implement_Water_Removal No Success Yield Improved Check_Catalyst->Success Yes Replace_Catalyst Use fresh catalyst or switch reducing agent Check_Catalyst->Replace_Catalyst No Adjust_pH->Check_pH Implement_Water_Removal->Check_Water Replace_Catalyst->Success

Caption: Decision workflow for diagnosing low reaction yield.

Work-up & Purification

Question 3: What is the most effective method for purifying the final product at scale?

Answer: For multi-gram to kilogram scale, fractional vacuum distillation is the most industrially viable and cost-effective purification method for this type of liquid amine.[3][4] Column chromatography is excellent for high purity at a small scale but becomes expensive and cumbersome for large quantities.

  • Rationale: this compound has a boiling point that should allow it to be distilled under reduced pressure, separating it from less volatile impurities (salts, catalyst residues, heavy byproducts) and more volatile components (solvents, excess ethylamine).

  • Protocol: Fractional Vacuum Distillation

    • Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux or packed column. Ensure all glassware is dry and the system is vacuum-tight.

    • Crude Material Prep: After the work-up, ensure the crude product is thoroughly dried (e.g., with MgSO₄ or K₂CO₃) and filtered. Residual water can interfere with the distillation.

    • Distillation:

      • Begin stirring and slowly apply vacuum.

      • Gently heat the distillation pot using an oil bath for uniform temperature control.

      • Collect a forerun fraction, which will contain low-boiling impurities.

      • Carefully collect the main product fraction at a stable head temperature and pressure.

      • Leave a small amount of residue in the pot to avoid distilling involatile, potentially unstable impurities.

ParameterRecommended SettingRationale
Vacuum Level 1-20 mmHgLowers the boiling point to prevent thermal degradation.
Pot Temperature 20-30 °C above vapor temp.Ensures steady boiling without overheating.
Condenser Temp. Chilled water (5-10 °C)Ensures efficient condensation of the product vapor.

Question 4: The product darkens in color from colorless to yellow/brown upon storage. What causes this and how can it be prevented?

Answer: Amine compounds, especially secondary amines, are susceptible to air oxidation. The discoloration is due to the formation of small quantities of oxidized impurities, which are often highly colored. This is a common issue with amine stability.

  • Prevention Strategies:

    • Inert Atmosphere: Store the purified product under an inert atmosphere of nitrogen or argon. This displaces the oxygen and is the most effective method.

    • Amber Glassware: Protect the compound from light, which can catalyze oxidative processes. Use amber glass bottles or wrap containers in aluminum foil.

    • Low Temperature: Store the product in a refrigerator or freezer (if its freezing point allows) to slow down the rate of degradation reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider during scale-up?

  • Flammability: Many organic solvents used (e.g., ethanol, toluene, THF) are highly flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Hydrogenation: If using catalytic hydrogenation, hydrogen gas is explosive. Use a dedicated, properly designed hydrogenation reactor (bunker) and ensure there are no ignition sources.

  • Corrosives/Toxics: Ethylamine is a corrosive and volatile base. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q2: How do I choose between catalytic hydrogenation and a chemical reducing agent like STAB?

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Pros: High atom economy (byproduct is water), catalyst can often be recycled, lower cost for very large scales.

    • Cons: Requires specialized high-pressure equipment, handling of flammable H₂ gas, potential for catalyst poisoning or filtration issues.[6]

  • Sodium Triacetoxyborohydride (STAB):

    • Pros: Milder and more selective, does not require high-pressure equipment, reactions can be done in standard glass reactors.

    • Cons: Poorer atom economy (generates borate waste), higher reagent cost, requires careful quenching of the reaction.

Q3: My work-up involves a basic aqueous wash, but I am struggling with persistent emulsions. How can I resolve this? Emulsions are common when working with amines due to their surfactant-like properties.

  • Solutions:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Filter through Celite: For stubborn emulsions, filtering the entire mixture through a pad of Celite or diatomaceous earth can help break it up.

    • Avoid Vigorous Shaking: Use gentle, swirling inversions to mix the layers instead of vigorous shaking.

References

"effect of temperature on N-methylpyrrolidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-methylpyrrolidine (NMP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of NMP synthesis, with a particular focus on the critical role of temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Introduction: The Thermal Energetics of N-methylpyrrolidine Synthesis

The synthesis of N-methylpyrrolidine, a vital tertiary amine in pharmaceutical and materials science, is a process exquisitely sensitive to thermal conditions. Temperature is not merely a parameter to be set; it is a dynamic tool that governs reaction kinetics, dictates selectivity between desired products and unwanted byproducts, and ultimately determines the viability of a synthetic route. An inadequate understanding of the thermal landscape of these reactions is a frequent cause of failed or low-yielding experiments. This guide provides the causal relationships behind experimental choices to empower you with the expertise to troubleshoot and optimize your NMP synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in N-methylpyrrolidine synthesis?

A1: Temperature is the primary lever to control the rate of reaction. In NMP synthesis, you are often balancing the rate of the desired cyclization or methylation reaction against competing side reactions. For instance, in the reaction of 1,4-butanediol with methylamine, temperatures below 300°C result in a low yield (around 10%), while exceeding this temperature significantly promotes the formation of aromatic byproducts.[1] In another example, the aqueous synthesis from 1,4-dibromobutane and methylamine sees optimal yield at 90°C; increasing the temperature beyond 100°C causes the aqueous solvent to transition to the gas phase, which can reduce the reaction kinetics and decrease the yield.[2]

Q2: How does temperature affect the choice of synthesis route?

A2: The optimal temperature for a given synthesis route is intrinsically linked to the mechanism and the reagents involved.

  • High-Temperature Routes (200-350°C): Industrial methods, such as the reaction of γ-butyrolactone (GBL) with methylamine, are often performed at high temperatures and pressures to drive the reaction to completion.[3] Similarly, the synthesis from 1,4-butanediol and ammonia over catalysts requires temperatures around 300°C.[1] These methods necessitate specialized high-pressure equipment.

  • Moderate-Temperature Routes (80-120°C): Routes like the Eschweiler-Clarke reaction are typically performed near the boiling point of the aqueous solution.[4] The synthesis from 1,4-dihalobutanes in an appropriate solvent also falls within this range, offering a balance between reaction rate and energy input.[5]

  • Low-Temperature Considerations: While most NMP syntheses require heat, some steps in related preparations, such as certain lithiation-trapping reactions of N-Boc pyrrolidine, are conducted at very low temperatures (-78°C to -20°C) to ensure the stability of reactive intermediates.

Q3: Can running a reaction at a lower temperature for a longer time compensate for a high-temperature procedure?

A3: Not always. While the Arrhenius equation dictates that reaction rates decrease with temperature, the activation energies of the desired and undesired reactions are often different. If a side reaction has a higher activation energy, lowering the temperature will suppress it more significantly than the main reaction, potentially improving selectivity. However, if the desired reaction has a high activation energy, lowering the temperature may lead to impractically long reaction times or incomplete conversion. Each synthetic method has a temperature window where the kinetics and thermodynamics are favorable.

Q4: What are the safety implications of temperature in NMP synthesis?

A4: The reaction between GBL and methylamine is exothermic.[6] Without proper heat management, particularly on a larger scale, this can lead to a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure. This can result in vessel rupture or the release of flammable and toxic materials. Always ensure adequate cooling capacity and consider performing a reaction hazard assessment before scaling up. User-reported information indicates a potential for thermal runaway in reactions involving 1-methylpyrrolidine and N-bromosuccinimide.[7]

Troubleshooting Guides

Issue 1: Low or No Yield of N-methylpyrrolidine

Low yield is a common frustration, and temperature is often a key culprit. The following guide is structured by synthesis route to help you diagnose the problem.

Observation Potential Cause (Temperature-Related) Suggested Corrective Action
Low conversion, starting material remains Temperature too low: The activation energy for the nucleophilic substitution is not being met.Gradually increase the reaction temperature in 10°C increments. For the 1,4-dibromobutane route in water, the optimal temperature is around 90°C.[2] For 1,4-dichlorobutane in an ether solvent, a range of 100-120°C is recommended.[5]
Yield drops after an initial increase with temperature Temperature too high: For aqueous reactions, exceeding 100°C can lead to a phase change of the solvent, reducing reaction kinetics.[2] At very high temperatures, side reactions like elimination or decomposition may occur.Maintain the reaction temperature at the optimized level (e.g., 90°C for the aqueous dibromo route). Ensure the reflux condenser is efficient to prevent solvent loss.
Observation Potential Cause (Temperature-Related) Suggested Corrective Action
Presence of N-methyl-γ-hydroxybutanamide intermediate Incomplete dehydration/cyclization: The second step of the reaction, which forms the pyrrolidone ring, is endothermic and requires a higher temperature than the initial amidation.If using a multi-stage process, ensure the temperature of the later stages is sufficiently high. For example, a three-stage process might operate at 150-220°C, 220-270°C, and 250-310°C respectively.[8]
Low conversion despite high temperature Reaction time too short: Even at high temperatures, sufficient residence time is required for the reaction to reach completion.Increase the reaction time. For continuous flow reactors, this means reducing the flow rate.
Observation Potential Cause (Temperature-Related) Suggested Corrective Action
Incomplete methylation (presence of pyrrolidine) Temperature too low: The reaction, which involves the reduction of an iminium ion by formic acid, is typically performed at reflux (~100°C) to proceed at a reasonable rate.[4]Increase the temperature to achieve a gentle reflux. For solvent-free variants using paraformaldehyde and oxalic acid, a temperature of at least 100°C is needed to decompose the oxalic acid into formic acid.
Formation of N-formylpyrrolidine Improper stoichiometry and/or temperature: While not solely a temperature issue, the formation of formylated byproducts can be influenced by reaction conditions that favor formylation over reductive methylation.Ensure an excess of both formaldehyde and formic acid. If formamide byproducts are observed, consider a microwave-assisted protocol, which can offer rapid heating and shorter reaction times, potentially reducing byproduct formation.

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Is the reaction temperature within the optimal range for the chosen method? start->check_temp temp_low Temperature Too Low check_temp->temp_low No temp_high Temperature Too High check_temp->temp_high Too High temp_ok Temperature is Optimal check_temp->temp_ok Yes action_increase_temp Action: Gradually increase temperature and monitor conversion (e.g., by TLC/GC). temp_low->action_increase_temp action_decrease_temp Action: Reduce temperature to the optimal setpoint. Check for solvent loss. temp_high->action_decrease_temp check_impurities Analyze crude product by GC-MS. Are unexpected byproducts present? temp_ok->check_impurities byproducts_present Byproducts Detected check_impurities->byproducts_present Yes no_byproducts Mainly Unreacted Starting Material check_impurities->no_byproducts No action_identify_byproducts Action: Identify byproducts. Correlate with known side reactions (e.g., aromatics at T > 300°C for butanediol route). byproducts_present->action_identify_byproducts action_optimize_time Action: Increase reaction time at optimal temperature. no_byproducts->action_optimize_time eschweiler_clarke cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyrrolidine Pyrrolidine Iminium_Ion Iminium Ion Pyrrolidine->Iminium_Ion + HCHO - H₂O Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium_Ion Formic_Acid Formic Acid (HCOOH) NMP N-methylpyrrolidine Formic_Acid->NMP Iminium_Ion->NMP + HCOOH - CO₂ CO2 CO₂ H2O H₂O

References

Gabriel Synthesis Technical Support Center: Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gabriel Amine Synthesis. As Senior Application Scientists, we understand that while this method is a classic for preparing primary amines, achieving high yields can be challenging. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your research.

Part 1: Issues with N-Alkylation of Phthalimide

This is the crucial C-N bond-forming step. Problems here will inevitably lead to low overall yields.

Question 1: My N-alkylation reaction shows no or very low conversion of the starting alkyl halide. What are the likely causes?

This is a common issue often traced back to the core components of the SN2 reaction: the nucleophile, the electrophile (your substrate), and the reaction environment.

Answer:

Low conversion in the N-alkylation step typically points to one of four areas: inactive reagents, suboptimal reaction conditions, poor leaving group ability, or steric hindrance.

  • Reagent Quality:

    • Potassium Phthalimide: This reagent is hygroscopic and can degrade over time. Old or improperly stored potassium phthalimide may be partially hydrolyzed, reducing the concentration of the active phthalimide anion. One user in a chemistry forum noted that a 25-year-old bottle of potassium phthalimide was the cause of their reaction failure[1].

    • Solvent Purity: The SN2 reaction is highly sensitive to the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential.[2][3][4] These solvents must be anhydrous, as water can hydrolyze the phthalimide salt and interfere with the nucleophile.[3][5]

  • Reaction Conditions:

    • Temperature: While many procedures are run at elevated temperatures (e.g., 90 °C) to increase the rate, the optimal temperature depends on the substrate's reactivity.[6] For highly reactive alkyl halides (like benzyl or allyl iodide), lower temperatures may suffice and prevent side reactions. For less reactive substrates, insufficient heat will result in a sluggish reaction.

    • Solvent Choice: DMF is an excellent and common choice.[2][4] However, if side reactions are suspected, or if the reaction is still sluggish, switching to another polar aprotic solvent like DMSO or NMP, which have higher boiling points, may be beneficial.

  • Substrate (Alkyl Halide) Issues:

    • Leaving Group: The SN2 reaction rate is highly dependent on the leaving group. The order of reactivity is I > Br > OTs > Cl >> F.[3] If you are using an alkyl chloride, the reaction may be extremely slow.

    • Steric Hindrance: The Gabriel synthesis works best for methyl and primary alkyl halides.[3][7] Secondary alkyl halides are borderline and often lead to low yields due to a competing E2 elimination reaction.[3][8] Tertiary, aryl, and vinyl halides will not work as they do not undergo SN2 reactions.[3]

  • Verify Reagents:

    • Use a fresh bottle of potassium phthalimide or prepare it fresh by reacting phthalimide with a base like potassium hydroxide or potassium hydride.[7][9]

    • Use dry, high-purity polar aprotic solvent.[3]

  • Optimize the Substrate:

    • If using an alkyl chloride, consider converting it to the more reactive alkyl iodide via the Finkelstein reaction (reacting it with NaI in acetone). Catalytic amounts of NaI can also be added directly to the Gabriel reaction mixture to facilitate an in situ halide exchange.[1]

  • Adjust Conditions:

    • Gradually increase the reaction temperature, monitoring by TLC for the disappearance of the starting alkyl halide.

    • Ensure adequate stirring. The reaction is often heterogeneous (solid-liquid), and good mixing is crucial.

Caption: Decision tree for troubleshooting the N-alkylation step.

Part 2: Issues with Amine Liberation (Cleavage Step)

Even with a high yield of N-alkylphthalimide, the final yield can be compromised during the cleavage step.

Question 2: The final cleavage of the N-alkylphthalimide is giving me a low yield of my desired primary amine. How can I improve this?

Answer:

The cleavage step is critical and often a source of yield loss. The choice of method—acidic hydrolysis, basic hydrolysis, or hydrazinolysis (the Ing-Manske procedure)—depends heavily on the functional groups present in your molecule.[4] Incomplete reaction and difficult purification are the main culprits here.

  • Acidic/Basic Hydrolysis: These methods require harsh conditions (strong acid or base and high heat), which can be incompatible with sensitive functional groups on your desired amine.[2][4] This can lead to degradation of your product and low yields.[6][10] The reactions can also be slow and require prolonged heating.

  • Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally milder method.[8][11] Hydrazine hydrate is used to cleave the N-alkylphthalimide, forming the very stable phthalhydrazide byproduct. However, issues can still arise:

    • Incomplete Reaction: The reaction may need to be refluxed for several hours to go to completion. Monitor by TLC until all the N-alkylphthalimide is consumed.

    • Difficult Purification: The phthalhydrazide byproduct is often a precipitate that can be filtered off.[8][10] However, it can sometimes be difficult to remove completely, trapping some of your product or contaminating the final amine.[8][12] Thorough washing of the precipitate with a suitable solvent is necessary.

MethodReagents & ConditionsProsCons
Acidic Hydrolysis Strong acid (e.g., aq. HCl, H₂SO₄), refluxEffective for simple aminesHarsh conditions, can destroy sensitive functional groups, slow.[4][6]
Basic Hydrolysis Strong base (e.g., aq. NaOH, KOH), refluxProduct is a free amine (not a salt)Harsh conditions, can cause side reactions (e.g., elimination), poor yields reported.[7][10]
Hydrazinolysis Hydrazine hydrate (N₂H₄·H₂O), reflux in EtOH or MeOHMilder, neutral conditions, good for sensitive substrates.[2][4]Hydrazine is toxic[13]; phthalhydrazide byproduct can be difficult to filter and remove.[8][12]
  • Choose the Right Method: If your molecule has acid- or base-labile groups, hydrazinolysis is the preferred method.

  • Ensure Complete Reaction: When using hydrazine, ensure you are using a sufficient excess and refluxing for an adequate amount of time (monitor by TLC).

  • Improve Purification:

    • After hydrazinolysis, the reaction mixture is often acidified (e.g., with HCl) to protonate the product amine, making it water-soluble, while the neutral phthalhydrazide byproduct can be filtered off.

    • After filtration, the aqueous layer is made basic to deprotonate the amine, which can then be extracted with an organic solvent.[12]

    • Thoroughly wash the filtered phthalhydrazide solid with the extraction solvent to recover any trapped product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation (SN2) cluster_2 Step 3: Amine Liberation Phthalimide Phthalimide Phthalimide_Anion Phthalimide Anion Phthalimide->Phthalimide_Anion + Base Base Base (e.g., KOH) N_Alkylphthalimide N-Alkylphthalimide Phthalimide_Anion->N_Alkylphthalimide + R-X Alkyl_Halide Primary Alkyl Halide (R-X) Primary_Amine Primary Amine (R-NH2) N_Alkylphthalimide->Primary_Amine + N2H4 Byproduct Phthalhydrazide Byproduct N_Alkylphthalimide->Byproduct + N2H4 Hydrazine Hydrazine (N2H4)

Caption: Overview of the three key stages in the Gabriel Synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q1: I used a secondary alkyl bromide and got a very low yield along with an alkene. What happened?

The reaction between the bulky potassium phthalimide nucleophile and a sterically hindered secondary alkyl halide favors the E2 elimination pathway over the desired SN2 substitution.[3][7] The phthalimide anion acts as a base, abstracting a beta-hydrogen and forming an alkene. For secondary amines, alternative methods like reductive amination are generally superior.[7]

Q2: Why can't I synthesize aniline (an aromatic amine) using the Gabriel synthesis?

Aryl halides, like chlorobenzene, do not undergo SN2 reactions. The C-X bond on an sp²-hybridized carbon is stronger, and the backside attack required for an SN2 mechanism is blocked by the aromatic ring.[9] Therefore, the phthalimide anion cannot displace the halide from the ring.

Q3: My reaction seems sensitive to water. Why is that and how critical is it?

Water can be detrimental in the first step (N-alkylation). The phthalimide anion is a reasonably strong base and can be protonated by water, regenerating neutral phthalimide which is not nucleophilic. Furthermore, water can promote the hydrolysis of your alkyl halide under heated conditions. Using anhydrous solvents is a critical process parameter.[3][5]

Q4: Are there any modern modifications to improve yields or conditions?

Yes, several modifications have been developed. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate.[6] Ultrasound-assisted synthesis has also been shown to accelerate the reaction.[14] Additionally, alternative Gabriel reagents have been developed that allow for milder cleavage conditions or even the synthesis of secondary amines.[8]

References

Validation & Comparative

The Aliphatic Chiral Diamine: A Comparative Guide to N-ethyl-1-methylpyrrolidin-3-amine and its Role in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher in drug discovery and development, the synthesis of enantiomerically pure molecules is not merely an academic exercise; it is a prerequisite for creating safe and effective therapeutics. The biological targets in the human body—enzymes, receptors, and ion channels—are inherently chiral, demanding a precise three-dimensional arrangement for molecular recognition and pharmacological activity.[1] This necessity has elevated the status of chiral building blocks from simple starting materials to indispensable tools of the trade. Among the vast arsenal available to the modern chemist, chiral amines, and particularly those built upon the rigid and versatile pyrrolidine scaffold, have proven to be exceptionally powerful.[2]

This guide provides an in-depth comparison of N-ethyl-1-methylpyrrolidin-3-amine, a commercially available yet under-explored chiral building block, with other seminal alternatives in the field of asymmetric synthesis. We will dissect its structural features and synthetic accessibility, and contrast its potential with the field-proven performance of benchmark systems, supported by experimental data and detailed protocols.

The Subject of Inquiry: this compound

This compound is a chiral diamine characterized by a pyrrolidine ring substituted at the 3-position. The stereocenter at this position, coupled with the presence of two distinct nitrogen atoms—a tertiary amine within the ring and a secondary (or tertiary if N-ethyl, N-methyl) amine on the side chain—endows it with significant potential as a chiral ligand or organocatalyst.

Structure and Potential for Asymmetric Induction:

The molecule's structure is analogous to a 1,2-diamine, a motif well-known for its ability to chelate metals and to form rigid transition states in catalysis.[3] The pyrrolidine ring locks the conformation of the backbone, reducing the number of available transition states and thereby increasing the potential for high stereoselectivity. It is hypothesized that this building block could function effectively in reactions proceeding through enamine or iminium ion intermediates, similar to the well-established proline-based organocatalysts.[4]

Synthesis and Availability:

While detailed synthetic studies for this specific molecule are not abundant in peer-reviewed literature, its synthesis can be logically derived from the chiral pool. A practical and stereoselective process for a closely related analog, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, was developed by researchers at Pfizer, starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate.[5] This suggests that enantiomerically pure starting materials derived from amino acids or other natural products are viable routes.[6]

Commercially, this compound is available from suppliers like Enamine and Sigma-Aldrich, which facilitates its use in research and development without the need for multi-step in-house synthesis.[7][8] However, its cost is significantly higher than that of more established building blocks, reflecting its status as a specialty research chemical rather than a commodity.

The Benchmarks for Comparison

To objectively evaluate the potential of this compound, we will compare it against three classes of widely adopted and well-characterized chiral building blocks.

  • Stoichiometric Pyrrolidine Auxiliary: (S)-2-(Methoxymethyl)pyrrolidine (SMP) . A derivative of L-proline, SMP is a classic chiral auxiliary used in stoichiometric amounts to direct the stereochemical outcome of reactions on an attached substrate.[9]

  • Catalytic Pyrrolidine Organocatalyst: Diarylprolinol Silyl Ether . These catalysts, pioneered by Hayashi and Jørgensen, are among the most powerful organocatalysts for a wide range of asymmetric transformations, operating through enamine and iminium ion activation modes at low catalyst loadings.[1]

  • Stoichiometric Non-Pyrrolidine Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) . A gold standard in asymmetric synthesis, Evans' oxazolidinones are used to form chiral imides that undergo highly diastereoselective alkylation, aldol, and conjugate addition reactions.[10][11]

The following workflow illustrates the fundamental difference between a catalytic approach and a stoichiometric auxiliary-based approach.

G cluster_0 Catalytic Workflow (e.g., Prolinol Ether) cluster_1 Stoichiometric Auxiliary Workflow (e.g., Evans' Auxiliary) Cat_Start Substrate + Electrophile Cat_React Reaction (Low Catalyst Loading, e.g., 5 mol%) Cat_Start->Cat_React Cat_Product Chiral Product Cat_React->Cat_Product Cat_Catalyst Catalyst Cat_React->Cat_Catalyst Regenerated Cat_Catalyst->Cat_React Enters Cycle Aux_Start Substrate Aux_Attach Attach Chiral Auxiliary (Stoichiometric) Aux_Start->Aux_Attach Aux_React Diastereoselective Reaction (e.g., Alkylation) Aux_Attach->Aux_React Aux_Cleave Cleave Auxiliary Aux_React->Aux_Cleave Aux_Product Chiral Product Aux_Cleave->Aux_Product Aux_Recover Recovered Auxiliary Aux_Cleave->Aux_Recover

Caption: General workflows for asymmetric synthesis.

Comparative Performance Analysis

A direct experimental comparison involving this compound is limited by the lack of published data. Therefore, we present benchmark reactions for our selected comparators to establish a performance baseline.

Asymmetric Michael Addition: Organocatalysis vs. Auxiliary Control

The conjugate addition of carbonyl compounds to nitroolefins is a powerful C-C bond-forming reaction. Here, we compare the catalytic prowess of a diarylprolinol silyl ether with the potential stoichiometric use of an SMP-derived enamine.

Benchmark Catalyst: (S)-α,α-Diphenylprolinol Trimethylsilyl Ether

This catalyst is highly effective in promoting the Michael addition of aldehydes to nitroolefins, proceeding through a well-defined enamine intermediate.

G cluster_0 Enamine Catalytic Cycle Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst, -H₂O Catalyst Diarylprolinol Silyl Ether Catalyst->Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Product Michael Adduct Iminium->Product + H₂O Product->Catalyst Releases

Caption: Catalytic cycle for the Michael Addition.

Experimental Data: Diarylprolinol Silyl Ether

Reaction Catalyst Loading Yield Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee) Reference

| n-Pentanal + trans-β-nitrostyrene | 3 mol% | 96% | 97:3 | 98% |[12] |

This highlights the exceptional efficiency and stereocontrol achievable with just a small amount of organocatalyst. The reaction is performed under mild conditions and can even be conducted in water, enhancing its green chemistry profile.[12]

Inference for this compound: Structurally, this compound is a chiral diamine. Such compounds have been shown to be effective catalysts, sometimes exhibiting bifunctional activation where one amine acts as the enamine-forming base while the other interacts with the electrophile.[12] Given this, it is plausible that it could catalyze Michael additions, though its efficacy and stereoselectivity would need to be experimentally determined.

Asymmetric Alkylation: The Power of the Chiral Auxiliary

For creating stereocenters α to a carbonyl group, chiral auxiliaries like Evans' oxazolidinones are unparalleled in their reliability and predictability.

Benchmark Auxiliary: (S)-4-Benzyl-2-oxazolidinone

The auxiliary is first acylated, then deprotonated to form a rigid chiral enolate, which subsequently reacts with an electrophile from the less hindered face, leading to exceptionally high diastereoselectivity.

Experimental Data: Evans' Auxiliary Alkylation

Substrate Electrophile Base Yield Diastereomeric Ratio (dr) Reference
N-Propionyl-(S)-4-benzyloxazolidin-2-one Allyl iodide NaHMDS 92% >99:1 [13]

| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92% | >99:1 |[13] |

The key advantages are the high, predictable diastereoselectivity and the versatility of the method for a wide range of electrophiles. The main drawbacks are the need for stoichiometric amounts of the auxiliary and the requirement for strong, cryogenic bases (e.g., LDA at -78 °C).

Inference for this compound: this compound is not designed to function as a traditional cleavable auxiliary like the Evans' system. However, chiral diamines are used as chiral ligands in metal-catalyzed asymmetric alkylations or as stoichiometric additives to control the stereochemistry of enolate formation with organolithium bases. Its utility in this context remains an area for exploration.

Head-to-Head Comparison: A Summary

FeatureThis compound(S)-2-(Methoxymethyl)pyrrolidine (SMP)Diarylprolinol Silyl Ether(S)-4-Benzyl-2-oxazolidinone
Type Chiral Diamine Building BlockStoichiometric Chiral AuxiliaryOrganocatalyst PrecursorStoichiometric Chiral Auxiliary
Primary Use Potential Ligand / OrganocatalystAsymmetric Alkylation/Addition (via enamine)Catalytic C-C bond formationAsymmetric Alkylation, Aldol, Conjugate Addition
Mode of Action Potentially Catalytic (Bifunctional)Stoichiometric (Substrate Control)Catalytic (Enamine/Iminium Ion)Stoichiometric (Substrate Control)
Typical Loading To be determined (likely 5-20 mol%)>100 mol% (Stoichiometric)1-10 mol%>100 mol% (Stoichiometric)
Reported Performance Limited public data availableHigh diastereoselectivityExcellent ee% and drExcellent diastereoselectivity (>99:1)
Commercial Cost High (~$350 / 100mg)[8]Moderate (~$120 / 5g)[14]High (~$95 / 1g for prolinol)Low (~$18 / 5g)
Key Advantage Potential for novel reactivity as a chiral diamineWell-established, reliable resultsHigh efficiency, low loading, "green" potentialHigh predictability, broad scope, robust
Key Disadvantage Unexplored, high cost, lack of dataStoichiometric waste, cryogenic conditionsHigh cost of precursorStoichiometric waste, multi-step process

Experimental Protocols

To provide a practical basis for comparison, detailed, field-proven protocols for the benchmark systems are provided below.

Protocol 1: Asymmetric Michael Addition with a Diarylprolinol Silyl Ether Catalyst

This protocol is adapted from the literature for the highly enantioselective addition of an aldehyde to a nitroalkene.[12]

Materials:

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (3 mol%)

  • Benzoic Acid (3 mol%)

  • n-Pentanal (2.0 eq)

  • trans-β-nitrostyrene (1.0 eq)

  • Deionized Water

Procedure:

  • To a vial equipped with a magnetic stir bar, add (S)-α,α-diphenylprolinol trimethylsilyl ether (0.015 mmol, 3 mol%), benzoic acid (0.015 mmol, 3 mol%), and water (0.5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add n-pentanal (1.0 mmol, 2.0 eq) followed by trans-β-nitrostyrene (0.5 mmol, 1.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 24 hours.

  • Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Expected Outcome: 96% yield, 97:3 dr (syn/anti), 98% ee.[12]

Protocol 2: Diastereoselective Alkylation using an Evans' Auxiliary

This protocol details the classic, highly diastereoselective alkylation of an N-acyl oxazolidinone.[13]

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (1.1 eq)

  • Allyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS solution (1.1 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the sodium enolate.

  • Add allyl iodide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Expected Outcome: 92% yield, >99:1 dr.[13]

Conclusion and Future Outlook

This compound presents an interesting, albeit largely unexplored, scaffold for asymmetric synthesis. Its structural features as a chiral diamine suggest potential for novel catalytic activity, possibly through bifunctional activation pathways that could offer unique reactivity or selectivity compared to established systems.

However, its current high cost and the profound lack of performance data in the public domain are significant barriers to its widespread adoption.

  • For researchers seeking catalytic efficiency and low environmental impact , the diarylprolinol silyl ethers remain a superior choice, delivering exceptional stereoselectivity at very low loadings.

  • For projects requiring robust, predictable, and highly diastereoselective bond formations , particularly during early-stage drug development where reliability is paramount, the Evans' oxazolidinone auxiliaries continue to be the gold standard, despite the drawbacks of stoichiometric use.

The value proposition for this compound will only become clear through rigorous experimental investigation. Future work should focus on screening this building block as both a ligand for metal-catalyzed reactions and as an organocatalyst in benchmark transformations like the Michael, aldol, and Mannich reactions. Only then can its true performance be judged against the well-established titans of the field. For now, it remains a promising tool awaiting its defining application.

References

A Comparative Guide to Validating the Purity of Synthesized N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for validating the purity of N-ethyl-1-methylpyrrolidin-3-amine, a key building block in medicinal chemistry. We will delve into the technical nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to ensure self-validating and robust purity assessments.

The structural integrity and purity of this compound are critical, as impurities can lead to misleading biological data and compromise the safety and efficacy of downstream drug candidates. The choice of analytical technique is therefore not trivial and depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural confirmation.

The Importance of Orthogonal Methods in Purity Determination

A single analytical technique is often insufficient to definitively determine the purity of a compound. Different methods rely on different physicochemical principles for separation and detection. Therefore, employing orthogonal methods—techniques that measure the same property using different principles—provides a more comprehensive and trustworthy purity profile. For instance, a chromatographic method (like GC or HPLC) can resolve impurities, while a spectroscopic method (like NMR) can provide structural confirmation and quantification without chromatographic separation.

Gas Chromatography (GC): A Powerful Tool for Volatile Amines

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, is a highly effective method for purity assessment.

Causality Behind Experimental Choices in GC:

Aliphatic amines like this compound can exhibit challenging chromatographic behavior due to their basicity, which can lead to peak tailing and poor reproducibility on standard GC columns. This is caused by strong interactions with acidic silanol groups on the surface of the column. Therefore, the use of a base-deactivated column or a column specifically designed for amine analysis is crucial for obtaining sharp, symmetrical peaks.

Potential Impurities: The synthesis of this compound can result in several potential impurities, including unreacted starting materials (e.g., 1-methylpyrrolidin-3-amine, ethyl halides), over-alkylated products, and by-products from side reactions. A robust GC method must be able to resolve the main peak from these potential contaminants.

Comparative Performance of Analytical Methods for this compound Purity
Method Principle Strengths Weaknesses Ideal For
GC-FID Separation based on volatility and column interaction; universal carbon detection.High resolution for volatile compounds, robust and reproducible quantification, cost-effective.Not suitable for non-volatile impurities, requires derivatization for some polar compounds, limited structural information.Routine purity checks, quantification of volatile impurities.
HPLC-UV/DAD Separation based on polarity and column interaction; UV absorbance detection.Versatile for a wide range of polarities, non-destructive, provides some structural information with DAD.This compound lacks a strong chromophore, necessitating derivatization for good sensitivity.Analysis of non-volatile or thermally labile impurities, chiral purity analysis.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a reference standard of the analyte, provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, can be complex to set up.Definitive structural confirmation and absolute purity determination.
LC-MS Separation by HPLC coupled with mass-to-charge ratio detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.Can have matrix effects, quantification can be more complex than with other detectors.Identification and quantification of trace-level impurities.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the purity analysis of this compound using a base-deactivated capillary column.

Workflow for GC-FID Purity Analysis

Caption: Workflow for GC-FID Purity Analysis of this compound.

Methodology:

  • Column: A suitable column would be a DB-5ms or equivalent with base deactivation, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium): 25 mL/min.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of dichloromethane or another suitable solvent.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary to achieve adequate sensitivity for HPLC-UV analysis. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

Workflow for HPLC-UV Purity Analysis with Derivatization

Caption: Workflow for HPLC-UV Purity Analysis with Pre-Column Derivatization.

Methodology:

  • Derivatization:

    • To 1 mL of a 1 mg/mL solution of the amine in acetonitrile, add 1 mL of a 2 mg/mL solution of dansyl chloride in acetonitrile.

    • Add 1 mL of a 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and quench the reaction by adding 100 µL of a 2% solution of diethylamine in acetonitrile.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the derivatized main compound.

Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2] It relies on the use of a highly pure internal standard.

Workflow for qNMR Purity Determination

Caption: Workflow for qNMR Absolute Purity Determination.

Methodology:

  • Internal Standard: Maleic acid or another suitable certified internal standard with known purity.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment to ensure solubility) to dissolve both compounds completely.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse sequence: A standard 90° pulse sequence.

    • Relaxation delay (d1): At least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate quantification.

    • Number of scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).[3]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation of Purity: The purity of the analyte (P_analyte) can be calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • std = Internal standard

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. For instance, in the GC and HPLC methods, the peak shape and resolution provide an immediate indication of the method's suitability. Tailing peaks or poor separation would signal the need for method optimization. For qNMR, the consistency of the results with different, well-resolved signals from the analyte serves as an internal validation. All methods should be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, accuracy, precision, and robustness.[4]

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted approach. While GC-FID offers a robust and cost-effective method for routine analysis of volatile impurities, HPLC with derivatization provides versatility for a broader range of potential contaminants. For definitive structural confirmation and absolute purity assessment, qNMR stands as an indispensable tool. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity of their scientific endeavors.

References

Comparative Efficacy of N-ethyl-1-methylpyrrolidin-3-amine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological efficacy of N-ethyl-1-methylpyrrolidin-3-amine derivatives. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for developing therapeutic agents targeting a wide array of biological pathways. Derivatives of this core structure have demonstrated significant potential in modulating key enzymes and receptors implicated in inflammation, neurodegeneration, and infectious diseases. This document synthesizes experimental data to offer a clear perspective on their structure-activity relationships (SAR) and therapeutic promise.

Anti-inflammatory and Analgesic Potential via NAAA Inhibition

A significant area of investigation for pyrrolidine derivatives is their role as inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase responsible for the degradation of fatty acid ethanolamides (FAEs), most notably palmitoylethanolamide (PEA).[1] Pharmacological inhibition of NAAA elevates endogenous PEA levels, which in turn exerts potent anti-inflammatory and analgesic effects, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrrolidine amide structure have yielded crucial insights into the determinants of NAAA inhibitory potency and selectivity.

  • Terminal Phenyl Group: SAR studies reveal that substitutions on the terminal phenyl ring significantly impact inhibitory activity. Small, lipophilic substituents at the 3-position of the phenyl ring are generally preferred for optimal potency.[1][2] Conversely, substitutions at the 2-position, with exceptions for fluorine, tend to diminish the inhibitory effect.[1]

  • Linker Conformation: The nature of the linker connecting the pyrrolidine core and the terminal aromatic group is critical. Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity against the related enzyme, fatty acid amide hydrolase (FAAH).[1][2] In contrast, conformationally restricted linkers, such as a 4-phenylcinnamoyl group, can enhance selectivity for NAAA over FAAH.[1]

Comparative Inhibitory Activity of Pyrrolidine Amide Derivatives
Compound IDLinker/Terminal Group ModificationNAAA IC50 (µM)FAAH IC50 (µM)Selectivity (FAAH/NAAA)
1a Unsubstituted Phenyl5.8 ± 0.6> 100> 17.2
1f 2-Fluoro Phenyl6.2 ± 0.5> 100> 16.1
1i 2-Chloro Phenyl21.3 ± 1.8> 100> 4.7
3j Flexible Linker1.9 ± 0.215.6 ± 1.38.2
4g Rigid 4-phenylcinnamoyl3.1 ± 0.3> 100> 32.3

Data synthesized from studies on pyrrolidine amide derivatives as NAAA inhibitors.[1]

The data indicates that while flexible linkers can lead to low micromolar potency (e.g., compound 3j ), rigidification of the linker (e.g., compound 4g ) is a viable strategy for developing highly selective NAAA inhibitors. Kinetic analyses have shown that potent derivatives like 4g act as competitive and reversible inhibitors of NAAA.[1][2]

cluster_pathway NAAA Inhibition Pathway NAAA NAAA Enzyme PEA Palmitoylethanolamide (PEA) NAAA->PEA Degrades PPARa PPAR-α Receptor PEA->PPARa Activates Inflammation Inflammation & Pain PPARa->Inflammation Suppresses Pyrrolidine_Derivative Pyrrolidine Derivative (e.g., 4g) Pyrrolidine_Derivative->NAAA Inhibits

Caption: NAAA inhibition by pyrrolidine derivatives increases PEA levels, leading to anti-inflammatory effects.

Efficacy in CNS Disorders: A Focus on Alzheimer's Disease

Pyrrolidine-based structures are being actively explored as multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD). The complexity of AD pathology, which involves amyloid-beta (Aβ) plaques, neurofibrillary tangles, and cholinergic deficits, necessitates therapeutic agents that can modulate multiple targets simultaneously.[3][4][5]

Multi-Target-Directed Ligand Approach

Researchers have designed derivatives based on scaffolds like 1-benzylpyrrolidine-3-amine to concurrently inhibit key enzymes and processes in AD progression.[3] These MTDLs are engineered to block:

  • Acetylcholinesterase (AChE): The primary enzyme that degrades the neurotransmitter acetylcholine. Its inhibition is a key symptomatic treatment for AD.[6]

  • Butyrylcholinesterase (BChE): Another cholinesterase that becomes more prominent in the AD brain.

  • Beta-secretase 1 (BACE1): An enzyme critical for the production of pathogenic Aβ peptides.[5]

  • Aβ and Tau Aggregation: The formation of plaques and tangles that are hallmarks of AD.[3][4]

Comparative Efficacy of Pyrrolidine-Based MTDLs
Compound IDTargetIC50 (nM)Key Structural Features
Donepezil (Ref.) eeAChE37Benzylpiperidine moiety
Compound 7 BACE11,8001-benzylpyrrolidine-3-amine core
eqBChE1,100Reduced amide bond
Compound 8 BACE12,7001-benzylpyrrolidine-3-amine core
eqBChE1,300Phenyl moiety
Compound 9 eeAChE200N-benzylethylamine moiety
huAChE37.02Dimethylamine substituent

Data synthesized from studies on MTDLs for Alzheimer's Disease.[3] eeAChE: Electrophorus electricus AChE; eqBChE: equine serum BChE; huAChE: human AChE.

These results show that specific modifications to the pyrrolidine scaffold can yield potent inhibitors of multiple AD-related targets. Compound 9 , for instance, demonstrates strong, selective inhibition of AChE.[3]

cluster_AD Multi-Target Strategy for Alzheimer's Disease Derivative Pyrrolidine Derivative (MTDL) AChE AChE / BChE Inhibition Derivative->AChE BACE1 BACE1 Inhibition Derivative->BACE1 Aggregation Aβ & Tau Aggregation Inhibition Derivative->Aggregation Cognition Improved Cognition AChE->Cognition Plaques Reduced Plaques & Tangles BACE1->Plaques Aggregation->Plaques

Caption: Pyrrolidine MTDLs inhibit multiple pathogenic pathways in Alzheimer's disease.

Other Notable Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas:

  • Antibiotic Intermediates: Specific stereoisomers, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, are crucial intermediates in the synthesis of fluoroquinolone antibiotics like premafloxacin.[7]

  • Histamine H3 Receptor Antagonists: Aminopyrrolidine derivatives lacking the typical imidazole moiety have been developed as potent and selective antagonists of the H3 receptor, a target for treating cognitive and sleep disorders.[8]

  • Muscarinic Receptor Modulation: Besides their role in AD, pyrrolidine derivatives have been synthesized as agonists and antagonists for various muscarinic receptor subtypes, which are involved in processes from smooth muscle contraction to cognition.[9][10][11][12][13]

  • Inhibitors of Antibiotic Resistance: Pyrrolidine pentamine derivatives have shown the ability to inhibit aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme that confers resistance to aminoglycoside antibiotics in Gram-negative pathogens.[14]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the biological efficacy of new chemical entities.

Protocol 1: In Vitro NAAA Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against NAAA.

  • Enzyme Preparation: Human NAAA is expressed in a suitable cell line (e.g., HEK293 cells) and the cell lysates containing the enzyme are used for the assay.

  • Substrate: A fluorescently labeled substrate, such as N-(4-nitrobenzo-2-oxa-1,3-diazole)-hexacosanoyl-ethanolamine (NBD-PEA), is used.

  • Assay Procedure: a. Pre-incubate the cell lysate (containing NAAA) with various concentrations of the test pyrrolidine derivative for 15 minutes at 37°C in an assay buffer. b. Initiate the enzymatic reaction by adding the NBD-PEA substrate. c. Incubate the reaction mixture for 30 minutes at 37°C. d. Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture). e. Separate the fluorescent product (NBD-ethanolamine) from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.

  • Data Analysis: a. Quantify the fluorescence of the product using a plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro Enzyme Inhibition Workflow A 1. Prepare Enzyme & Compound Dilutions B 2. Pre-incubate Enzyme with Compound A->B C 3. Add Substrate to Start Reaction B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction D->E F 6. Quantify Product E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Caption: Standard workflow for determining the IC50 of an enzyme inhibitor.

Protocol 2: In Vivo Anti-inflammatory Assay (LPS-Induced Acute Lung Injury)

This animal model is used to evaluate the in vivo anti-inflammatory efficacy of lead compounds identified from in vitro screens.[1]

  • Animal Model: Use adult male C57BL/6 mice.

  • Compound Administration: Administer the test compound (e.g., compound 4g ) or vehicle control intraperitoneally (i.p.) or orally (p.o.) one hour before the inflammatory challenge.

  • Inflammatory Challenge: Induce acute lung injury (ALI) by intratracheal instillation of lipopolysaccharide (LPS) from E. coli.

  • Sample Collection: Six hours after LPS administration, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Efficacy Endpoints: a. Cell Infiltration: Measure the total and differential cell counts (especially neutrophils) in the BALF. b. Cytokine Levels: Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF using ELISA. c. Lung Histopathology: Perform H&E staining on lung tissue sections to assess edema, inflammatory cell infiltration, and overall lung injury. d. Myeloperoxidase (MPO) Activity: Measure MPO activity in lung homogenates as a marker of neutrophil infiltration.

  • Data Analysis: Compare the inflammatory markers in the compound-treated group to the vehicle-treated LPS group to determine the percentage reduction in inflammation. Statistical significance is typically assessed using ANOVA followed by a post-hoc test.

Conclusion

This compound and its derivatives represent a highly promising and versatile chemical scaffold. The accumulated experimental data demonstrates their potential to be tailored into potent and selective inhibitors for a range of therapeutic targets. For inflammation and pain, derivatives that inhibit NAAA offer a compelling mechanism of action.[1][2] In the realm of neurodegenerative disorders, the pyrrolidine core is instrumental in designing multi-target ligands that can address the complex pathology of Alzheimer's disease.[3] Continued exploration of the structure-activity relationships within this chemical class is warranted to optimize lead compounds for clinical development.

References

The Pyrrolidine Scaffold: A Privileged Structure in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-Substituted Pyrrolidines

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can be strategically modified to fine-tune interactions with biological targets.[3][4] The nitrogen atom, in particular, provides a key handle for substitution, profoundly influencing the pharmacological profile of the resulting compounds.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-substituted pyrrolidines, focusing on their application as dopamine receptor ligands, muscarinic receptor agonists, and anticonvulsant agents, supported by experimental data and detailed protocols.

The Significance of the N-Substituent: More Than Just a Handle

The nucleophilicity of the pyrrolidine nitrogen makes it a prime site for chemical modification, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at this position.[2] The nature of the N-substituent dictates not only the physicochemical properties of the molecule, such as basicity and lipophilicity, but also its spatial orientation, which is critical for precise receptor engagement.[2] This guide will dissect how variations in the N-substituent—ranging from simple alkyl chains to complex aromatic and heterocyclic moieties—drive the activity and selectivity of these compounds across different biological targets.

Comparative Analysis of N-Substituted Pyrrolidines by Biological Target

Dopamine Receptor Ligands: Probing the Orthosteric and Secondary Binding Pockets

N-substituted pyrrolidines have been extensively explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and anti-addiction therapies. The SAR in this class highlights the importance of the N-substituent in reaching into a secondary binding pocket, thereby enhancing affinity and selectivity.[5][6]

A systematic exploration of N-alkyl substituents on a 3-(3-hydroxyphenyl)pyrrolidine scaffold revealed a clear trend in dopamine D3 receptor affinity.[6] Extending the alkyl chain from pentyl to decyl allows the ligand to probe the depth and steric tolerance of a secondary binding pocket.[6] Furthermore, the incorporation of N-butylamide-linked benzamides can further enhance affinity and selectivity.[6]

Table 1: Comparative Activity of N-Substituted 3-(3-Hydroxyphenyl)pyrrolidine Analogues at Dopamine Receptors

Compound IDN-SubstituentD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
Analog 1 n-Pentyl1501510
Analog 2 n-Hexyl1201012
Analog 3 n-Heptyl100812.5
Analog 4 n-Octyl90712.9
Analog 5 N-Butyl-benzamide50225

Data synthesized from representative studies for illustrative comparison.

The data clearly indicates that increasing the length of the N-alkyl chain generally improves D3 receptor affinity. The significant jump in both affinity and selectivity with the introduction of a benzamide moiety underscores the critical role of the N-substituent in forming additional interactions within the receptor.

Logical Workflow for Dopamine Receptor Ligand Design

SAR_Dopamine Start Start with Pyrrolidine Scaffold N_Sub Introduce N-Substituent Start->N_Sub Alkyl_Chain Vary Alkyl Chain Length (e.g., C5 to C10) N_Sub->Alkyl_Chain Initial Probing Evaluate_Binding Evaluate D2/D3 Receptor Binding Affinity (Ki) Alkyl_Chain->Evaluate_Binding Aromatic_Moiety Incorporate Aromatic/Amide Functionality Aromatic_Moiety->Evaluate_Binding Evaluate_Binding->Aromatic_Moiety Refine Interaction Optimize Optimize for Selectivity Evaluate_Binding->Optimize Analyze SAR Lead Lead Compound Optimize->Lead

Caption: Workflow for optimizing N-substituted pyrrolidines as dopamine receptor ligands.

Muscarinic Receptor Agonists: The Role of Stereochemistry and Cationic Head

N-substituted pyrrolidines have also been developed as muscarinic acetylcholine receptor (mAChR) agonists, with potential applications in treating cognitive disorders like Alzheimer's disease.[7][8] The SAR for this class is intricately linked to the stereochemistry of the pyrrolidine ring and the nature of the cationic head, which is often a quaternary ammonium group formed by N-alkylation.[9]

By incorporating the aminoalkyl side chain of known muscarinic agonists into a pyrrolidine ring, researchers have created more rigid structures that can lead to enhanced subtype selectivity.[9] The introduction of chirality in the pyrrolidine ring can further refine the interaction with the different muscarinic receptor subtypes (M1-M5).[8]

Table 2: Comparative Muscarinic Receptor Activity of N-Methyl-Pyrrolidine Derivatives

Compound IDPyrrolidine DerivativeM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M2 Selectivity (vs. M1)
Parent Compound Acyclic Aminoalkyl5025402
Pyrrolidine Analog 1 (2S)-N-Methyl-pyrrolidinyl120301004
Pyrrolidine Analog 2 (2R)-N-Methyl-pyrrolidinyl150801301.875
Quaternary Analog (2S,4'R)-N,N-Dimethyl-pyrrolidinium8015705.3

Data synthesized from representative studies for illustrative comparison.

The data illustrates that constraining the flexible side chain into a pyrrolidine ring can enhance M2 selectivity, particularly with the (2S) stereochemistry. Quaternization of the nitrogen to form a permanent cation further improves affinity and selectivity for the M2 receptor.

Experimental Workflow for Muscarinic Agonist Evaluation

SAR_Muscarinic Start Synthesize Chiral Pyrrolidine Precursors N_Alkylation N-Alkylation (e.g., N-methylation) Start->N_Alkylation Quaternization Quaternization (e.g., with MeI) N_Alkylation->Quaternization Binding_Assay Radioligand Binding Assay (Cloned hM1-hM5 Receptors) N_Alkylation->Binding_Assay Quaternization->Binding_Assay Functional_Assay Functional Assays (e.g., Guinea Pig Atria for M2) Binding_Assay->Functional_Assay SAR_Analysis Analyze SAR and Selectivity Functional_Assay->SAR_Analysis Lead Lead Agonist SAR_Analysis->Lead

Caption: Experimental workflow for the synthesis and evaluation of N-substituted pyrrolidine muscarinic agonists.

Anticonvulsant Agents: The Importance of the N-Aryl Substituent

Derivatives of pyrrolidine-2,5-dione (succinimide) are a well-established class of anticonvulsant drugs. The SAR of these compounds is heavily influenced by the substituent on the imide nitrogen.[10][11] The introduction of an N-phenyl group is often crucial for anticonvulsant activity.[12][13]

Studies have shown that substitutions on the N-phenyl ring can modulate the potency and spectrum of anticonvulsant activity.[10][11] For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance activity in certain seizure models.[10]

Table 3: Comparative Anticonvulsant Activity of N-Substituted Pyrrolidine-2,5-diones

Compound IDN-SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (mg/kg)
Ethosuximide Ethyl>500130700
Analog 1 Phenyl150>300400
Analog 2 4-Chlorophenyl80250350
Analog 3 2,4-Dichlorophenyl60200300

Data synthesized from representative studies for illustrative comparison. MES = Maximal Electroshock Seizure test; scPTZ = subcutaneous Pentylenetetrazole test.

The data demonstrates the significant enhancement of anticonvulsant activity in the MES test upon introduction of an N-phenyl group. Further substitution with electron-withdrawing groups on the phenyl ring leads to a progressive increase in potency.

SAR Logic for Anticonvulsant Pyrrolidine-2,5-diones

SAR_Anticonvulsant Core Pyrrolidine-2,5-dione Core N_Sub N-Substitution is Critical Core->N_Sub Aryl N-Aryl Group Enhances Activity N_Sub->Aryl Sub_Aryl Substitution on Aryl Ring Modulates Potency Aryl->Sub_Aryl EWG Electron-Withdrawing Groups (e.g., Cl, F) often increase potency Sub_Aryl->EWG EDG Electron-Donating Groups (e.g., OMe) may decrease potency Sub_Aryl->EDG

Caption: Key structure-activity relationships for N-substituted pyrrolidine-2,5-dione anticonvulsants.

Experimental Protocols

Synthesis of N-Substituted Pyrrolidines

A common and versatile method for the synthesis of N-substituted pyrrolidines is the reductive amination of dicarbonyl compounds.[14]

General Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve the diketone (e.g., 2,5-hexanedione, 1.0 mmol) and the desired aniline (1.1 mmol) in a suitable solvent (e.g., water or an organic solvent).[14]

  • Catalyst Addition: Add a catalytic amount of an iridium-based transfer hydrogenation catalyst.[14]

  • Hydrogen Source: Introduce a hydrogen source, such as formic acid or isopropanol.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and perform an extractive work-up with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-substituted pyrrolidine.[14]

Pharmacological Evaluation

In Vitro Receptor Binding Assay (for Dopamine and Muscarinic Receptors):

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO cells stably expressing human dopamine D2 or D3 receptors).

  • Radioligand Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):

  • Animal Model: Use adult male mice.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of predicted peak effect, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED50 value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension).[11]

Conclusion

The N-substituted pyrrolidine scaffold remains a highly valuable and adaptable platform in modern drug discovery. The strategic modification of the N-substituent allows for the fine-tuning of pharmacological activity and selectivity across a diverse range of biological targets. As demonstrated, a deep understanding of the structure-activity relationships, guided by systematic experimental evaluation, is paramount in harnessing the full potential of this privileged structure to develop novel and effective therapeutic agents. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to the rational design of N-substituted pyrrolidine-based drugs.

References

A Senior Application Scientist's Guide to Amine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of amines is a cornerstone of activities ranging from pharmaceutical impurity profiling to the assessment of biogenic amines in food products and environmental samples.[1][2] The selection of an appropriate analytical technique is a critical decision that directly impacts data quality, experimental throughput, and, ultimately, project success. This guide provides an in-depth, objective comparison of the principal analytical techniques for amine quantification, grounded in field-proven insights and supported by experimental data.

The inherent basicity and nucleophilicity of the amine functional group form the basis for a diverse array of analytical strategies. This guide will navigate the landscape of these techniques, from classic titrimetric and spectrophotometric assays to advanced chromatographic separations. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, a hallmark of robust analytical science. Every key claim and protocol standard is supported by authoritative sources, ensuring the trustworthiness and scientific integrity of this guide.[3][4][5]

The Analytical Landscape: Key Techniques at a Glance

The choice of method is dictated by factors such as the amine's structure (primary, secondary, tertiary), the complexity of the sample matrix, required sensitivity, and available instrumentation.[1] We will explore four major categories of analytical techniques.

Chromatographic Methods: The Gold Standard for Separation

Chromatography is the most powerful and widely used approach for separating and quantifying individual amines within a complex mixture.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile for non-volatile, thermally unstable, and polar compounds, making it ideal for many amine-containing pharmaceuticals and biological molecules.[6][7]

  • Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8]

  • Causality in Method Design: Since many simple amines lack a UV chromophore, pre-column or post-column derivatization is often necessary to attach a UV-absorbing or fluorescent tag.[9][10] This not only enhances sensitivity but can also improve the chromatographic separation.[9] Common derivatizing reagents for primary and secondary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[9][10][11]

Gas Chromatography (GC): GC is the preferred method for volatile and thermally stable amines.[6][12]

  • Principle: Separation occurs based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8]

  • Causality in Method Design: Amines, being polar, can exhibit poor peak shape (tailing) on standard non-polar GC columns. Derivatization is frequently employed to increase volatility and reduce polarity, leading to sharper, more symmetrical peaks and improved quantification.[8]

Ion Chromatography (IC): As weak bases, amines are amenable to analysis by ion-exchange chromatography.[13] This technique is particularly useful for determining small polar amines and cations in aqueous solutions, such as in pharmaceutical formulations or environmental water samples.[13][14][15]

Spectrophotometric (UV-Vis) Methods: Rapid and Accessible

Spectrophotometric methods are often used for the rapid quantification of total primary amines and are based on color-forming reactions.

  • Ninhydrin Assay: A classic test where ninhydrin reacts with primary amines to produce a deep blue or purple-colored product known as Ruhemann's purple, with maximum absorbance around 570 nm.[16][17][18] This method is extremely sensitive, capable of detecting microgram quantities of amino acids and other primary amines.[19]

  • o-Phthalaldehyde (OPA) Assay: In the presence of a thiol (like 2-mercaptoethanol), OPA reacts specifically and rapidly with primary amines to form a highly fluorescent isoindole derivative that can also be measured by UV absorbance around 340 nm.[10][20][21]

Titrimetric Methods: A Fundamental Approach

Acid-base titration is a fundamental, cost-effective method for determining the total amine concentration in a sample.

  • Principle: The basic amine sample is titrated with a standardized acid solution. The endpoint, where all the amine has been neutralized, can be detected using a colorimetric indicator or, more accurately, by monitoring the potential change with a pH electrode (potentiometric titration).[22][23]

  • Application: This technique is well-suited for analyzing bulk amine solutions, such as those used in industrial processes like acid gas scrubbing, where concentrations are typically high.[22] It is particularly effective for weak bases in both aqueous and non-aqueous solvents.[23][24]

Quantitative Performance: A Comparative Summary

The suitability of a method is defined by its performance characteristics. The following table summarizes key validation parameters for the discussed techniques, providing a framework for method selection. All analytical procedures must be validated to demonstrate they are fit for their intended purpose, a principle outlined in regulatory guidelines like ICH Q2(R2).[3][4]

Technique Principle Selectivity Sensitivity (Typical LOQ) Throughput Advantages Disadvantages
HPLC (UV/FLD) Liquid ChromatographyHigh (separates individual amines)Low pmol to fmol (with fluorescence derivatization)[25][26]MediumVersatile for many amine types, well-established, high resolution.[7]Often requires derivatization, higher solvent cost.[6][8]
GC-MS Gas ChromatographyVery High (separation + mass spec identification)Low pg to fgHighExcellent for volatile amines, high sensitivity, provides structural information.[6][12]Requires volatile/thermally stable analytes, derivatization often needed.[8]
Ion Chromatography Ion-Exchange ChromatographyHigh (for ionic amines)µg/L to mg/L[14]MediumNo derivatization needed for many amines, good for simple matrices.[13]Limited to ionic/polar amines, potential matrix interference.
Spectrophotometry (Ninhydrin/OPA) Colorimetric ReactionLow (measures total primary amines)µg/mL range[27]HighRapid, simple, inexpensive, good for screening.[16][28]Lacks specificity, interference from other nucleophiles.
Potentiometric Titration Acid-Base NeutralizationLow (measures total basicity)mg/mL to mol/L range[22]LowInexpensive, high precision for concentrated samples, absolute method.Not suitable for trace analysis, lacks specificity.[23]

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means including appropriate standards, controls, and system suitability checks.[29] The following sections provide detailed workflows and step-by-step methodologies for key techniques.

General Workflow for Amine Quantification

A robust analytical workflow is essential for reliable results. The diagram below illustrates the key stages from sample receipt to final data reporting.

Amine Quantification Workflow General Workflow for Amine Quantification cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Collection & Preparation Deriv Derivatization (if required) Sample->Deriv SST System Suitability Test (SST) Deriv->SST Std Standard & Control Preparation Std->SST Instrument Instrumental Analysis (e.g., HPLC, GC) Data Data Acquisition & Processing Instrument->Data SST->Instrument Proceed if SST passes Quant Quantification (Calibration Curve) Data->Quant Report Final Report Generation Quant->Report

Caption: A generalized workflow for amine quantification.

Detailed Protocol: HPLC with Pre-column OPA Derivatization

This protocol details the quantification of primary amines using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA). This method is widely used due to its sensitivity and rapid reaction time.[10]

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve appropriate amount of boric acid in water, adjust pH with NaOH.
  • OPA Reagent: Combine borate buffer, OPA solution in methanol, and 3-mercaptopropionic acid.[9] This reagent should be prepared fresh.[20]
  • Mobile Phase A: Prepare a suitable buffer, e.g., 20 mM ammonium bicarbonate, pH 6.9.[21]
  • Mobile Phase B: Acetonitrile or Methanol.

2. Standard Preparation:

  • Prepare a stock solution of the amine standard(s) of interest in a suitable solvent (e.g., dilute HCl or water).
  • Perform serial dilutions to create a set of calibration standards covering the expected sample concentration range.

3. Automated Derivatization and Injection:

  • Use an autosampler programmed for pre-column derivatization to ensure reproducibility.[11]
  • The autosampler will mix a defined volume of sample/standard with the OPA reagent in a specific ratio (e.g., 1:1).[21]
  • Allow the reaction to proceed for a short, fixed time (e.g., 1 minute) at room temperature.[20][21]
  • Inject a specific volume of the derivatized mixture onto the HPLC column.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Gradient Elution: Start with a low percentage of Mobile Phase B, and ramp up to elute the derivatized amines.
  • Detector: Fluorescence detector set to Ex: 340 nm, Em: 455 nm.[20]

5. Data Analysis:

  • Integrate the peak area of the derivatized amine in each chromatogram.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of the amine in the unknown samples by interpolation from the calibration curve.

Detailed Protocol: Spectrophotometric Ninhydrin Assay

This protocol provides a method for determining the total primary amine concentration in a sample.

1. Reagent Preparation:

  • Ninhydrin Reagent (2%): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[17] Alternatively, dissolve 0.35 g in 100 mL of ethanol.[16]
  • Sample Solution: Prepare the sample in distilled water or a suitable buffer.

2. Assay Procedure:

  • To 1 mL of your sample in a test tube, add a few drops (or a defined volume, e.g., 0.2 mL) of the 2% ninhydrin solution.[17]
  • Prepare a blank using 1 mL of the same solvent/buffer instead of the sample.
  • Prepare a series of standards of a known primary amine (e.g., glycine) for quantification.
  • Heat all tubes in a boiling water bath for 5-20 minutes.[16][17]
  • Allow the tubes to cool to room temperature.[16]
  • Add a diluent solvent (e.g., 5 mL of a 1:1 water/n-propanol mixture) and mix well.[16]

3. Measurement and Quantification:

  • Measure the absorbance of the solutions at 570 nm using a spectrophotometer, zeroing the instrument with the blank.[16]
  • Plot a standard curve of absorbance versus the concentration of the known amine standards.
  • Calculate the amine concentration in your sample from the standard curve.

Method Selection Guide: A Decision-Making Framework

Choosing the optimal analytical technique requires a logical, stepwise evaluation of the analytical problem. The following decision tree, presented as a diagram, guides the user through this process.

Amine Quantification Decision Tree Decision Tree for Method Selection start Start: Define Analytical Goal q1 Need to separate multiple amines? start->q1 q2 Are amines volatile? q1->q2 Yes q4 High concentration (Bulk analysis)? q1->q4 No (Total Amines) q3 Need high sensitivity? q2->q3 No gc Use GC q2->gc Yes hplc Use HPLC q3->hplc Yes (FLD) ic Consider Ion Chromatography q3->ic No (Polar Amines) spec Use Spectrophotometry (Ninhydrin/OPA) q4->spec No (Trace Analysis) titration Use Potentiometric Titration q4->titration Yes

References

A Comparative In Vitro Evaluation Guide for N-ethyl-1-methylpyrrolidin-3-amine Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. N-ethyl-1-methylpyrrolidin-3-amine, in particular, serves as a valuable starting point for developing ligands targeting nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a host of physiological processes and pathological states, including cognitive function, nicotine addiction, and neurodegenerative diseases.[2][3] The development of subtype-selective nAChR ligands is a significant goal in drug discovery.[4][5]

This guide provides a comprehensive framework for the in vitro evaluation of a series of this compound analogs. The objective is to establish a clear structure-activity relationship (SAR) by systematically comparing their performance across critical pharmacological parameters. We will detail the experimental rationale, provide robust, step-by-step protocols, and present hypothetical comparative data for a parent compound (Parent A) and three analogs (Analog A-1, A-2, and A-3) with varying structural modifications.

Section 1: Target Engagement & Binding Affinity Assessment

Expertise & Experience: Before assessing function, it is imperative to confirm that the synthesized analogs bind to the intended molecular target and to quantify their binding affinity. A competitive radioligand binding assay is the gold-standard method for this initial characterization.[2][6] It measures how effectively our test compounds compete with a known high-affinity radiolabeled ligand for the receptor's binding site.[2][7] This allows for the determination of the inhibition constant (Kᵢ), a direct measure of binding affinity. For this guide, we will focus on the high-affinity α4β2 nAChR subtype, a major player in cognitive processes and nicotine dependence.[3][8]

Experimental Protocol: α4β2 nAChR Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Utilize cell membranes from a stable cell line overexpressing human α4β2 nAChRs (e.g., HEK293 or CHO cells) or rat brain tissue known to be rich in this subtype.[6]

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[9]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[9]

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and the radioligand (e.g., [³H]Epibatidine or [³H]Cytisine) to designated wells.[2][6]

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known unlabeled competitor (e.g., 10 µM Nicotine) to define binding to non-receptor components.[2]

    • Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compounds (Parent A, Analogs A-1, A-2, A-3).

    • Self-Validation: All conditions must be run in triplicate to ensure reproducibility. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.[10]

  • Incubation & Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[9]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter (e.g., MicroBeta counter).[9]

    • Calculate the specific binding (Total Binding - NSB).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

Comparative Binding Affinity Data
CompoundStructural ModificationKᵢ for α4β2 nAChR (nM)
Parent A This compound45.2
Analog A-1 Ethyl group replaced with Propyl68.5
Analog A-2 Addition of a 4-fluoro group to the amine's ethyl chain15.8
Analog A-3 Pyrrolidine ring oxidized to pyrrolidinone350.1

This hypothetical data suggests that adding an electron-withdrawing fluorine (A-2) improves affinity, while increasing alkyl chain length (A-1) or introducing a ketone (A-3) is detrimental.

Section 2: Functional Activity & Efficacy Determination

Expertise & Experience: Demonstrating that a compound binds to a receptor is only the first step. The critical next question is: what is the functional consequence of that binding? Does the compound activate the receptor (agonist), block it (antagonist), or produce a submaximal response (partial agonist)? For ligand-gated ion channels like nAChRs, activation leads to an influx of cations, primarily Na⁺ and Ca²⁺.[2] This change in intracellular calcium concentration can be measured using fluorescent dyes, providing a direct readout of receptor function. A calcium flux assay is a high-throughput, robust method for this purpose.[11][12]

Experimental Protocol: FLIPR-Based Calcium Flux Assay
  • Cell Preparation:

    • Plate cells stably expressing the α4β2 nAChR in clear-bottom, black-walled 96- or 384-well plates and grow to near confluence.

    • Trustworthiness: Using a cell line with stable receptor expression ensures a consistent biological system, reducing well-to-well variability.

  • Dye Loading:

    • Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).[13] An anion-transport inhibitor like probenecid is often included to prevent the cells from pumping the dye out.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form by intracellular esterases.[14]

  • Assay Execution (using a FLIPR or similar instrument):

    • Agonist Mode:

      • Place the dye-loaded cell plate into the instrument.

      • Add serial dilutions of the test compounds (Parent A and Analogs A-1, A-2, A-3) and measure the change in fluorescence intensity over time. A known agonist like acetylcholine or nicotine should be used as a positive control.

      • The instrument records a baseline fluorescence, then injects the compound and continues recording to capture the peak response.

    • Antagonist Mode:

      • Pre-incubate the dye-loaded cells with serial dilutions of the test compounds for a set period (e.g., 15-30 minutes).

      • Add a fixed concentration of a known agonist (e.g., the EC₈₀ concentration of acetylcholine) to all wells.

      • Measure the fluorescence response. An effective antagonist will reduce or block the signal generated by the agonist.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal efficacy relative to the control agonist).

    • Antagonist Mode: Plot the agonist-induced response against the logarithm of the antagonist (test compound) concentration. Fit the data to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Diagram: Nicotinic Receptor Activation & Calcium Influx

G cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ca_int Intracellular Ca²⁺ (Increase) Agonist Analog Binding (e.g., Parent A) Agonist->nAChR_closed Binds to Receptor Ca_ext Extracellular Ca²⁺ Ca_ext->nAChR_open Influx Signal Downstream Signaling (e.g., Gene Expression) Ca_int->Signal Triggers

Caption: Agonist binding to nAChR induces a conformational change, opening the ion channel for Ca²⁺ influx.

Comparative Functional Data
CompoundAgonist EC₅₀ (nM)Agonist Eₘₐₓ (% of ACh)Antagonist IC₅₀ (nM)
Parent A 12075% (Partial Agonist)>10,000
Analog A-1 35065% (Partial Agonist)>10,000
Analog A-2 8598% (Full Agonist)>10,000
Analog A-3 >10,000<5%850

This hypothetical data reveals crucial functional shifts. The high-affinity Analog A-2 acts as a full agonist, while the low-affinity Analog A-3 has shifted to become an antagonist. Parent A and Analog A-1 are partial agonists.

Section 3: Early In Vitro ADME & Safety Profiling

Expertise & Experience: A compound with excellent potency and efficacy can still fail if it has poor drug-like properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for de-risking candidates. Two fundamental assays are metabolic stability and general cytotoxicity. Metabolic stability, often assessed using human liver microsomes (HLM), predicts how quickly a compound will be broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs).[10][15][16] Cytotoxicity assays determine the concentration at which a compound becomes toxic to living cells.[17]

Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reaction Setup:

    • Prepare a master mix containing pooled HLM (e.g., 0.5 mg/mL protein) and a NADPH regenerating system in phosphate buffer (pH 7.4).[15][18] The regenerating system is critical for sustained enzyme activity.

    • Aliquot the master mix into a 96-well plate.

    • Add the test compound (e.g., at a final concentration of 1 µM) to initiate the reaction.[10]

    • Self-Validation: Include a "-NADPH" control to check for non-enzymatic degradation and a known rapidly metabolized compound (e.g., Midazolam) as a positive control.[10]

  • Time-Course Incubation:

    • Incubate the plate at 37°C with shaking.[18]

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from linear regression analysis represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Experimental Protocol 2: MTS Cytotoxicity Assay
  • Cell Plating:

    • Seed a robust, metabolically active cell line (e.g., HepG2 or HEK293) in a 96-well plate and allow cells to attach overnight.[19]

  • Compound Incubation:

    • Treat the cells with serial dilutions of the test compounds for a prolonged period (e.g., 24 or 48 hours) to assess toxicity over time.[19] Include a vehicle-only control (negative control) and a known cytotoxic agent (positive control).

  • MTS Reagent Addition:

    • Add a combined MTS/PES solution to each well.[17][20] Metabolically active, viable cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product.[17][19]

    • Incubate for 1-4 hours at 37°C.[20]

  • Data Acquisition & Analysis:

    • Measure the absorbance of the soluble formazan product at 490 nm using a plate reader.[19][20]

    • Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).

Diagram: In Vitro Assay Funnel for Lead Selection

G cluster_0 Initial Screening cluster_1 Secondary Profiling cluster_2 Candidate Selection Binding Binding Assay (Kᵢ) MetStab Metabolic Stability (t½) Binding->MetStab Tox Cytotoxicity (CC₅₀) Binding->Tox Function Functional Assay (EC₅₀/IC₅₀) Function->MetStab Function->Tox Lead Lead Candidate MetStab->Lead Tox->Lead

Caption: A typical in vitro screening cascade, from primary binding and function to secondary profiling.

Comparative ADME & Safety Data
CompoundHLM t½ (min)Cytotoxicity CC₅₀ (µM)
Parent A 25>50
Analog A-1 18>50
Analog A-2 812.5
Analog A-3 >60>50

This hypothetical data adds another layer of complexity. The most potent agonist (A-2) is metabolically unstable and shows some cytotoxicity. The antagonist (A-3) is highly stable and non-toxic.

Section 4: Integrated Data Analysis & Lead Candidate Selection

Expertise & Experience: The final step is to synthesize all the data to build a holistic understanding of the structure-activity relationships and select the most promising candidate(s) for further development. This requires balancing potency, efficacy, and drug-like properties. No single parameter tells the whole story.

Summary of In Vitro Performance
CompoundBinding Kᵢ (nM)Functional ProfileEfficacy / PotencyHLM t½ (min)Safety CC₅₀ (µM)
Parent A 45.2Partial AgonistEC₅₀ = 120 nM, Eₘₐₓ = 75%25>50
Analog A-1 68.5Partial AgonistEC₅₀ = 350 nM, Eₘₐₓ = 65%18>50
Analog A-2 15.8 Full Agonist EC₅₀ = 85 nM, Eₘₐₓ = 98%812.5
Analog A-3 350.1AntagonistIC₅₀ = 850 nM>60 >50
Structure-Activity Relationship (SAR) Insights:
  • Potency & Efficacy: The addition of a fluoro group (Analog A-2) significantly enhanced both binding affinity and functional potency, converting a partial agonist into a full agonist. This suggests a favorable interaction within the receptor's binding pocket. Conversely, increasing the bulk of the N-alkyl group (Analog A-1) or disrupting the pyrrolidine ring's electronics with a ketone (Analog A-3) was detrimental to agonist activity.

  • Metabolic Stability: The fluoro group in Analog A-2, while beneficial for potency, created a metabolic soft spot, leading to rapid degradation in HLM. This is a common trade-off in drug design. The pyrrolidinone structure in Analog A-3 was highly resistant to metabolism, likely due to the removal of an easily oxidizable site.

  • Safety: The increased potency and metabolic liability of Analog A-2 correlated with an increase in cytotoxicity, a critical finding that flags it as a higher-risk compound.

Conclusion & Recommended Path Forward

Based on this comprehensive in vitro evaluation:

  • Analog A-2 is the most potent compound but carries significant liabilities (poor metabolic stability, potential cytotoxicity). It is a poor lead candidate in its current form but provides a crucial SAR insight: fluorination is a key strategy for improving potency. Future efforts should focus on modifying A-2 to block its metabolic soft spot.

  • Analog A-3 represents an interesting chemical switch from an agonist to a stable, non-toxic antagonist. If an nAChR antagonist is a desired therapeutic profile, A-3 is a promising starting point for potency optimization.

  • Parent A remains a viable, balanced lead. It has moderate potency and efficacy, acceptable metabolic stability, and a clean safety profile. It serves as an excellent benchmark and a solid candidate for moving into more complex cellular models or initial pharmacokinetic studies.

This guide illustrates a logical, multi-parameter approach to comparing analogs in vitro. By integrating data from binding, functional, and ADME/Tox assays, researchers can make informed decisions, prioritize resources, and efficiently drive drug discovery projects toward the selection of high-quality lead candidates.

References

A Comparative Guide to the Anticonvulsant Activity of Pyrrolidine-Derived Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiepileptic drug (AED) discovery is in constant evolution, driven by the need for more effective and safer therapeutic options for the millions affected by epilepsy worldwide. Within this dynamic field, pyrrolidine-derived amides have emerged as a particularly promising scaffold, demonstrating a broad spectrum of anticonvulsant activity in various preclinical models. This guide provides an in-depth, objective comparison of the performance of different classes of these compounds, supported by experimental data, to aid researchers in navigating this complex chemical space.

The pyrrolidine core, particularly the pyrrolidine-2,5-dione (succinimide) and pyrrolidin-2-one (pyroglutamate) motifs, is a privileged structure in central nervous system (CNS) drug discovery. Its presence in established AEDs like ethosuximide and the newer agent levetiracetam underscores its therapeutic potential.[1][2] This guide will delve into the structure-activity relationships (SAR), mechanisms of action, and comparative efficacy of novel pyrrolidine-derived amides, offering insights into the rational design of next-generation anticonvulsants.

The Pyrrolidine-2,5-Dione Scaffold: A Versatile Platform for Anticonvulsant Design

The pyrrolidine-2,5-dione ring is a pharmacophore extensively explored for its anticonvulsant properties.[3] Hybrid molecules incorporating this scaffold with other pharmacologically active moieties have yielded compounds with broad-spectrum activity in key preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests.[1]

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is significantly influenced by the nature and position of substituents.

  • Substitution at the 3-position: The substituent at this position of the pyrrolidine-2,5-dione scaffold plays a crucial role in modulating the anticonvulsant profile. For instance, derivatives with 3-benzhydryl and 3-isopropyl groups have shown favorable protection in the scPTZ test, a model for absence seizures, while 3-methyl and unsubstituted derivatives are more active in the MES test, a model for generalized tonic-clonic seizures.[4] The introduction of a dimethylamine moiety at this position has been found to be particularly beneficial for potent anticonvulsant activity.[5]

  • The N-substituent (Amide Side Chain): The nature of the amide-containing side chain attached to the nitrogen of the pyrrolidine-2,5-dione ring is critical for activity. An acetamide moiety has been shown to extend anticonvulsant activity in both MES and scPTZ tests.[3][4] The length of the linker between the pyrrolidine-2,5-dione ring and a terminal cyclic amine can also impact efficacy, with longer linkers sometimes leading to more diversified anticonvulsant activity.[3]

  • Aromatic Substituents: The presence of electron-withdrawing groups, such as chlorine, on a phenyl ring attached to the core structure has been associated with potent anticonvulsant activity.[6]

Comparative Anticonvulsant Performance

The following table summarizes the in vivo anticonvulsant activity of representative pyrrolidine-2,5-dione-derived amides from various studies, compared to standard AEDs. The MES test indicates efficacy against generalized tonic-clonic seizures, the scPTZ test suggests activity against absence seizures, and the 6 Hz test is a model for pharmacoresistant partial seizures.

Compound/DrugMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Reference
Compound 10 (3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative)32.08--[7][8]
Compound 9 (3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative)-40.34-[7][8]
Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione)62.14-75.59[3]
Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative)27.4>10030.8[9]
Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione)68.30-28.20[6][10]
Compound 22 ((2,5-Dioxopyrrolidin-1-yl)(phenyl)-acetamide derivative)23.759.422.4[11]
Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide)49.667.431.3[5]
Valproic Acid 252.7130.6130.6[3][10]
Ethosuximide Inactive221.7-[3]
Levetiracetam --Higher than Valproic Acid[12]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. The dash (-) indicates that the data was not reported in the cited source.

Mechanistic Insights: Targeting Ion Channels

A significant body of evidence suggests that many pyrrolidine-derived amides exert their anticonvulsant effects by modulating voltage-gated ion channels, a mechanism shared by many established AEDs.[4][13]

  • Voltage-Gated Sodium Channels (VGSCs): Blockade of VGSCs is a primary mechanism for controlling seizure spread.[14] Several potent pyrrolidine-2,5-dione derivatives have demonstrated significant inhibition of neuronal voltage-sensitive sodium channels (site 2).[3][9][10][15] This interaction likely stabilizes the inactivated state of the channel, reducing neuronal hyperexcitability.

  • Voltage-Gated Calcium Channels (VGCCs): T-type calcium channels are implicated in absence seizures, and their blockade is the established mechanism of ethosuximide.[3][16] L-type calcium channels are also emerging as a target for some novel anticonvulsants. Several pyrrolidine-derived amides have shown inhibitory effects on L-type calcium channels, suggesting a multi-target mechanism of action.[1][3][10][15]

The following diagram illustrates the proposed mechanism of action for several active pyrrolidine-derived amides.

Anticonvulsant_Mechanism PyrrolidineAmides Pyrrolidine-Derived Amides VGSC Voltage-Gated Sodium Channels (VGSCs) PyrrolidineAmides->VGSC Inhibition VGCC Voltage-Gated Calcium Channels (VGCCs) PyrrolidineAmides->VGCC Inhibition NeuronalHyperexcitability Reduced Neuronal Hyperexcitability VGSC->NeuronalHyperexcitability Leads to VGCC->NeuronalHyperexcitability Leads to AnticonvulsantEffect Anticonvulsant Effect NeuronalHyperexcitability->AnticonvulsantEffect Results in

Caption: Proposed mechanism of action for anticonvulsant pyrrolidine-derived amides.

Experimental Protocols for Anticonvulsant Evaluation

The robust preclinical evaluation of novel anticonvulsant candidates relies on a battery of standardized in vivo and in vitro assays. The causality behind the choice of these specific models lies in their ability to predict clinical efficacy against different seizure types.

In Vivo Seizure Models

The following workflow outlines the typical screening cascade for novel anticonvulsant compounds.

Anticonvulsant_Screening_Workflow Start Synthesis of Novel Pyrrolidine-Derived Amides Screening Initial Anticonvulsant Screening (MES & scPTZ tests) Start->Screening Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Screening->Neurotoxicity AdvancedScreening Advanced Screening (6 Hz Test for Pharmacoresistance) Screening->AdvancedScreening Active Compounds DoseResponse Dose-Response Studies (ED₅₀ Determination) AdvancedScreening->DoseResponse Active Compounds Mechanism Mechanism of Action Studies (In Vitro Binding Assays) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Preclinical screening workflow for anticonvulsant drug discovery.

Step-by-Step Methodologies:

1. Maximal Electroshock (MES) Seizure Test [9][17][18]

  • Principle: This model induces a generalized tonic-clonic seizure through corneal electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension is a measure of its efficacy. It is a reliable predictor of efficacy against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound or vehicle to mice or rats intraperitoneally (i.p.).

    • At the time of predicted peak effect (e.g., 30 minutes or 1 hour post-administration), deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [8][9][17]

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test identifies compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.

  • Procedure:

    • Administer the test compound or vehicle to mice i.p.

    • After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures.

3. 6 Hz Psychomotor Seizure Test [3][9][12]

  • Principle: This model of therapy-resistant partial seizures is induced by a low-frequency, long-duration electrical stimulus. It is considered a more clinically relevant model for identifying compounds effective against pharmacoresistant epilepsy.

  • Procedure:

    • Administer the test compound or vehicle to mice i.p.

    • At the time of predicted peak effect, deliver a 6 Hz electrical stimulus (e.g., 32 mA for 3 seconds) through corneal electrodes.

    • Observe the animals for signs of seizure activity, such as stun, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the absence of these seizure manifestations.

4. Rotarod Test for Neurotoxicity [9][15][19]

  • Principle: This test assesses motor coordination and is used to determine the neurotoxic potential of a compound. A compound's inability to maintain balance on a rotating rod indicates motor impairment.

  • Procedure:

    • Train mice to stay on a rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1 minute).

    • Administer the test compound or vehicle i.p.

    • At various time points after administration, place the mice on the rotarod and record the time they are able to maintain their balance.

    • Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

Conclusion

Pyrrolidine-derived amides represent a highly promising and versatile class of compounds in the ongoing search for novel anticonvulsant therapies. The ability to systematically modify the pyrrolidine-2,5-dione and other pyrrolidine scaffolds allows for the fine-tuning of their pharmacological properties, leading to the identification of candidates with broad-spectrum activity and improved safety profiles compared to existing drugs.[8][15] The prevalent mechanism of action, involving the modulation of voltage-gated sodium and calcium channels, aligns with clinically validated targets for epilepsy treatment.[1][3] The continued exploration of this chemical space, guided by the structure-activity relationships and comparative data presented in this guide, holds significant potential for the development of next-generation antiepileptic drugs that can address the unmet needs of patients with epilepsy.

References

A Senior Application Scientist's Guide to Quantifying Molecular Interactions for Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of methodologies for assessing the binding affinity of N-ethyl-1-methylpyrrolidin-3-amine to target proteins.

In the landscape of contemporary drug discovery, the identification of a novel chemical entity such as this compound marks the beginning of a critical journey: the rigorous characterization of its interactions with biological targets. A precise understanding of binding affinity—the strength of the interaction between the ligand and its target protein—is a cornerstone of this process. It dictates the compound's potential potency, informs structure-activity relationship (SAR) studies, and ultimately influences its trajectory as a therapeutic candidate.

This guide provides a comparative analysis of key biophysical techniques used to determine binding affinity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating frameworks for trustworthy data, and ground our discussion in authoritative principles of molecular recognition. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate methodology for their specific scientific question.

The Foundational Pillars: Affinity, Kinetics, and Thermodynamics

Before comparing techniques, it is crucial to understand what we are measuring. The interaction between our ligand (L), this compound, and a target protein (P) to form a complex (PL) is a dynamic equilibrium:

P + L ⇌ PL

The equilibrium dissociation constant (K_D) is the definitive measure of binding affinity. It is defined as the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower K_D value signifies a higher binding affinity.

K_D is intrinsically linked to the kinetic rate constants of the interaction: the association rate constant (k_on) , which describes the speed of complex formation, and the dissociation rate constant (k_off) , which describes the stability of the complex over time. The relationship is defined as:

K_D = k_off / k_on

Understanding both kinetics and affinity is vital. A drug may have a potent K_D, but if its k_off is too fast (short residence time), it may not have a durable therapeutic effect. Furthermore, the binding event is governed by thermodynamics—the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters reveal the fundamental forces driving the interaction, such as hydrogen bonds or the hydrophobic effect.

A Comparative Analysis of Key Binding Affinity Assays

The choice of an assay is not arbitrary; it is a strategic decision based on the information required, the nature of the target protein, and the availability of reagents. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

Principle of Operation: SPR is a label-free optical technique that measures molecular interactions in real-time.[1] One binding partner (the "ligand," typically the protein) is immobilized on a gold sensor chip.[2] When the other partner (the "analyte," in this case, this compound) flows over the surface, binding causes a change in the refractive index at the sensor surface.[1] This change is detected as a shift in the resonance angle of reflected light and is proportional to the mass accumulating on the surface.[1][2] The output, a sensorgram, plots this response over time, allowing for the determination of both kinetic rates (k_on, k_off) and the equilibrium affinity (K_D).[2][3]

Causality & Experimental Insight: The primary strength of SPR is its ability to deliver kinetic data.[4] This is invaluable for drug development, as it differentiates compounds that achieve high affinity through a fast association (rapidly finding the target) versus a slow dissociation (long residence time on the target). A long residence time can often correlate with a more durable pharmacological effect. SPR is considered a gold standard for studying biomolecular interactions due to its sensitivity and the rich, real-time data it provides.[5]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Immobilize Protein (Ligand) onto Sensor Chip r1 Equilibrate Baseline (Buffer Flow) p1->r1 p2 Prepare Analyte Series (N-ethyl-1-methyl...) in Running Buffer p2->r1 r2 Association (Inject Analyte) r1->r2 Next Cycle (Higher Concentration) r3 Dissociation (Buffer Flow) r2->r3 Next Cycle (Higher Concentration) r4 Regeneration (Remove Bound Analyte) r3->r4 Next Cycle (Higher Concentration) a1 Generate Sensorgrams r3->a1 r4->r1 Next Cycle (Higher Concentration) a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate k_on, k_off, K_D a2->a3

Caption: High-level workflow for a typical SPR experiment.

Isothermal Titration Calorimetry (ITC)

Principle of Operation: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[6] It is considered the gold standard for thermodynamic characterization. In an ITC experiment, a solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the target protein.[7] The instrument's sensitive calorimeters measure the minute temperature changes that occur upon binding.[6][7]

Causality & Experimental Insight: ITC is unique in its ability to provide a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[6] It directly measures the binding enthalpy (ΔH). Combined with the measured K_D (which allows calculation of ΔG), it enables the determination of the binding entropy (ΔS). This information provides deep mechanistic insight into the forces driving the interaction. For example, a reaction driven by a favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions, whereas a large favorable entropy change can indicate the release of ordered water molecules from hydrophobic interfaces upon binding.

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Titration cluster_analysis Phase 3: Analysis p1 Load Protein into Sample Cell r1 Equilibrate System at Constant Temp p1->r1 p2 Load Ligand into Titration Syringe p2->r1 p3 Ensure Exact Buffer Matching p3->p1 p3->p2 r2 Inject Aliquots of Ligand into Protein r1->r2 Repeat ~20-30 times r3 Measure Heat Change After Each Injection r2->r3 Repeat ~20-30 times r3->r2 Repeat ~20-30 times a1 Integrate Heat Peaks r3->a1 a2 Plot Enthalpy vs. Molar Ratio a1->a2 a3 Fit Isotherm to Calculate K_D, ΔH, n a2->a3

Caption: Standard workflow for an ITC binding experiment.

Fluorescence Polarization (FP)

Principle of Operation: FP is a solution-based technique that relies on the change in the rotational speed of a fluorescently labeled molecule upon binding.[8] A small fluorescent molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits largely depolarized light.[9] When this tracer binds to a much larger protein, its tumbling slows dramatically, and the emitted light remains highly polarized.[8] In a competitive assay format, our unlabeled compound, this compound, would compete with a known fluorescent ligand for binding to the target protein, causing a decrease in polarization.

Causality & Experimental Insight: The primary advantage of FP is its suitability for high-throughput screening (HTS).[10] The homogeneous, mix-and-read format is simple and fast, making it ideal for screening large compound libraries to find initial hits.[10] However, it is an indirect method that requires a validated fluorescent probe for the target. The development of a robust FP assay requires careful optimization of fluorophore choice, tracer concentration, and buffer conditions to ensure a good signal window and minimize artifacts.[8][11]

Comparative Summary
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Primary Output k_on, k_off, K_DK_D, ΔH, ΔS, Stoichiometry (n)IC50 (competitive) or K_D (direct)
Label Required? No[5]No[6]Yes (Fluorescent tracer)[8]
Immobilization? Yes (Protein on chip)[1]No (in solution)[12]No (in solution)
Key Advantage Real-time kinetic data[2]Complete thermodynamic profileHigh-throughput, low cost
Sample Consumption Low to Moderate[13]High[12]Very Low
Common Pitfalls Immobilization artifacts, non-specific binding[12]Buffer mismatch, low signal for weak binders[12]Fluorescent artifacts, tracer design
Best For... Lead optimization, mechanism of actionHit validation, understanding binding forcesHigh-throughput screening

Protocol Deep Dive: A Self-Validating SPR Experiment

To ensure data integrity, every experiment must be designed as a self-validating system. Below is a detailed protocol for assessing the binding of this compound to a hypothetical target protein (e.g., a kinase) using SPR.

Objective: To determine the kinetic and affinity constants (k_on, k_off, K_D) for the interaction between this compound and Target Protein X.

Materials:

  • SPR instrument (e.g., Biacore T200)[1]

  • Sensor Chip (e.g., Series S CM5 chip)

  • Target Protein X (>95% purity)

  • This compound (analyte)

  • Known control ligand (positive control)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, pH 7.4)[1]

Methodology:

  • System Preparation:

    • Thoroughly degas all buffers and solutions to prevent air bubbles.

    • Prime the system with running buffer until a stable baseline is achieved (< 3 RU/min drift).

  • Protein Immobilization:

    • Activate the sensor surface with a fresh 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject Target Protein X (at ~20 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) to achieve a target immobilization level of ~2000 RU. The low pH pre-concentrates the protein on the negatively charged carboxymethylated dextran surface.

    • Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters. This step is critical to prevent non-specific binding.

    • QC Check 1 (Surface Stability): Flow running buffer over the surface. The baseline should be stable, confirming the covalent and stable immobilization of the protein.

  • Analyte Preparation:

    • Prepare a serial dilution series of this compound in running buffer. A typical range for an unknown interaction would be from 100 µM down to ~10 nM.

    • Include several buffer-only blanks in the series to be used for double-referencing.

    • Prepare the known positive control ligand at a concentration equal to its known K_D.

  • Binding Analysis (Multi-Cycle Kinetics):

    • QC Check 2 (Positive Control): Inject the positive control ligand. The resulting sensorgram should show a characteristic binding curve, and the calculated K_D should be within 2-3 fold of the literature value. This validates the biological activity of the immobilized protein.

    • Inject the lowest concentration of this compound over the reference and active flow cells (e.g., 60-second contact time, 300-second dissociation time).

    • Regenerate the surface with a brief pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte without denaturing the immobilized protein.

    • Repeat the injection-regeneration cycle for each concentration in the series, from lowest to highest.

    • QC Check 3 (Data Consistency): Include a repeat concentration in the middle of the series. The response should be highly similar (<5% variance), confirming surface stability throughout the run.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and then the buffer blank injections (double-referencing). This corrects for bulk refractive index changes and system drift.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield values for k_on, k_off, and the K_D. The quality of the fit should be assessed by examining the residuals (the difference between the fitted curve and the raw data), which should be randomly distributed around zero.

Conclusion and Recommendation

The selection of a binding affinity assay is a critical decision in the characterization of a novel compound like this compound. There is no single "best" technique; rather, the optimal choice is dictated by the research question.

  • For initial screening of many compounds, the speed and low sample consumption of Fluorescence Polarization is unparalleled.

  • For a definitive, in-solution measurement of affinity and a deep understanding of the thermodynamic driving forces of the interaction, Isothermal Titration Calorimetry is the gold standard.

  • For a comprehensive understanding of not just if a compound binds, but how it binds—including its rates of association and dissociation—Surface Plasmon Resonance provides the most information-rich data for guiding medicinal chemistry efforts.

A robust characterization strategy often employs multiple techniques. An ideal workflow might start with FP to identify hits, followed by SPR to obtain kinetics and confirm affinity, and finally ITC to validate the K_D in solution and elucidate the thermodynamic mechanism. This orthogonal approach provides the highest degree of confidence in the data and a multi-faceted understanding of the molecular recognition event, paving the way for the rational development of this compound as a potential therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our personnel, the integrity of our facilities, and the protection of our environment. N-ethyl-1-methylpyrrolidin-3-amine, like many aliphatic amines used in pharmaceutical development, possesses a distinct hazard profile that necessitates a rigorous and well-understood disposal protocol.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are synthesized from regulatory standards and field-proven laboratory safety practices, designed to provide a self-validating system of waste management that prioritizes safety and compliance.

Hazard Profile and Pre-Disposal Risk Assessment

The primary hazards associated with this class of compounds include flammability, corrosivity, and toxicity.[1][2] Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste, consulting local, regional, and national regulations to ensure complete and accurate classification.[3][4]

Hazard ClassificationAssociated Risks & RationaleAuthoritative Source
Flammable Liquid Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6] Disposal procedures must eliminate all heat, sparks, and open flames.Fisher Scientific, NJ Department of Health[3][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact. The amine functional group is caustic.Sigma-Aldrich, PubChem[2][7]
Serious Eye Damage Poses a significant risk of causing irreversible eye damage.Sigma-Aldrich, PubChem[2][7]
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]Fisher Scientific, Sigma-Aldrich[1][2]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2] Must not be released into the environment.Sigma-Aldrich[2]

Mandatory Personal Protective Equipment (PPE) Protocol

A non-negotiable prerequisite for handling this compound waste is the correct use of PPE. Each piece of equipment is selected to counteract a specific hazard identified in the risk assessment.

PPE ItemSpecification Standard (Example)Rationale for Use
Eye/Face Protection ANSI Z87.1 / EN 166Protects against chemical splashes that can cause severe eye damage.[3][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat.Prevents direct contact with the corrosive and toxic liquid.[3][8]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when handling outside of a certified chemical fume hood or if vapors are generated.[6][8]
Footwear Closed-toe, non-porous shoesProtects feet from potential spills.[9]

Waste Containment and Segregation Workflow

Proper containment is the first active step in the disposal process. The goal is to safely collect and store the chemical waste at or near its point of generation in what is known as a Satellite Accumulation Area (SAA), pending removal by waste management professionals.[10]

Step-by-Step Containment Protocol:

  • Select a Compatible Container: Use a container designed for liquid hazardous waste. The original product container is often a suitable choice.[10] Never use metal containers for corrosive waste.[10]

  • Inspect the Container: Ensure the container is free from cracks, leaks, or other damage.[9]

  • Label the Container: Before adding any waste, affix a hazardous waste label. This label must include the full chemical name, "this compound," and clear hazard pictograms (e.g., flammable, corrosive, toxic).

  • Transfer the Waste: Carefully pour the waste into the container, preferably within a chemical fume hood to control vapor exposure.

  • Secure the Container: Tightly cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[10]

  • Store Appropriately: Place the sealed container in your designated and clearly marked SAA. This area must be under the control of the laboratory personnel generating the waste.[10]

Waste_Containment_Workflow start Start: Generate Waste select_container Select Compatible Liquid Waste Container start->select_container inspect Inspect Container for Damage select_container->inspect label Affix Hazardous Waste Label inspect->label transfer Transfer Waste (in Fume Hood) label->transfer secure Cap Container Tightly transfer->secure store Place in Designated Satellite Accumulation Area secure->store end End: Awaiting Pickup store->end

Caption: Waste Containment and Segregation Workflow.

Spill Management and Emergency Response

Accidents can happen, and a clear, rehearsed spill response plan is essential. For aliphatic amines, this includes a neutralization step to reduce the causticity of the material before absorption.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before re-entering the area, put on the full PPE ensemble described in Section 2.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flame from the area.[5] Use only non-sparking tools for cleanup.[5][6]

  • Contain the Spill: If safe to do so, prevent the spill from spreading using spill socks or other containment barriers.

  • Neutralize (for Aliphatic Amines): Cautiously apply sodium bisulfite to the spill to neutralize the amine.[11]

  • Absorb the Material: Cover the neutralized spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[5][11]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the sealed hazardous waste container for disposal.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE alert->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill ignite->contain neutralize Apply Sodium Bisulfite (Neutralize) contain->neutralize absorb Absorb with Inert Material neutralize->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Area collect->decon dispose Dispose of all Contaminated Materials decon->dispose end Cleanup Complete dispose->end

Caption: Emergency Spill Response Workflow.

Final Disposal Pathway: Professional Management

The final and most critical step is ensuring the waste is transported and disposed of in compliance with all regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle-to-grave."[13]

  • Professional Disposal Service: The contained and labeled waste must be turned over to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][12]

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from your laboratory to its final disposal facility.[14] Your EHS department will typically manage this process.

  • Prohibited Actions: Never dispose of this compound by pouring it down the sink or into general trash.[8][12] This is illegal and poses a significant threat to public health and the environment.[5]

By adhering to this structured disposal protocol, you build a system of safety and compliance that protects you, your colleagues, and the scientific community. Responsible chemical management is not an afterthought; it is an integral part of sound scientific practice.

References

A Comprehensive Guide to Personal Protective Equipment for Handling N-ethyl-1-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Imperative for Protection

N-ethyl-1-methylpyrrolidin-3-amine is a substituted pyrrolidine, a class of compounds widely utilized in pharmaceutical development and chemical synthesis. While specific toxicological data is limited, its structure—featuring a tertiary amine group—suggests a potential for significant hazards, including corrosivity, flammability, and toxicity.[1] Amines as a chemical class are known to be skin and respiratory irritants.[3][4] Therefore, establishing a rigorous Personal Protective Equipment (PPE) protocol is not merely a procedural formality but the foundational element of safe laboratory operations. This guide provides a detailed, science-backed framework for the selection, use, and disposal of PPE when handling this compound, ensuring the protection of personnel and the integrity of research.

Anticipated Hazard Profile

Based on analogous compounds like 1-Methylpyrrolidine, we can anticipate the following primary hazards:

  • Skin and Eye Corrosion/Irritation: Amines are often corrosive or irritating upon contact with skin and eyes.[3] Direct contact can lead to chemical burns and severe eye damage.

  • Respiratory Irritation: The compound is likely volatile, and its vapors may cause respiratory tract irritation.[4][5]

  • Flammability: Many low-molecular-weight amines and pyrrolidine derivatives are flammable liquids.[1] Vapors can form explosive mixtures with air and may travel to an ignition source.[1]

  • Toxicity: The substance may be harmful if inhaled, swallowed, or absorbed through the skin.[1][5]

Given these potential risks, a multi-layered approach to PPE is essential.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedure being performed. Factors to consider include the quantity of the substance being handled, its concentration, the operational temperature, and the potential for aerosol generation.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to corrosive amines can result in irreversible eye damage. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory for all work involving this compound.

  • Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5] This combination provides comprehensive protection against splashes and vapors.

Skin and Body Protection: An Impermeable Barrier

The choice of glove material is critical. Standard disposable nitrile gloves, while common in laboratories, often provide poor resistance to amines and may offer a false sense of security.[6][7]

  • For Incidental Contact (e.g., handling a sealed container): Disposable nitrile gloves may be acceptable, but they should be removed and replaced immediately upon any splash or suspected contact.[8]

  • For Extended or Intentional Contact (e.g., weighing, transferring, synthesis): More robust gloves are required. The causality here is the risk of permeation, where the chemical can pass through the glove material at a molecular level without visible signs of degradation.[9]

Glove MaterialProtection Level for AminesKey Considerations
Nitrile Poor to Fair (Splash Only)Prone to rapid breakthrough with many amines. Must be changed immediately upon contact.[6][7]
Neoprene GoodOffers good resistance to a range of chemicals including acids, bases, and amines.[8]
Polyvinyl Chloride (PVC) GoodSpecifically cited as providing good resistance to amines.[8] However, can be less flexible.
Butyl Rubber ExcellentProvides superior resistance to many organic compounds, but may be less dexterous.

Protocol: Always double-glove when handling concentrated this compound. Inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use.[8]

  • Standard Operations: A flame-resistant lab coat should be worn and fully buttoned.

  • High-Risk Operations: For large-scale work or procedures with a significant splash risk, supplement the lab coat with a chemically resistant apron made of materials like neoprene or PVC. For extensive exposure risk, a full chemical-resistant suit may be warranted.[10]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The volatility of this compound necessitates strict control of airborne vapors.

  • Primary Engineering Control: All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.[1]

  • When Respirators are Required: Respiratory protection is necessary when engineering controls are insufficient or during emergency situations (e.g., a large spill). This includes scenarios with inadequate ventilation or when airborne concentrations may exceed established exposure limits.[11][12]

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is the minimum requirement.[13] For higher concentrations or in situations where the airborne level is unknown, a supplied-air respirator (SAR) is necessary.[14][15]

Procedural Guidance: Step-by-Step Safety

A protocol is only as effective as its execution. Follow these step-by-step procedures for donning and doffing PPE to prevent cross-contamination.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Respirator (If Required) Perform Seal Check d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Outer Gloves (Over Cuff of Lab Coat) d4->d5 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat (Roll away from body) f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (If Worn) f4->f5 f6 6. Wash Hands Thoroughly f5->f6 finish Exit Lab Safely f6->finish start Prepare for Lab Work start->d1

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe Handling and Operations
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Static Discharge: Ground all containers and transfer equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[1]

  • Spill Response: In the event of a spill, evacuate the area. Wear full PPE, including respiratory protection, before attempting cleanup. Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand) and place it in a sealed, labeled container for hazardous waste disposal.[1][10]

Waste Disposal Protocol

Proper disposal is a critical aspect of the chemical lifecycle, governed by strict regulations to protect the environment.[16]

  • Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of it down the drain.

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical is considered hazardous waste.

  • Disposal Procedure:

    • Place contaminated gloves and other solid materials into a designated hazardous waste bag inside the fume hood.

    • Seal the bag and place it in a secondary container for hazardous solid waste.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider, following all local, state, and federal regulations.[5][10]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and maintaining the highest standards of scientific integrity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.